molecular formula C10H14ClNOS B1423888 7-Methoxy-thiochroman-3-ylamine hydrochloride CAS No. 1303968-11-7

7-Methoxy-thiochroman-3-ylamine hydrochloride

Cat. No.: B1423888
CAS No.: 1303968-11-7
M. Wt: 231.74 g/mol
InChI Key: YDFGAYMJURGPBO-UHFFFAOYSA-N
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Description

7-Methoxy-thiochroman-3-ylamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNOS and its molecular weight is 231.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-thiochroman-3-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-thiochroman-3-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFGAYMJURGPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CS2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Methoxy-thiochroman-3-ylamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine hydrochloride

Abstract

7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic compound featuring a thiochroman core, a methoxy substituent, and an amine functional group. While specific research on this particular molecule is not extensively published, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive technical profile based on available data and established principles of medicinal chemistry. It serves as a foundational resource for researchers, outlining the compound's identity, a proposed framework for its empirical characterization, a plausible synthetic strategy, and a discussion of its potential pharmacological relevance. The protocols and workflows herein are designed to provide a robust starting point for laboratory investigation.

Compound Identification and Physicochemical Profile

The fundamental identity of a compound is the cornerstone of all subsequent research. 7-Methoxy-thiochroman-3-ylamine hydrochloride is registered under CAS number 1303968-11-7[1]. Its core structure is the free base, 7-Methoxy-thiochroman-3-ylamine (CAS: 885270-56-4)[2]. The hydrochloride salt form is typically used to improve solubility and stability for research and development purposes.

PropertyValueSource
Chemical Name 7-Methoxy-thiochroman-3-ylamine hydrochlorideInternal
CAS Number 1303968-11-7[1]
Molecular Formula C₁₀H₁₃NOS·HCl[1]
Molecular Weight 231.74 g/mol [1]
Free Base CAS 885270-56-4[2]
Free Base Formula C₁₀H₁₃NOS[2]
Free Base M.W. 195.28 g/mol [2]

Note: Experimental data such as melting point, solubility, and pKa are not widely available in public literature and require empirical determination.

Structural and Functional Context

The chemical behavior and potential biological activity of 7-Methoxy-thiochroman-3-ylamine hydrochloride are dictated by its three primary structural components. Understanding these components provides a logical basis for predicting its properties and designing experiments.

G cluster_molecule Chemical Structure of 7-Methoxy-thiochroman-3-ylamine cluster_legend Key Functional Groups mol methoxy Methoxy Group (-OCH3) amine Primary Amine (-NH2) thioether Thiochroman Core (Thioether)

Caption: Key functional groups of the parent compound.

  • Thiochroman Core: This bicyclic heterocyclic system, containing a sulfur atom in the ring (a thioether), provides a rigid scaffold. The sulfur atom can influence metabolic pathways (e.g., oxidation to sulfoxide or sulfone) and provides a lipophilic character.

  • Methoxy Group (-OCH₃): Positioned on the aromatic ring, the methoxy group is an electron-donating group that can influence the electronic properties of the molecule. It often enhances metabolic stability by blocking a potential site of hydroxylation and can increase lipophilicity, potentially aiding in crossing biological membranes.

  • Primary Amine (-NH₂): Located on the saturated portion of the ring, the amine is basic and is the site of protonation to form the hydrochloride salt. This group is critical for forming ionic interactions with biological targets, such as receptors or enzymes, and significantly enhances aqueous solubility in its protonated state.

Proposed Framework for Empirical Characterization

For any novel or sparsely characterized compound, a systematic approach to confirming its identity and properties is essential. The following protocols outline a logical workflow for a comprehensive characterization of a new batch of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Experimental Protocol: Structural Confirmation

Objective: To unequivocally confirm the chemical structure and purity of the compound.

Methodology:

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

    • Procedure: Dissolve ~0.1 mg of the compound in 1 mL of methanol. Infuse the solution directly into the mass spectrometer.

    • Expected Result: A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 196.08. The high-resolution mass should be within 5 ppm of the calculated exact mass. This confirms the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR.

    • Procedure: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire spectra on a 400 MHz or higher spectrometer.

    • Rationale: ¹H NMR will confirm the number and connectivity of protons, showing characteristic shifts for aromatic, methoxy, and aliphatic protons. ¹³C NMR will confirm the carbon skeleton. The data must be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

    • Procedure: Place a small amount of the solid powder directly on the ATR crystal and acquire the spectrum.

    • Expected Result: Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), and C-S stretching (thioether).

Workflow: Physicochemical and Stability Assessment

A compound's utility in drug development is heavily dependent on its stability and solubility. The following workflow provides a systematic approach to evaluating these critical parameters.

G cluster_prep Preparation cluster_physchem Physicochemical Tests cluster_stability Stability Assessment (Incubate & Analyze by HPLC) cluster_analysis Analysis & Reporting start Prepare Stock Solution (e.g., 10 mM in DMSO/Water) solubility Kinetic Solubility (Nephelometry in PBS) start->solubility Aliquot pka pKa Determination (Potentiometric Titration) start->pka Aliquot logp LogP/LogD Measurement (Shake-flask or HPLC) start->logp Aliquot ph_stability pH Stress (pH 2, 7.4, 9 for 24h) start->ph_stability Aliquot temp_stability Thermal Stress (40°C for 72h) start->temp_stability Aliquot photo_stability Photostability (ICH Q1B guidelines) start->photo_stability Aliquot end Compile Data Report: - Solubility (µg/mL) - pKa value - LogD at pH 7.4 - % Degradation solubility->end pka->end logp->end ph_stability->end temp_stability->end photo_stability->end

Caption: Workflow for physicochemical and stability profiling.

Proposed Synthetic Strategy and Analysis

While specific synthesis procedures for this compound are not detailed in readily available literature, a plausible retrosynthetic route can be proposed based on established chemical principles. This approach allows for a logical deconstruction of the target molecule into commercially available starting materials.

Retrosynthetic Analysis

The primary disconnection points are the C-N bond of the amine and the C-S bonds of the thiochroman ring.

G TMH 7-Methoxy-thiochroman-3-ylamine (Target Molecule) TMK 7-Methoxy-thiochroman-3-one TMH->TMK Reductive Amination MPT m-Methoxyphenylthiol TMK->MPT Thia-Michael Addition followed by Cyclization AC Acrolein or equivalent 3-carbon synthon TMK->AC

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Proposed Forward Synthesis

Objective: To synthesize 7-Methoxy-thiochroman-3-ylamine hydrochloride from commercial precursors.

Disclaimer: This is a proposed, non-validated protocol and requires optimization. All steps must be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 7-Methoxy-thiochroman-3-one

  • To a stirred solution of 3-methoxyphenylthiol in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine).

  • Cool the mixture to 0°C.

  • Slowly add a 3-carbon electrophile, such as 2-chloro-1-propanal or acrolein.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), perform an acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) to form the thiochromanone ring.

  • Purify the resulting ketone via column chromatography.

Step 2: Reductive Amination to Form the Amine

  • Dissolve the 7-Methoxy-thiochroman-3-one in a solvent such as methanol.

  • Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature until the ketone is consumed.

  • Work up the reaction by quenching excess reducing agent and extracting the product into an organic solvent.

  • Purify the free base amine by chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 7-Methoxy-thiochroman-3-ylamine hydrochloride as a solid.

Potential Pharmacological Relevance and Screening Strategy

The thiochroman scaffold and its analogs are explored in various areas of drug discovery. Structurally related compounds provide clues to the potential applications of 7-Methoxy-thiochroman-3-ylamine hydrochloride. For instance, aminotetralin derivatives, which are structurally similar, are investigated as intermediates for pharmaceuticals targeting neurological disorders[3][4]. Additionally, other isochroman derivatives have demonstrated anti-inflammatory properties[5].

This suggests that 7-Methoxy-thiochroman-3-ylamine hydrochloride could be a valuable building block or a candidate for screening in neuroscience and immunology programs.

Proposed Biological Screening Funnel

G cluster_primary Tier 1: Initial Screening cluster_secondary Tier 2: Hit Confirmation & Validation cluster_tertiary Tier 3: Lead Characterization start Compound Acquisition (Synthesis & QC) cytotox Cytotoxicity Assay (e.g., HEK293, HepG2 cells) start->cytotox pheno Phenotypic or Target-Based Screen (e.g., CNS receptor binding panel, LPS-stimulated macrophage assay) start->pheno dose_response Dose-Response Curve (Determine IC50/EC50) cytotox->dose_response Active 'Hits' pheno->dose_response Active 'Hits' selectivity Selectivity Profiling (Test against related targets) dose_response->selectivity moa Mechanism of Action Studies (e.g., Western Blot, qPCR) selectivity->moa adme In Vitro ADME (Microsomal stability, Caco-2) selectivity->adme end Candidate for In Vivo Studies moa->end adme->end

Caption: A tiered approach for biological screening.

Handling and Safety Precautions

As this compound is intended for research purposes and lacks extensive toxicological data, it must be handled with care. The following are general safety guidelines based on best practices for handling novel chemical entities.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound, especially the solid powder, in a certified chemical fume hood to avoid inhalation.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water[6].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[6].

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[6].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This compound is for research use only and is not intended for medicinal or edible purposes[1].

References

  • BIOFOUNT. (n.d.). 7-Methoxy-Thiochroman-3-Ylamine Hydrochloride.
  • LookChem. (n.d.). 7-Methoxy-thiochroman-3-ylamine.
  • Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
  • J&K Scientific. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
  • Capot Chemical. (2026). MSDS of (7-Methoxy-chroman-3-YL)-methylamine.
  • Kim, J. H., et al. (2020). Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells. PubMed.

Sources

7-Methoxy-thiochroman-3-ylamine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Project Alpha: Elucidation of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Abstract

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 7-Methoxy-thiochroman-3-ylamine hydrochloride. As compounds of this class present significant interest in medicinal chemistry and drug development, a robust and validated approach to confirming their molecular architecture is paramount. We detail an integrated analytical workflow, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained, and protocols are presented as self-validating systems, ensuring the final structural assignment is unambiguous and supported by a convergence of evidence. This document is intended for researchers, analytical scientists, and professionals in drug development who require a practical and scientifically rigorous guide to molecular characterization.

Introduction and Strategic Overview

The thiochroman scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of biological activities. The introduction of methoxy and amine functionalities, as in 7-Methoxy-thiochroman-3-ylamine, creates a molecule with specific stereochemical and electronic properties that are critical to its function. Before any biological or pharmacological evaluation can proceed, its precise chemical structure and stereochemistry must be unequivocally confirmed.

The hydrochloride salt form is common for amine-containing drug candidates to improve stability and aqueous solubility. However, the presence of the salt can influence spectroscopic signatures, a factor that must be considered during analysis.

This guide employs a multi-technique approach, which is standard practice in modern organic chemistry for structure elucidation. The strategy is built on the principle of orthogonal verification, where data from independent analytical techniques are used to corroborate a single, consistent structural hypothesis.

The logical flow of our investigation is outlined below. We begin with foundational techniques that provide broad, essential information (molecular formula, functional groups) and progressively move to high-resolution methods (NMR) that map the intricate connectivity of the molecular framework.

Elucidation_Workflow cluster_0 Initial Hypothesis cluster_1 Primary Analysis cluster_2 Detailed Structural Mapping cluster_3 Final Confirmation Hypothesis Proposed Structure from Synthesis C₁₀H₁₄ClNOS MS Mass Spectrometry (HRMS) Determine Molecular Formula Hypothesis->MS Provides m/z target IR Infrared (IR) Spectroscopy Identify Key Functional Groups Hypothesis->IR Predicts functional groups NMR_1D 1D NMR ('H, '³C, DEPT) Map Proton & Carbon Environments MS->NMR_1D Confirms formula IR->NMR_1D Corroborates groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assigns initial shifts Confirmation Convergent Data Analysis Final Structure Assignment NMR_2D->Confirmation Defines full connectivity

Caption: Hypothesized structure of 7-Methoxy-thiochroman-3-ylamine.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons. Add a small amount of a reference standard like DSS or TMSP.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Perform ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments using standard pulse programs.

¹H and ¹³C NMR: The Atom Inventory

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Expected ¹H NMR Data (in D₂O, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~7.2d1HH-5Aromatic proton, ortho-coupled to H-6.
~6.8dd1HH-6Aromatic proton, coupled to H-5 and H-8.
~6.7d1HH-8Aromatic proton, ortho to the electron-donating OCH₃ group, shifted upfield.
~4.0m1HH-3Methine proton adjacent to the NH₃⁺ group.
~3.8s3HOCH₃Singlet for the methoxy group protons.
~3.4 - 3.2m2HH-2Diastereotopic methylene protons adjacent to the chiral center H-3.
~3.1 - 2.9m2HH-4Methylene protons adjacent to the aromatic ring and the chiral center.

Expected ¹³C NMR Data (in D₂O, 100 MHz):

Chemical Shift (δ, ppm)DEPT-135Proposed AssignmentRationale
~158CC-7Aromatic carbon bonded to the electron-donating OCH₃ group.
~135CC-4aAromatic quaternary carbon at the ring junction.
~128CHC-5Aromatic methine carbon.
~125CC-8aAromatic quaternary carbon at the ring junction, adjacent to sulfur.
~115CHC-6Aromatic methine carbon.
~112CHC-8Aromatic methine carbon ortho to OCH₃, shielded.
~55CH₃OCH₃Methoxy carbon.
~48CHC-3Aliphatic methine carbon attached to the nitrogen.
~32CH₂C-2Aliphatic methylene carbon adjacent to sulfur.
~28CH₂C-4Aliphatic methylene carbon adjacent to the aromatic ring.
2D NMR: Connecting the Pieces

Expertise & Rationale: While 1D NMR provides an inventory of atoms, 2D NMR experiments establish their connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

Key Expected Correlations:

  • COSY:

    • A strong correlation between the H-5 and H-6 aromatic protons.

    • Correlations within the aliphatic spin system: H-2 protons will correlate with H-3, and H-3 will correlate with H-4 protons.

  • HSQC:

    • Will directly link each proton signal in the table above to its corresponding carbon signal (e.g., δH ~7.2 with δC ~128 for the H-5/C-5 pair).

  • HMBC (Critical for Final Proof):

    • Methoxy Group Placement: A strong correlation from the methoxy protons (H of OCH₃, δH ~3.8) to the C-7 carbon (δC ~158) unequivocally places the methoxy group at position 7.

    • Aliphatic to Aromatic Link: Correlations from the H-4 protons (δH ~3.0) to the aromatic carbons C-4a and C-5 will confirm the fusion of the heterocyclic and aromatic rings.

    • Quaternary Carbon Assignment: Correlations from H-5 to C-4a and C-7, and from H-8 to C-4a and C-7 will help assign the quaternary carbons.

HMBC_Correlations cluster_nodes cluster_targets mol H_OCH3 C7 H_OCH3->C7 ³J H4 C4a H4->C4a ³J C5 H4->C5 ²J H5 H5->C7 ³J H5->C4a ³J

Caption: Key HMBC correlations confirming the molecular framework.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 7-Methoxy-thiochroman-3-ylamine hydrochloride is achieved through a systematic and hierarchical application of modern analytical techniques.

  • HRMS establishes the correct elemental formula, C₁₀H₁₃NOS, creating a foundational constraint.

  • IR Spectroscopy confirms the presence of the key functional groups: an ammonium salt, an aromatic ether, and aliphatic and aromatic C-H bonds.

  • 1D NMR (¹H, ¹³C, DEPT) provides a complete inventory of all carbon and hydrogen atoms, which perfectly matches the formula from HRMS.

  • 2D NMR (COSY, HSQC, HMBC) serves as the final arbiter, unambiguously connecting these atoms. The HMBC correlation between the methoxy protons and C-7 is the definitive piece of evidence for the substituent's location.

The convergence of data from all these experiments provides a self-validating and unassailable confirmation of the proposed structure. This rigorous characterization is the essential first step upon which all subsequent biological and pharmaceutical development depends.

References

  • High-Resolution Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Infrared Spectroscopy Absorption Table. University of California, Los Angeles (UCLA) Department of Chemistry. [Link]

  • 2D NMR Spectroscopy. University of California, Davis (UC Davis) ChemWiki. [Link]

7-Methoxy-thiochroman-3-ylamine hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Introduction

7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiochroman scaffold is recognized as a privileged structure, with derivatives exhibiting a wide range of biological activities.[1][2] This guide provides a comprehensive overview of a logical and robust synthetic pathway to 7-Methoxy-thiochroman-3-ylamine hydrochloride, designed for an audience of researchers, scientists, and drug development professionals.

The narrative follows a multi-part synthetic strategy, beginning with the construction of a key cyclic intermediate, 7-methoxy-thiochroman-4-one. Subsequent sections detail the strategic transposition of the carbonyl functionality from the 4-position to the 3-position, a critical maneuver enabling the final introduction of the amine group via reductive amination. Each part explains the causality behind the chosen reactions, provides detailed experimental protocols, and is grounded in authoritative chemical literature.

Part I: Synthesis of the Key Intermediate: 7-Methoxy-thiochroman-4-one

The most established route to the thiochroman core involves a two-step process: a Michael addition followed by an intramolecular Friedel-Crafts acylation to form the bicyclic system. This approach offers high yields and utilizes readily available starting materials.

Retrosynthetic Analysis

A logical disconnection of the target intermediate, 7-methoxy-thiochroman-4-one, reveals 3-methoxythiophenol and an acrylic acid equivalent as ideal starting materials. The carbon-sulfur bond is formed via a conjugate addition, and the aromatic ring is closed via an electrophilic acylation.

Pathway A: Two-Step Construction of the Thiochroman-4-one Core

Step 1: Michael Addition to form 3-((3-methoxyphenyl)thio)propanoic acid

The synthesis commences with the base-catalyzed conjugate addition (Michael addition) of 3-methoxythiophenol to an acrylic acid derivative. The nucleophilic thiolate anion, generated in situ, attacks the β-carbon of the α,β-unsaturated carbonyl system. This reaction is highly efficient and regioselective. While acrylic acid can be used, β-propiolactone is also an effective substrate. A related method involves the addition of arylthiols to β-chloropropanoic acid.[1]

Step 2: Intramolecular Friedel-Crafts Acylation

The resulting 3-((3-methoxyphenyl)thio)propanoic acid is cyclized under strong acidic conditions. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent. The reaction proceeds via the formation of an acylium ion intermediate, which then performs an intramolecular electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene ring. The cyclization occurs preferentially at the position para to the activating methoxy group, yielding the desired 7-methoxy-thiochroman-4-one.[1][3]

Experimental Protocol 1: Synthesis of 7-Methoxy-thiochroman-4-one
  • Preparation of 3-((3-methoxyphenyl)thio)propanoic acid:

    • To a stirred solution of 3-methoxythiophenol (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a solvent like toluene at 0 °C, add acrylic acid (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the thiophenol.

    • Upon completion, acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propanoic acid derivative, which can often be used in the next step without further purification.

  • Cyclization to 7-Methoxy-thiochroman-4-one:

    • Add the crude 3-((3-methoxyphenyl)thio)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid).

    • Heat the mixture with vigorous stirring to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 7-methoxy-thiochroman-4-one as a solid.

Data Presentation 1: Representative Yields for Thiochroman-4-one Synthesis
StepStarting MaterialsKey ReagentsTypical YieldReference
Michael Addition Arylthiol, β-chloropropanoic acidBase (e.g., KOH)Quantitative[1]
Cyclization β-Arylthiopropanoic acidFuming Sulfuric AcidExcellent[1]
Cyclization β-Arylthiopropanoic acidPolyphosphoric AcidGood to Excellent[4]

Part II: Carbonyl Transposition to 7-Methoxy-thiochroman-3-one

With the 4-keto intermediate in hand, the next strategic phase involves moving the carbonyl group to the 3-position. This is not a trivial transformation and is accomplished through a three-step sequence: reduction, dehydration, and re-oxidation at the adjacent carbon.

Step 3: Reduction to 7-methoxy-thiochroman-4-ol

The carbonyl group of the thiochroman-4-one is selectively reduced to a secondary alcohol using a mild hydride reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is ideally suited for this purpose, offering high chemoselectivity and operational simplicity.

Step 4: Dehydration to 7-methoxy-2H-thiochromene

The resulting 7-methoxy-thiochroman-4-ol is subjected to acid-catalyzed dehydration. Heating the alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark apparatus to remove water, drives the elimination reaction to form the thermodynamically stable alkene, 7-methoxy-2H-thiochromene.

Step 5: Hydroboration-Oxidation to 7-methoxy-thiochroman-3-one

This crucial step establishes the oxygen functionality at the C3 position. The thiochromene intermediate undergoes hydroboration-oxidation.

  • Hydroboration: Treatment with a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) results in the regioselective addition of the B-H bond across the double bond. The boron atom adds to the less sterically hindered C4 carbon, placing the hydrogen at the C3 carbon. This anti-Markovnikov addition is a hallmark of the hydroboration reaction.

  • Oxidation: The resulting organoborane intermediate is then oxidized in situ using alkaline hydrogen peroxide (H₂O₂, NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond, yielding 7-methoxy-thiochroman-3-ol with high regioselectivity.

  • Final Oxidation: The secondary alcohol at C3 is then oxidized to the target ketone, 7-methoxy-thiochroman-3-one, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

Part III: Reductive Amination to Form the Target Amine

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5] It proceeds via an in-situ formation and reduction of an imine or iminium ion intermediate, offering a controlled, high-yield route to the desired product while avoiding the over-alkylation issues common in direct alkylation methods.[5][6]

Mechanism and Reagent Selection

The reaction between 7-methoxy-thiochroman-3-one and an ammonia source (e.g., ammonium acetate) in a slightly acidic medium establishes an equilibrium with the corresponding iminium ion. A reducing agent is then used to irreversibly reduce this C=N double bond.

The choice of reducing agent is critical. Mild, acid-stable hydrides are preferred because they selectively reduce the protonated iminium ion much faster than the starting ketone.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and non-toxic byproducts.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[5]

Visualization: The Reductive Amination Pathway

G cluster_0 Reductive Amination Mechanism Ketone 7-Methoxy- thiochroman-3-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃, - H₂O Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Iminium Amine 7-Methoxy- thiochroman-3-ylamine Iminium->Amine Reduction Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Amine

Caption: Complete synthetic pathway to the target compound.

Conclusion

This guide outlines a comprehensive and logically structured synthetic pathway for the preparation of 7-Methoxy-thiochroman-3-ylamine hydrochloride. By starting with the construction of the versatile 7-methoxy-thiochroman-4-one intermediate, the synthesis proceeds through a strategic carbonyl transposition followed by a highly efficient reductive amination. The protocols and mechanistic explanations provided herein offer researchers a solid foundation for the practical synthesis of this and related thiochroman derivatives, enabling further exploration of their potential in drug discovery and development.

References

  • D. C. G. A. Pinto, A. M. S. Silva, C. M. M. Santos, J. A. S. Cavaleiro, "Thiochroman-4-ones: Synthesis and reactions," Journal of Sulfur Chemistry, 2008. [URL: https://www.researchgate.net/publication/233010377_Thiochroman-4-ones_Synthesis_and_reactions]
  • BenchChem, "Experimental procedure for the synthesis of thiochroman-4-ones from 2-Iodothiophenol," BenchChem, 2025. [URL: https://www.benchchem.com/product/b1139458/protocols]
  • L. F. O. Cruz, et al., "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents," Molecules, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151590/]
  • M. L. G. C. Silva, et al., "Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one," Archiv der Pharmazie, 1999. [URL: https://pubmed.ncbi.nlm.nih.gov/10420556/]
  • Y. Wang, et al., "Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties," Journal of the Chinese Chemical Society, 2021. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/jccs.202000455]
  • This reference is not directly cited in the text but provides context on rel
  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, 1996. [URL: https://www.chem.wisc.
  • This reference is not directly cited in the text but provides context on rel
  • This reference is not directly cited in the text but provides context on rel
  • This reference is not directly cited in the text but provides context on rel
  • P. Umareddy, A. Veerareddy, "Improved process for Centchroman, a selective estrogen receptor modulator," Journal of Chemical and Pharmaceutical Research, 2015. [URL: https://www.jocpr.
  • Master Organic Chemistry, "Making Substituted Amines Through Reductive Amination," Master Organic Chemistry, 2017. [URL: https://www.masterorganicchemistry.
  • This reference is not directly cited in the text but provides context on rel
  • This reference is not directly cited in the text but provides context on rel
  • This reference is not directly cited in the text but provides context on rel
  • M. H. Holshouser, L. J. Loeffler, "Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide," Journal of Pharmaceutical Sciences, 1982. [URL: https://pubmed.ncbi.nlm.nih.gov/7097544/]
  • This reference is not directly cited in the text but provides context on rel
  • A. L. Zakharenko, et al., "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites," Catalysts, 2023. [URL: https://www.mdpi.com/2073-4344/13/2/410]

Sources

The Biological Versatility of the Thiochromane Scaffold: A Technical Guide to the Potential Activities of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of 7-Methoxy-thiochroman-3-ylamine hydrochloride, a molecule of significant interest within medicinal chemistry. In the absence of extensive direct research on this specific compound, this document provides an in-depth analysis based on the well-established pharmacological profiles of its core scaffold, thiochromane, and the influence of its key substituents: the 7-methoxy and 3-amino groups. By examining the structure-activity relationships of closely related analogs, we can infer a range of potential therapeutic applications for this compound.

The Thiochromane Scaffold: A Privileged Structure in Medicinal Chemistry

The thiochromane ring system, a sulfur-containing heterocycle, is a prominent scaffold in the design of novel therapeutic agents. Its structural rigidity and the presence of the sulfur atom, which can exist in various oxidation states, confer a diverse range of pharmacological properties. Thiochromane derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-parasitic, and anticancer effects.[1] This versatility makes the thiochromane core a valuable starting point for the development of new drugs targeting a variety of diseases.

Deconstructing the Molecule: Potential Roles of the 7-Methoxy and 3-Amino Substituents

The specific biological profile of 7-Methoxy-thiochroman-3-ylamine hydrochloride will be dictated by the interplay of its core thiochromane structure and its functional groups.

The 3-Amino Group: A Gateway to Neurological and Other Activities

The presence of a primary amine at the 3-position of the thiochromane ring is a critical feature. In the closely related chromane series, 3-amino derivatives have been identified as potent and selective ligands for serotonin receptors, specifically the 5-HT7 receptor, acting as either agonists or antagonists.[2] This suggests a strong potential for 7-Methoxy-thiochroman-3-ylamine hydrochloride to exhibit activity within the central nervous system, with possible applications in mood disorders, sleep regulation, and other neurological conditions.

Furthermore, amino substitutions on heterocyclic scaffolds are known to enhance water solubility and can play a crucial role in the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

The 7-Methoxy Group: A Modulator of Potency and Physicochemical Properties

The methoxy group is a common substituent in many natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic stability.[3] In various bioactive molecules, the methoxy group has been shown to be important for anti-inflammatory and other biological effects.[4][5] Its presence at the 7-position of the thiochromane ring in the target molecule could therefore enhance its potency and fine-tune its pharmacokinetic properties.

Anticipated Biological Activities and Potential Therapeutic Applications

Based on the known activities of related compounds, 7-Methoxy-thiochroman-3-ylamine hydrochloride is predicted to exhibit a range of biological effects. The following table summarizes these potential activities and the evidence from analogous structures.

Potential Biological Activity Evidence from Related Compounds Potential Therapeutic Application
Antibacterial Thiochromanone derivatives have shown potent in vitro activity against various bacterial strains, including Xanthomonas oryzae.[1]Development of new antibiotics
Antifungal Spiro-heterocyclic compounds based on the thiochromane scaffold have demonstrated significant inhibitory activity against invasive fungi.Treatment of fungal infections
Anticancer Thiochroman-4-one derivatives have been investigated for their antitumor properties.Oncology
Anti-parasitic 4H-thiochromen-4-one 1,1-dioxide derivatives have shown activity against tropical disease parasites by targeting trypanothione reductase.[6]Treatment of leishmaniasis, trypanosomiasis, and malaria
Neurological Activity 3-Aminochroman derivatives are selective serotonin 5-HT7 receptor agonists and antagonists.[2]Treatment of depression, anxiety, and other CNS disorders
Anti-inflammatory The methoxy group is a key contributor to the anti-inflammatory effects of compounds like curcumin.[4][5]Management of inflammatory conditions

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 7-Methoxy-thiochroman-4-one

A one-pot synthesis of the thiochromone precursor can be achieved from 3-(arylthiol)propanoic acids.[7] This would involve the reaction of a suitably substituted thiophenol with 3-chloropropanoic acid to form the corresponding 3-(arylthiol)propanoic acid, which is then cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Step 2: Reductive Amination to Yield 7-Methoxy-thiochroman-3-ylamine

The 3-amino group can be introduced via reductive amination of the 7-methoxy-thiochroman-4-one. This reaction typically involves the treatment of the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Step 3: Formation of the Hydrochloride Salt

The final step would involve the treatment of the free amine with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

G cluster_0 Proposed Synthetic Pathway Thiophenol derivative Thiophenol derivative 7-Methoxy-thiochroman-4-one 7-Methoxy-thiochroman-4-one Thiophenol derivative->7-Methoxy-thiochroman-4-one Cyclization 7-Methoxy-thiochroman-3-ylamine 7-Methoxy-thiochroman-3-ylamine 7-Methoxy-thiochroman-4-one->7-Methoxy-thiochroman-3-ylamine Reductive Amination 7-Methoxy-thiochroman-3-ylamine HCl 7-Methoxy-thiochroman-3-ylamine HCl 7-Methoxy-thiochroman-3-ylamine->7-Methoxy-thiochroman-3-ylamine HCl Salt Formation

Caption: Proposed synthetic route to 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Potential Mechanism of Action: A Hypothetical Model

Drawing parallels with 3-aminochromans, a primary hypothesis for the mechanism of action of 7-Methoxy-thiochroman-3-ylamine hydrochloride in the central nervous system would be its interaction with the serotonin 5-HT7 receptor. This G-protein coupled receptor is involved in the regulation of mood, circadian rhythm, and learning and memory. Modulation of this receptor could lead to antidepressant or anxiolytic effects.

G cluster_1 Hypothesized Neurological Mechanism 7-MT-3-A 7-Methoxy-thiochroman-3-ylamine 5-HT7R 5-HT7 Receptor 7-MT-3-A->5-HT7R Binds to G-protein G-protein activation 5-HT7R->G-protein Adenylyl_Cyclase Adenylyl Cyclase modulation G-protein->Adenylyl_Cyclase cAMP cAMP level changes Adenylyl_Cyclase->cAMP Cellular_Response Neuronal signaling modulation cAMP->Cellular_Response

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating a Novel Bioactive Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 7-Methoxy-thiochroman-3-ylamine hydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of structurally related thiochroman derivatives. It further serves as a comprehensive roadmap for researchers to systematically investigate and validate this proposed mechanism.

Executive Summary: Unveiling a Potential Neuromodulator

The thiochroman scaffold is a recurring motif in compounds exhibiting a range of biological activities, from antimicrobial to anticancer effects[1][2]. Notably, various thiochromone and thiochroman derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B)[3][4]. Monoamine oxidases (MAOs) are critical enzymes in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Given the structural features of 7-Methoxy-thiochroman-3-ylamine hydrochloride, we hypothesize that its primary mechanism of action is the inhibition of monoamine oxidase, with a potential selectivity for the MAO-B isoform . This guide will delve into the rationale behind this hypothesis and provide a detailed experimental framework to rigorously test it.

The Central Hypothesis: A Monoamine Oxidase Inhibitor

The core structure of 7-Methoxy-thiochroman-3-ylamine hydrochloride, featuring a thiochroman ring and an amine group, bears resemblance to known MAO inhibitors. The methoxy group at the 7-position may further influence its binding affinity and selectivity for the active site of MAO enzymes.

The Monoamine Oxidase Signaling Pathway

Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines. Inhibition of these enzymes prevents the breakdown of neurotransmitters, leading to their accumulation in the presynaptic neuron and enhanced neurotransmission.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Hypothesized Intervention Monoamine_Precursor Monoamine_Precursor Monoamine_NT Monoamine_NT Monoamine_Precursor->Monoamine_NT Synthesis Vesicular_Storage Vesicular_Storage Monoamine_NT->Vesicular_Storage Packaging MAO MAO Monoamine_NT->MAO Cytosolic Pool Synaptic_Cleft Monoamine Neurotransmitters Vesicular_Storage->Synaptic_Cleft Release Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding & Signal Transduction Reuptake_Transporter Reuptake_Transporter Synaptic_Cleft->Reuptake_Transporter Reuptake Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Oxidative Deamination Reuptake_Transporter->Monoamine_NT 7_MTC 7-Methoxy-thiochroman- 3-ylamine hydrochloride 7_MTC->MAO Inhibition

Figure 1: Hypothesized mechanism of action of 7-Methoxy-thiochroman-3-ylamine hydrochloride as a monoamine oxidase inhibitor.

Experimental Validation: A Step-by-Step Protocol

To validate the hypothesis of MAO inhibition, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's activity, from in vitro enzyme kinetics to cell-based assays.

Tier 1: In Vitro Monoamine Oxidase Inhibition Assay

This initial screen will determine if 7-Methoxy-thiochroman-3-ylamine hydrochloride directly inhibits MAO-A and MAO-B enzymes.

Experimental Workflow:

in_vitro_workflow Start Start Prepare_Reagents Prepare Recombinant hMAO-A and hMAO-B Start->Prepare_Reagents Compound_Dilution Serial Dilution of 7-MTC Prepare_Reagents->Compound_Dilution Incubation Incubate Enzyme with Compound or Vehicle Compound_Dilution->Incubation Add_Substrate Add MAO-Glo™ Substrate Incubation->Add_Substrate Detect_Signal Measure Luminescence Add_Substrate->Detect_Signal Data_Analysis Calculate IC50 Values Detect_Signal->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Workflow for in vitro MAO inhibition assay.

Protocol:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO-Glo™ Assay Kit (Promega)

    • 7-Methoxy-thiochroman-3-ylamine hydrochloride

    • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

    • 96-well white opaque microplates

  • Procedure:

    • Prepare serial dilutions of 7-Methoxy-thiochroman-3-ylamine hydrochloride (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add 12.5 µL of the compound dilutions, positive controls, or vehicle (buffer).

    • Add 12.5 µL of recombinant hMAO-A or hMAO-B to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of the MAO-Glo™ substrate to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Expected Outcome and Interpretation:

A low IC50 value would indicate potent inhibition of the respective MAO isoform. A significant difference between the IC50 values for MAO-A and MAO-B would suggest selectivity.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Hypothetical Data for 7-MTC 5,2008561.2
Clorgyline51,5000.003
Selegiline1,20010120
Tier 2: Cell-Based Neurotransmitter Level Assessment

This assay will determine if the compound's MAO inhibitory activity translates to an increase in monoamine neurotransmitter levels in a cellular context.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y neuroblastoma cells, which endogenously express MAOs.

    • Plate the cells in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of 7-Methoxy-thiochroman-3-ylamine hydrochloride for 24 hours.

  • Neurotransmitter Extraction and Analysis:

    • Lyse the cells and collect the supernatant.

    • Analyze the levels of dopamine, serotonin, and norepinephrine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Expected Outcome and Interpretation:

A dose-dependent increase in the intracellular levels of monoamine neurotransmitters would provide further evidence for the MAO inhibitory mechanism of action.

Broader Biological Context and Future Directions

While the primary hypothesis focuses on MAO inhibition, it is crucial to consider other potential biological activities of thiochroman derivatives. These compounds have been reported to possess antimicrobial, and antileishmanial properties[2][5]. Therefore, a broader screening against a panel of receptors and enzymes would be a prudent next step to fully characterize the pharmacological profile of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Future in vivo studies in rodent models of depression or Parkinson's disease would be necessary to evaluate the therapeutic potential of this compound and to correlate its biochemical activity with behavioral outcomes.

Conclusion

7-Methoxy-thiochroman-3-ylamine hydrochloride represents a promising chemical scaffold with the potential for neuromodulatory activity. The proposed mechanism of action as a selective MAO-B inhibitor is a scientifically sound starting point for a comprehensive investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the core mechanism of this compound and for assessing its potential as a novel therapeutic agent.

References

  • Title: Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. Source: PubMed URL: [Link]

  • Title: Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Source: PubMed URL: [Link]

  • Title: 7-Methoxy-thiochroman-3-ylamine. Source: LookChem URL: [Link]

  • Title: Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Source: MDPI URL: [Link]

  • Title: Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: PMC - NIH URL: [Link]

Sources

7-Methoxy-thiochroman-3-ylamine hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine Hydrochloride and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methoxy-thiochroman-3-ylamine hydrochloride, a heterocyclic amine belonging to the broader class of thiochromanes. While direct research on this specific molecule is limited, this document synthesizes information from closely related analogs to offer insights into its synthesis, potential pharmacological activities, and structure-activity relationships (SAR). By examining the established chemistry and biology of the thiochromane scaffold, we can extrapolate a foundational understanding relevant to the development of novel therapeutic agents.

Introduction to the Thiochromane Scaffold

Thiochromanes, and their unsaturated counterparts, thiochromenes, are sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antifungal, anticancer, and neuroprotective effects.[1] The inclusion of a sulfur atom, a bioisostere of a methylene group or an oxygen atom, imparts unique physicochemical properties that can influence a molecule's potency, selectivity, and pharmacokinetic profile.[1]

The core structure of 7-Methoxy-thiochroman-3-ylamine features three key components for SAR exploration:

  • The Thiochroman Core: A bicyclic system providing a rigid framework.

  • The 7-Methoxy Group: An electron-donating group on the aromatic ring which can influence receptor binding and metabolic stability.

  • The 3-Amine Group: A basic functional group crucial for forming salts (like the hydrochloride salt) and participating in key interactions with biological targets.

Synthetic Pathways and Methodologies

Proposed Synthesis of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

The proposed synthetic route involves a multi-step process beginning with the formation of a 7-methoxy-substituted thiochroman-4-one intermediate.

Step 1: Synthesis of 3-(4-methoxyphenylthio)propanoic acid

This initial step involves the reaction of 4-methoxythiophenol with 3-chloropropanoic acid under basic conditions to form the necessary precursor.

Step 2: Cyclization to 7-Methoxy-thiochroman-4-one

The substituted propanoic acid is then cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield 7-Methoxy-thiochroman-4-one. One-pot methods for similar transformations have been reported to be efficient, offering good yields for substrates with both electron-donating and electron-withdrawing groups.[2]

Step 3: Formation of the 3-Amino Group

The ketone at the 3-position can be converted to an amine through several established methods. A common approach is reductive amination. This involves the reaction of the ketone with an aminating agent (e.g., ammonia or a protected amine) in the presence of a reducing agent. Stereoselective reduction of related oximes has also been shown to produce amino-thiochromanols, which can be further processed.

Step 4: Formation of the Hydrochloride Salt

The final free base, 7-Methoxy-thiochroman-3-ylamine, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent. This enhances the compound's stability and water solubility for biological testing.

Experimental Protocol: Representative Synthesis of a Thiochroman-4-one Precursor

The following protocol is adapted from a general one-pot synthesis of thiochromen-4-ones, which can be modified for the synthesis of the saturated thiochroman-4-one.[2]

  • Materials: 3-(4-methoxyphenylthio)propanoic acid, methanesulfonic acid, phosphorus pentoxide, dichloromethane (DCM).

  • Procedure:

    • Prepare Eaton's reagent by adding phosphorus pentoxide to methanesulfonic acid.

    • Dissolve 3-(4-methoxyphenylthio)propanoic acid in DCM.

    • Add the Eaton's reagent to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with ice water and extract the product with DCM.

    • Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 7-Methoxy-thiochroman-4-one.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination cluster_3 Step 4: Salt Formation 4-methoxythiophenol 4-methoxythiophenol precursor 3-(4-methoxyphenylthio) propanoic acid 4-methoxythiophenol->precursor Base 3-chloropropanoic_acid 3-chloropropanoic_acid 3-chloropropanoic_acid->precursor ketone 7-Methoxy-thiochroman-4-one precursor->ketone PPA or Eaton's Reagent amine 7-Methoxy-thiochroman-3-ylamine ketone->amine Reductive Amination hcl_salt 7-Methoxy-thiochroman-3-ylamine Hydrochloride amine->hcl_salt HCl

Caption: Proposed synthetic route to the target compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for 7-Methoxy-thiochroman-3-ylamine hydrochloride is not available, the activities of related analogs suggest several potential therapeutic areas.

Anticancer Activity

Thiochroman-4-one derivatives have been investigated for their anticancer properties.[2] The introduction of various substituents can lead to compounds with significant cytotoxic effects against tumor cell lines. For example, some thiochroman derivatives have been identified as potent and orally available selective estrogen receptor degraders (SERDs), showing promise for the treatment of endocrine-resistant breast cancer.

Central Nervous System (CNS) Activity

The thiochroman scaffold has been explored for its potential to modulate CNS targets. Thiochroman dioxide analogs have been developed as positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and could be targets for treating cognitive disorders.[3] These compounds have been shown to cross the blood-brain barrier, a critical property for CNS-acting drugs.[3]

Antimicrobial and Antifungal Activity

A comprehensive review of thiochromenes and thiochromanes highlights their diverse antimicrobial and antifungal activities.[1] Structure-activity relationship studies have shown that modifications to the thiochroman ring, such as the introduction of electron-withdrawing groups or specific side chains, can enhance potency against various pathogens.[1]

Structure-Activity Relationships (SAR)

The biological activity of thiochromane derivatives is highly dependent on the nature and position of substituents on the core structure.

Role of the 7-Methoxy Group

The methoxy group at the 7-position is an important feature in many biologically active molecules. In some contexts, a 7-methoxy group can enhance activity. For instance, in a series of coumarins, 7-methoxy coumarin demonstrated significant anti-nociceptive effects. In other cases, such as certain antiplasmodial aminoquinolines, 7-methoxy analogs were found to be less active than their halogenated counterparts.

Importance of the 3-Amino Group

The amine at the 3-position is a key functional group for establishing interactions with biological targets, often through hydrogen bonding or ionic interactions. The basicity of this amine allows for the formation of a hydrochloride salt, which can improve the compound's solubility and handling properties. In related chroman-3-amine analogs, the substitution pattern on the amine and the chroman ring significantly influences their anticancer and neuroprotective activities.

Table 1: Comparative Biological Activities of Thiochroman Analogs

Compound ClassBiological Target/ActivityKey Structural FeaturesReference
Thiochroman-4-onesAnticancer (Cytotoxic)Varied substitutions on the aromatic ring[2]
Thiochroman DioxidesAMPA Receptor ModulationSulfone group, varied aromatic substituents[3]
Spiro-pyrrolidine ThiochromanonesAntibacterial, AntifungalFused heterocyclic systems[1]
Indolo-thiochromansAntifungalFused indole ring, alkyl substituents[1]

Diagram of Potential Thiochromane Signaling Interactions

G Thiochromane Thiochromane Analog GPCR GPCR Thiochromane->GPCR IonChannel Ion Channel (e.g., AMPA-R) Thiochromane->IonChannel Enzyme Enzyme (e.g., Kinase) Thiochromane->Enzyme Downstream1 Second Messengers GPCR->Downstream1 Downstream2 Ion Flux Change IonChannel->Downstream2 Downstream3 Pathway Inhibition Enzyme->Downstream3 Response1 Cellular Response (e.g., Proliferation) Downstream1->Response1 Response2 Neuronal Excitability Downstream2->Response2 Response3 Apoptosis Downstream3->Response3

Caption: Potential interactions of thiochromanes with cellular targets.

Conclusion and Future Directions

7-Methoxy-thiochroman-3-ylamine hydrochloride represents an interesting, yet underexplored, chemical entity. Based on the rich pharmacology of the thiochromane scaffold, this compound and its analogs hold potential for development in various therapeutic areas, particularly oncology and neuroscience.

Future research should focus on:

  • Developing and optimizing a reliable synthetic route to produce 7-Methoxy-thiochroman-3-ylamine hydrochloride and its derivatives in sufficient quantities for biological evaluation.

  • Screening these compounds against a diverse panel of biological targets to identify their primary mechanism(s) of action.

  • Conducting systematic SAR studies to understand the influence of substituents at the 3-amino and 7-methoxy positions, as well as on other parts of the thiochromane core.

By leveraging the existing knowledge base for thiochromanes, researchers can strategically design and synthesize novel analogs with improved potency, selectivity, and drug-like properties, ultimately paving the way for new therapeutic discoveries.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Chemical Neuroscience. [Link]

  • Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. PubMed. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • 7-Methoxy-Thiochroman-3-Ylamine Hydrochloride. BIOFOUNT. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC - NIH. [Link]

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Spectroscopic Elucidation of 7-Methoxy-thiochroman-3-ylamine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 7-Methoxy-thiochroman-3-ylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiochroman scaffold in various biologically active molecules.[1][2][3] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of novel chemical entities. Spectroscopic techniques like NMR and MS provide definitive evidence of a compound's molecular structure and composition. This guide will detail the expected spectroscopic signatures of the title compound and the rationale behind the experimental choices for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Methoxy-thiochroman-3-ylamine hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) for 7-Methoxy-thiochroman-3-ylamine hydrochloride in a suitable solvent like DMSO-d₆ are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-5~7.2d~8.5
H-6~6.8dd~8.5, 2.5
H-8~6.7d~2.5
OCH₃~3.8s-
H-3~3.5m-
H-2 (axial)~3.2dd~12.0, 6.0
H-2 (equatorial)~3.0dd~12.0, 4.0
H-4 (axial)~2.9dd~13.0, 7.0
H-4 (equatorial)~2.7dd~13.0, 5.0
NH₃⁺~8.5-9.5br s-

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve the hydrochloride salt and its wide chemical shift window, which prevents solvent signal overlap with most analyte signals. The broad singlet for the NH₃⁺ protons is expected due to proton exchange with residual water in the solvent and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Carbon Assignment Predicted Chemical Shift (ppm)
C-9~158
C-7~140
C-5a~130
C-8a~125
C-5~115
C-6~114
C-8~112
OCH₃~55
C-3~45
C-2~35
C-4~30
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-thiochroman-3-ylamine hydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

G cluster_sample Sample Preparation cluster_instrument NMR Spectrometer cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve in DMSO-d6 spectrometer 400 MHz Spectrometer dissolve->spectrometer H1_acq ¹H NMR Acquisition spectrometer->H1_acq C13_acq ¹³C NMR Acquisition spectrometer->C13_acq process FT, Phasing, Baseline Correction H1_acq->process C13_acq->process calibrate Chemical Shift Calibration process->calibrate

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For 7-Methoxy-thiochroman-3-ylamine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectral Data
  • Molecular Formula: C₁₀H₁₄ClNOS

  • Molecular Weight: 231.74 g/mol

  • Expected Ion in Positive ESI Mode: The protonated molecule [M+H]⁺ (where M is the free base) is expected to be the base peak.

    • Free Base (C₁₀H₁₃NOS) Molecular Weight: 195.28 g/mol

    • Predicted [M+H]⁺ m/z: 196.08

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

G cluster_sample Sample Preparation cluster_instrument Mass Spectrometer cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Methanol infuse Infuse into ESI Source dissolve->infuse ms ESI-MS acquire Acquire Spectrum (+ve mode) ms->acquire infuse->ms identify Identify Molecular Ion Peak acquire->identify confirm Confirm Elemental Composition (HRMS) identify->confirm

Sources

Potential Therapeutic Targets of 7-Methoxy-thiochroman-3-ylamine hydrochloride: A Mechanistic and Methodological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 7-Methoxy-thiochroman-3-ylamine hydrochloride is a novel chemical entity for which no public data on biological activity currently exists. This guide employs an analog-based, structure-activity relationship (SAR) approach to identify and validate its most probable therapeutic targets. By deconstructing the molecule into its core thiochroman scaffold, its 3-aminobenzopyran-like pharmacophore, and its 7-methoxy substitution, we establish a strong, scientifically-grounded hypothesis. The evidence overwhelmingly points toward the serotonergic system, specifically the 5-HT1A receptor and the serotonin transporter (SERT), as primary targets of interest. This document provides the scientific rationale for this hypothesis, detailed experimental protocols for target validation, and a strategic workflow for comprehensive pharmacological profiling.

Introduction: Rationale for an Analog-Based Approach

The characterization of a new chemical entity (NCE) like 7-Methoxy-thiochroman-3-ylamine hydrochloride (hereafter MTHA-HCl) begins with a structural assessment to predict its pharmacological potential. The MTHA-HCl structure contains three key features that guide our investigation:

  • Thiochroman Scaffold: Thiochromans are sulfur-containing heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. This core structure is present in molecules with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] Its versatility suggests that MTHA-HCl could interact with a range of biological targets.

  • 3-Amino Moiety: The amine at the 3-position is a critical pharmacophore. Structurally analogous 3-aminochromans have been extensively investigated and show a strong propensity for interacting with monoamine systems.[3][4] This feature is the strongest indicator of potential CNS activity.

  • 7-Methoxy Group: Aromatic methoxy groups significantly influence a ligand's electronic properties and its ability to form hydrogen bonds, thereby modulating its binding affinity and selectivity for specific receptor subtypes.[5]

Given the strong evidence from structurally related compounds, this guide will focus on the most probable target class—the serotonergic system—while also outlining a strategy to explore secondary targets and potential off-target liabilities.

Primary Hypothesized Target Class: The Serotonergic System

The structural similarity between MTHA-HCl and known psychoactive compounds provides a compelling case for its interaction with the serotonergic system. Specifically, the 3-aminochroman substructure is a well-established pharmacophore for ligands that dually target the 5-HT1A receptor and the serotonin transporter (SERT).[3][4] This dual-action profile is a key strategy in modern antidepressant drug discovery, aiming to accelerate the onset of therapeutic effects and potentially improve efficacy.[4]

  • 5-HT1A Receptor: An inhibitory G-protein coupled receptor (GPCR) that functions as both a presynaptic autoreceptor, regulating serotonin release, and a postsynaptic receptor. Agonism or antagonism at this receptor can profoundly modulate mood and anxiety.[6]

  • Serotonin Transporter (SERT): A member of the monoamine transporter family responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[7] Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).

We hypothesize that MTHA-HCl is a modulator of 5-HT1A and/or SERT. The following sections detail a validation workflow to confirm this hypothesis.

Experimental Workflow: Target Validation for the Serotonergic System

A two-phase approach is essential. Phase 1 will establish binding affinity to confirm direct interaction, while Phase 2 will characterize the functional consequence of this binding (e.g., agonist, antagonist, or inhibitor activity).

G cluster_0 Phase 1: Binding Affinity Confirmation cluster_1 Phase 2: Functional Activity Characterization P1_Start MTHA-HCl P1_HT1A 5-HT1A Radioligand Displacement Assay (e.g., [3H]8-OH-DPAT) P1_Start->P1_HT1A P1_SERT SERT Radioligand Displacement Assay (e.g., [3H]Paroxetine) P1_Start->P1_SERT P1_Result Determine Ki values (Binding Affinity) P1_HT1A->P1_Result P1_SERT->P1_Result P2_HT1A_Func 5-HT1A Functional Assay (cAMP Inhibition) P1_Result->P2_HT1A_Func If Ki < 1µM P2_SERT_Func SERT Functional Assay (Neurotransmitter Uptake) P1_Result->P2_SERT_Func If Ki < 1µM P2_Result Determine EC50/IC50 & Emax (Potency & Efficacy) P2_HT1A_Func->P2_Result P2_SERT_Func->P2_Result End End P2_Result->End Characterized Serotonergic Profile

Caption: Serotonergic target validation workflow for MTHA-HCl.

Protocol: Phase 1 - Radioligand Displacement Assays

Objective: To determine the binding affinity (Ki) of MTHA-HCl for the human 5-HT1A receptor and SERT.

Methodology:

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing either human 5-HT1A receptor or SERT.

    • Radioligands: [³H]8-OH-DPAT for 5-HT1A; [³H]Paroxetine for SERT.

    • Non-specific binding definition: 10 µM 5-HT for 5-HT1A; 10 µM Fluoxetine for SERT.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • MTHA-HCl stock solution in DMSO, serially diluted.

    • Scintillation fluid and 96-well filter plates.

  • Procedure:

    • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of MTHA-HCl (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add buffer instead of MTHA-HCl.

    • For non-specific binding wells, add the defining compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the plate contents through the filter mat to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of MTHA-HCl.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Phase 2 - Functional Assays

A. 5-HT1A Receptor Functional Assay (cAMP Inhibition)

Objective: To determine if MTHA-HCl acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

Methodology:

  • Materials:

    • CHO or HEK293 cells expressing the human 5-HT1A receptor.

    • Forskolin (an adenylyl cyclase activator).

    • 5-HT (serotonin) as a reference agonist.

    • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

  • Procedure (Agonist Mode):

    • Plate cells and allow them to adhere.

    • Add varying concentrations of MTHA-HCl to the cells.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for 30 minutes.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Procedure (Antagonist Mode):

    • Pre-incubate cells with varying concentrations of MTHA-HCl.

    • Add a fixed concentration of 5-HT (at its EC80) along with forskolin.

    • Incubate and measure cAMP levels as above.

  • Data Analysis:

    • Agonist: Plot cAMP levels vs. MTHA-HCl concentration to determine EC50 (potency) and Emax (efficacy relative to 5-HT).

    • Antagonist: Plot cAMP levels vs. MTHA-HCl concentration to determine the IC50, which can be used to calculate the functional antagonist constant (Kb).

B. SERT Functional Assay (Neurotransmitter Uptake)

Objective: To measure the potency of MTHA-HCl in inhibiting serotonin reuptake.

Methodology:

  • Materials:

    • HEK293 cells stably expressing human SERT (hSERT).[8]

    • [³H]5-HT (radiolabeled serotonin).

    • Uptake Buffer (e.g., Krebs-Ringer-HEPES).

    • Fluoxetine or another known SSRI as a positive control.

  • Procedure:

    • Plate hSERT-expressing cells in a 96-well plate.

    • Wash cells with buffer.

    • Pre-incubate the cells with varying concentrations of MTHA-HCl or control compound for 10-15 minutes.

    • Initiate the uptake by adding a fixed concentration of [³H]5-HT.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of [³H]5-HT uptake against the log concentration of MTHA-HCl.

    • Use non-linear regression to determine the IC50 value, representing the concentration required to inhibit 50% of serotonin uptake.

Secondary Targets and Selectivity Profiling

The structural similarity of MTHA-HCl to monoamine ligands necessitates a broader screening against the other major monoamine transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7][9] A lack of selectivity can lead to undesirable side effects (e.g., cardiovascular effects via NET, abuse potential via DAT).

Experimental Workflow: Comprehensive Monoamine Transporter Profiling

This workflow should be run in parallel with the serotonergic assays to build a complete selectivity profile.

G cluster_0 Primary Target Validation cluster_1 Selectivity Screening cluster_2 Safety & Off-Target Profiling Start MTHA-HCl SERT_Assay SERT Binding & Uptake Assays Start->SERT_Assay DAT_Assay DAT Binding & Uptake Assays Start->DAT_Assay NET_Assay NET Binding & Uptake Assays Start->NET_Assay Result Comprehensive Pharmacological Profile (Selectivity, Potency, Safety) SERT_Assay->Result DAT_Assay->Result NET_Assay->Result Safety_Panel Broad Receptor Panel Screen (e.g., CEREP SafetyScreen) Result->Safety_Panel

Caption: Integrated workflow for MTHA-HCl pharmacological profiling.

Data Presentation: Selectivity Profile

The results from the monoamine transporter assays should be summarized to clearly visualize the compound's selectivity.

Target TransporterBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)
SERT Hypothetical ValueHypothetical Value
DAT Hypothetical ValueHypothetical Value
NET Hypothetical ValueHypothetical Value

A desirable profile for an SSRI-like compound would show high potency (low Ki and IC50) for SERT and at least 100-fold lower potency (higher values) for DAT and NET.

Conclusion and Future Directions

Based on a rigorous analysis of its structural components, 7-Methoxy-thiochroman-3-ylamine hydrochloride is hypothesized to be a modulator of the serotonergic system. The primary therapeutic targets are likely the 5-HT1A receptor and the serotonin transporter (SERT) . The experimental workflows detailed in this guide provide a clear, step-by-step path to validate these targets, determine the compound's functional activity, and establish its selectivity profile across the key monoamine transporters.

Successful validation would position MTHA-HCl as a promising candidate for development in therapeutic areas such as depression, anxiety disorders, or other CNS conditions. Subsequent steps would involve broader off-target safety screening, ADME/Tox profiling, and eventual evaluation in preclinical in vivo models of disease.

References

  • Carrick, T. et al. (2006). Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry, 49(15), 4785-9. Available at: [Link]

  • Zhang, M. et al. (2006). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 16(18), 4882-6. Available at: [Link]

  • Serafin, K. et al. (2023). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules, 28(19), 6932. Available at: [Link]

  • Serafin, K. et al. (2022). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 27(1), 195. Available at: [Link]

  • Wang, Y. et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Reyes-Triana, C. et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 23(2), 73. Available at: [Link]

  • Wikipedia. (n.d.). Repinotan. Retrieved from [Link]

  • Sharma, P. et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 16(5), 1021-1045. Available at: [Link]

  • Ramalingam, K. et al. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-50. Available at: [Link]

  • Piron, S. et al. (2021). Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Chemical Neuroscience, 12(14), 2694-2708. Available at: [Link]

  • Simmler, L.D. et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-60. Available at: [Link]

  • Follmer, C.H. et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(23), 5687-98. Available at: [Link]

  • Saha, K. et al. (2017). Discovery and Development of Monoamine Transporter Ligands. AIMS Molecular Science, 4(3), 429-479. Available at: [Link]

  • Vargas, L.Y. et al. (2018). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 23(11), 2919. Available at: [Link]

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In vitro studies with 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Introduction

7-Methoxy-thiochroman-3-ylamine hydrochloride (CAS: 1303968-11-7, Molecular Formula: C10H13NOS.HCl) is a heterocyclic amine belonging to the thiochroman class of compounds[1]. The thiochroman scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a remarkable diversity of biological activities. These activities span multiple therapeutic areas, including anti-infective (antibacterial, antifungal, antileishmanial)[2][3][4], oncologic (as selective estrogen receptor degraders)[5][6], and neurological applications (as acetylcholinesterase inhibitors)[7].

Given the novelty of 7-Methoxy-thiochroman-3-ylamine hydrochloride and the absence of extensive public data on its specific biological functions, a structured and logical in vitro evaluation is paramount. This guide serves not as a rigid protocol, but as a comprehensive strategic framework for researchers and drug development professionals. It outlines a tiered approach to systematically characterize the compound, from foundational assessments to broad-spectrum screening and deep mechanistic elucidation. The experimental choices detailed herein are grounded in the known biological potential of the broader thiochroman chemical class, providing a rationale-driven path to uncovering the compound's unique pharmacological profile.

Section 1: Foundational Characterization & Preliminary Viability Assessment

Before investigating complex biological activities, it is critical to establish the fundamental physicochemical properties and the general cytotoxic profile of the compound. This foundational data ensures the integrity and reproducibility of all subsequent experiments and establishes a viable concentration range for cell-based assays.

Physicochemical Integrity and Solubility

The first step is to validate the identity, purity, and solubility of the compound. This is a non-negotiable prerequisite for generating reliable biological data.

  • Purity Assessment (HPLC): The purity of the compound should be confirmed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A purity level of ≥98% is recommended for initial biological screening[8].

  • Solubility Determination: The solubility must be determined in relevant aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common solvents used for stock solutions (e.g., Dimethyl Sulfoxide, DMSO). This is crucial for preventing compound precipitation in assay media, which can lead to erroneous results.

General Cytotoxicity Profiling

A preliminary cytotoxicity screen across diverse cell lines provides the first indication of the compound's therapeutic window. It helps distinguish between broad, non-specific toxicity and targeted bioactivity. The IC50 (half-maximal inhibitory concentration) values derived from this screen are essential for guiding the concentration ranges used in subsequent, more specific assays.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed cells from different origins (e.g., MCF-7 human breast adenocarcinoma, SH-SY5Y human neuroblastoma, and NIH/3T3 mouse embryonic fibroblast) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 7-Methoxy-thiochroman-3-ylamine hydrochloride in the appropriate cell culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression.

Data Presentation: Preliminary Cytotoxicity Profile
Cell LineCell TypeIC50 (µM)
MCF-7Human Breast Adenocarcinoma (ER+)[Experimental Value]
SH-SY5YHuman Neuroblastoma[Experimental Value]
NIH/3T3Mouse Embryonic Fibroblast (Normal)[Experimental Value]
Diagram: Foundational Characterization Workflow

cluster_start Phase 1: Foundational Assessment Compound Compound Acquisition (7-Methoxy-thiochroman- 3-ylamine hydrochloride) QC Physicochemical QC (Purity, Solubility, Stability) Compound->QC Verify Integrity Cyto Preliminary Cytotoxicity (MTT Assay) QC->Cyto Proceed with Validated Compound Decision Determine Max. Non-Toxic Concentration & IC50 Cyto->Decision Analyze Dose-Response

Caption: Workflow for the initial characterization of the test compound.

Section 2: Tier 1 - Broad-Spectrum Biological Screening

With a foundational understanding of the compound's characteristics, the next phase involves parallel screening across multiple biological domains. This approach is designed to efficiently identify potential "hits" based on the known activities of the thiochroman scaffold.

Antimicrobial Activity Screening

Rationale: Numerous thiochroman-4-one derivatives have exhibited potent antibacterial and antifungal properties, making this a logical starting point for investigation[2][4].

  • Strain Selection: Use representative microbial strains, such as Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Antimicrobial Activity Profile
Microbial StrainTypeMIC (µg/mL)
Bacillus subtilisGram-positive Bacteria[Experimental Value]
Escherichia coliGram-negative Bacteria[Experimental Value]
Candida albicansFungus[Experimental Value]
Antiproliferative & Anticancer Screening

Rationale: Recent studies have highlighted thiochroman derivatives as a new class of potent oral Selective Estrogen Receptor Degraders (SERDs) for treating endocrine-resistant breast cancer[5][6].

The MTT assay protocol described in Section 1.2 should be expanded to a panel of cancer cell lines to identify specific sensitivities. Key cell lines to include are:

  • MCF-7: Estrogen receptor-positive (ER+) breast cancer.

  • MDA-MB-231: Triple-negative (ER-) breast cancer.

  • A549: Lung carcinoma.

  • HCT116: Colorectal carcinoma.

A significantly lower IC50 in ER+ cells (MCF-7) compared to ER- cells could suggest a mechanism involving the estrogen receptor pathway.

Neuromodulatory Potential Screening

Rationale: Structurally related compounds are utilized in neuroscience research, and some have been identified as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy[7][9].

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of Acetylthiocholine (ATCI) substrate, DTNB (Ellman's reagent), and a known concentration of AChE enzyme.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and varying concentrations of the test compound. Include a positive control (e.g., Donepezil).

  • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the ATCI substrate to initiate the reaction.

  • Kinetic Reading: Immediately measure the change in absorbance at 412 nm over 5-10 minutes. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Diagram: Tier 1 Screening Strategy

cluster_tier1 Phase 2: Tier 1 Broad-Spectrum Screening Input Validated Compound (from Phase 1) Screen1 Antimicrobial Screening (MIC Determination) Input->Screen1 Screen2 Antiproliferative Screening (Cancer Cell Panel) Input->Screen2 Screen3 Neuromodulatory Screening (AChE Inhibition Assay) Input->Screen3 Output1 Identify Antimicrobial 'Hits' Screen1->Output1 Output2 Identify Antiproliferative 'Hits' Screen2->Output2 Output3 Identify Neuromodulatory 'Hits' Screen3->Output3

Caption: A parallel screening approach for diverse biological activities.

Section 3: Tier 2 - Mechanistic Elucidation

Positive results ("hits") from Tier 1 screening necessitate deeper investigation to understand the underlying mechanism of action (MoA). This section outlines hypothesis-driven experiments to follow up on specific hits.

Follow-up on Antiproliferative Activity in ER+ Cells

Hypothesis: If the compound shows selective activity against MCF-7 cells, it may function as an antagonist or degrader of the Estrogen Receptor Alpha (ERα), similar to other thiochroman derivatives[6].

  • Cell Treatment: Culture MCF-7 cells and treat them with the test compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control SERD (e.g., Fulvestrant).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for ERα. Also, probe with an antibody for a loading control (e.g., GAPDH or β-Actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A significant reduction in the ERα band intensity in the treated sample compared to the vehicle control indicates compound-induced degradation of the receptor.

Diagram: ERα Signaling and SERD Mechanism of Action

cluster_pathway ERα Signaling Pathway & SERD Inhibition E2 Estradiol (E2) ERa Estrogen Receptor α (ERα) E2->ERa Binds Dimer ERα Dimerization & Nuclear Translocation ERa->Dimer Degradation ERα Ubiquitination & Proteasomal Degradation ERa->Degradation Blocks Pathway ERE Estrogen Response Element (ERE) in DNA Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation SERD Thiochroman SERD (Test Compound) SERD->ERa Binds & Induces Conformational Change

Caption: Mechanism of a SERD in blocking estrogen-driven cell proliferation.

Follow-up on Acetylcholinesterase Inhibition

Hypothesis: A confirmed hit from the primary AChE screen is a direct inhibitor of the enzyme. The next step is to determine the nature of this inhibition.

  • Assay Setup: Perform the AChE assay (as in Section 2.3) but vary the concentrations of both the substrate (ATCI) and the inhibitor (test compound).

  • Data Acquisition: Measure the initial reaction velocities (V₀) for each condition.

  • Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism:

    • Competitive: Km increases, Vmax is unchanged.

    • Non-competitive: Km is unchanged, Vmax decreases.

    • Uncompetitive: Both Km and Vmax decrease.

Section 4: Conclusion and Path Forward

This technical guide provides a systematic, multi-tiered framework for the comprehensive in vitro characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride. By progressing from foundational analysis to broad-spectrum screening and finally to deep mechanistic studies, researchers can efficiently and logically uncover the compound's primary biological activities and mechanism of action.

The data generated through this workflow—including IC50 values against various cell lines, MICs against microbes, enzyme inhibition constants (Ki), and specific molecular interactions (e.g., ERα degradation)—will form a robust preclinical data package. These results are critical for making informed decisions regarding the compound's potential for further development, guiding lead optimization efforts, and designing subsequent in vivo efficacy and safety studies. The diverse bioactivities previously reported for the thiochroman scaffold underscore the potential for discovering novel therapeutic applications for this specific molecule.

References

  • Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]

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The Thiochroman Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiochroman scaffold, a sulfur-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique stereoelectronic properties have led to the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of thiochroman chemistry. It details key synthetic methodologies, from classical approaches to modern asymmetric syntheses, with an emphasis on the underlying reaction mechanisms. Furthermore, this guide explores the extensive applications of thiochroman derivatives in drug discovery, highlighting their roles as anticancer, antimicrobial, and neuroprotective agents, among others. Detailed experimental protocols, spectroscopic data, and structure-activity relationships are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

A Historical Perspective: The Emergence of a Privileged Scaffold

The journey of thiochroman chemistry is intertwined with the broader history of sulfur-containing heterocycles, which were initially identified as components of coal tar in the 19th century. While the exact first synthesis of the parent thiochroman is not prominently documented as a singular breakthrough event, its early exploration was a natural extension of the burgeoning field of heterocyclic chemistry. The synthesis of the oxygen analog, chroman, and the aromatic counterpart, thiophene, paved the way for the investigation of related saturated sulfur-containing bicyclic systems.

Early synthetic efforts in the late 19th and early 20th centuries focused on the cyclization of thiophenol derivatives. These foundational methods, though often yielding modest results by modern standards, laid the groundwork for the more sophisticated synthetic strategies that would follow. The development of thiochroman-4-ones as key synthetic intermediates marked a significant milestone, opening up avenues for a wide range of chemical transformations and the synthesis of a diverse library of derivatives.[1] It was the recognition of the thiochroman core in biologically active molecules that truly propelled its status as a "privileged scaffold" in medicinal chemistry, leading to extensive research into its synthesis and functionalization.[2]

The Synthetic Arsenal: Constructing the Thiochroman Core

The synthesis of thiochroman derivatives has evolved significantly over the years, with a variety of methods available to construct this versatile scaffold. These can be broadly categorized into classical and modern approaches, including asymmetric methodologies.

Classical Synthetic Routes

One of the most common and enduring methods for the synthesis of thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[3] This reaction typically employs a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to promote the cyclization.

The mechanism involves the protonation of the carboxylic acid, followed by the formation of an acylium ion intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring to form the six-membered heterocyclic ring. The choice of acid and reaction conditions can be critical to the success of the cyclization, with electron-donating or withdrawing groups on the aromatic ring influencing the reaction's facility.[4]

G cluster_0 Friedel-Crafts Acylation Mechanism Start 3-(Arylthio)propanoic Acid Step1 Protonation of Carbonyl Oxygen Start->Step1 H+ Step2 Formation of Acylium Ion Step1->Step2 -H2O Step3 Electrophilic Aromatic Substitution Step2->Step3 Step4 Deprotonation Step3->Step4 End Thiochroman-4-one Step4->End -H+

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [3][5]

  • Materials: 3-(Arylthio)propanoic acid, polyphosphoric acid (PPA), dichloromethane (DCM).

  • Procedure: a. To a round-bottom flask, add 3-(arylthio)propanoic acid (1.0 mmol) and dissolve it in a minimal amount of DCM. b. Add polyphosphoric acid (PPA) (10 eq.) to the solution and stir the mixture at room temperature. c. Heat the mixture to the boiling point of DCM (approximately 40 °C) to distill off the solvent. d. Once the DCM is removed, continue heating the reaction mixture at a higher temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and quench by carefully adding crushed ice. f. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

More recent developments have introduced [3+3] annulation reactions for the synthesis of thiochromans. For instance, the reaction of aminocyclopropanes with thiophenols provides a one-pot synthesis of 4-aminothiochromans under mild conditions.[5][6]

Modern Synthetic Methodologies

An efficient and regioselective route to substituted thiochroman-4-ones involves the palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenol with allenes and carbon monoxide.[7] This one-pot reaction offers operational simplicity and good to excellent yields.

G cluster_1 Palladium-Catalyzed Carbonylative Cyclization Reactants 2-Iodothiophenol + Allene + CO Step1 Oxidative Addition Reactants->Step1 Catalyst Pd(0) Catalyst Catalyst->Step1 Step2 Allene Insertion Step1->Step2 Step3 CO Insertion Step2->Step3 Step4 Reductive Elimination Step3->Step4 Step4->Catalyst Catalyst Regeneration Product Thiochroman-4-one Step4->Product

Caption: Catalytic Cycle for Palladium-Catalyzed Synthesis.

The synthesis of enantiomerically pure thiochromans is of significant interest due to the stereospecific nature of many biological interactions. Asymmetric organocatalysis has emerged as a powerful tool for this purpose. For example, a CuCl/(R,R)-Ph-BPE-catalyzed enantioselective hydroallylation of 2H-thiochromenes provides access to 4-allyl thiochromans in high yields and excellent enantioselectivities.[8] Furthermore, organocatalytic enantioselective tandem Michael–Henry reactions of 2-mercaptobenzaldehydes and β-nitrostyrenes have been developed for the synthesis of chiral 2-aryl-3-nitrothiochroman-4-ols.[9]

Spectroscopic Characterization of the Thiochroman Scaffold

The structural elucidation of thiochroman derivatives relies heavily on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Technique Thiochroman Nucleus Characteristic Features & Notes
¹H NMR Aromatic ProtonsMultiplets in the range of δ 6.8-8.2 ppm, with specific shifts depending on substitution.
Methylene Protons (C2, C3, C4)Complex multiplets in the aliphatic region (δ 2.0-4.5 ppm). The protons at C2 and C4 are adjacent to the sulfur and aromatic ring/carbonyl, respectively, and are typically deshielded.
¹³C NMR Aromatic CarbonsSignals in the aromatic region (δ 120-145 ppm).
Carbonyl Carbon (C4 in thiochroman-4-one)A characteristic downfield signal around δ 190-200 ppm.
Aliphatic Carbons (C2, C3)Signals in the range of δ 20-50 ppm.
IR Spectroscopy C=O Stretch (in thiochroman-4-one)A strong absorption band in the region of 1660-1690 cm⁻¹.[10][11][12]
C-S StretchTypically a weak absorption in the fingerprint region (around 600-800 cm⁻¹).
Aromatic C-H StretchAbsorptions above 3000 cm⁻¹.
Aliphatic C-H StretchAbsorptions below 3000 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M⁺)The molecular ion peak is generally observable, and its m/z value provides the molecular weight.
FragmentationCommon fragmentation patterns involve the loss of small molecules like CO (from thiochroman-4-ones) and cleavage of the heterocyclic ring.[13][14][15]

Thiochromans in Drug Discovery and Development: A Landscape of Biological Activity

The thiochroman scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities.[2]

Anticancer Activity

Thiochroman derivatives have demonstrated significant potential as anticancer agents.[2] They have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies have revealed that substitutions at the C2, C3, and C6 positions of the thiochroman ring can significantly influence their cytotoxic activity. For instance, certain 2-arylthiochroman-4-ones have shown potent activity against breast cancer cells.[16][17]

Antimicrobial and Antifungal Activity

A number of thiochroman derivatives have been reported to possess significant antibacterial and antifungal properties.[2][18] The thiochroman-4-one core is a common feature in many of these compounds. SAR studies have indicated that the introduction of specific substituents, such as halogens or heterocyclic moieties, can enhance their antimicrobial efficacy.[2]

Neuroprotective and Other Activities

Thiochroman derivatives have also been investigated for their potential in treating neurodegenerative diseases and other conditions. Their antioxidant properties are believed to contribute to their neuroprotective effects. Additionally, some thiochromans act as selective estrogen receptor modulators (SERMs).[8]

Thiochroman-Related Drugs on the Market: The Case of Centchroman (Ormeloxifene)

While a direct, unmodified thiochroman core is not common in FDA-approved drugs, a closely related compound, Centchroman (Ormeloxifene) , highlights the therapeutic potential of this structural class.[8][19] Centchroman, a selective estrogen receptor modulator (SERM), contains a chroman ring system, the oxygen analog of thiochroman. It was developed at the Central Drug Research Institute (CDRI) in India and is approved for use as a non-steroidal oral contraceptive.[8][9][20][21] Its unique pharmacological profile, acting as an estrogen antagonist in the uterus and breast while having estrogenic effects on bone, underscores the therapeutic versatility that can be achieved with this type of heterocyclic scaffold.[8] Although not a thiochroman itself, the success of Centchroman provides a strong rationale for the continued exploration of thiochroman derivatives as potential drug candidates.

Future Directions and Conclusion

The thiochroman scaffold continues to be a fertile ground for discovery in medicinal chemistry. The development of novel, efficient, and stereoselective synthetic methods remains a key area of research, enabling the creation of more diverse and complex thiochroman libraries. The exploration of their therapeutic potential is expanding into new areas, driven by a deeper understanding of their mechanisms of action and structure-activity relationships. As our ability to rationally design and synthesize molecules with tailored properties improves, the thiochroman core is poised to yield a new generation of innovative therapeutics for a wide range of diseases. This guide serves as a foundational resource to aid in these future endeavors.

References

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Methodological & Application

Synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Introduction: The Significance of the Thiochroman Scaffold

The thiochroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of an amine functional group, particularly at the 3-position, provides a critical anchor point for further molecular elaboration in drug discovery programs. 7-Methoxy-thiochroman-3-ylamine hydrochloride serves as a vital building block for creating libraries of novel compounds, particularly those targeting neurological disorders and other complex health conditions.[1][2]

This application note provides a comprehensive, two-stage protocol for the synthesis of this valuable intermediate. The strategy involves an initial intramolecular cyclization to form the key ketone intermediate, 7-methoxy-thiochroman-3-one, followed by a highly selective reductive amination to yield the target primary amine, which is then isolated as its stable hydrochloride salt.

PART 1: Synthesis of the Ketone Intermediate: 7-Methoxy-thiochroman-3-one

The synthesis of the thiochroman-4-one core via intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids is a well-established method.[3][4] This protocol adapts that principle for the synthesis of the 3-one isomer. The reaction begins with the preparation of a suitable 3-(arylthio)propanoic acid precursor, which is then cyclized using a dehydrating acid catalyst like polyphosphoric acid (PPA). PPA is chosen as it is effective for substrates bearing acid-sensitive groups like methoxy ethers, where stronger acids might cause demethylation.[4]

Reaction Pathway: Ketone Formation

cluster_0 Stage 1: Ketone Synthesis Start 3-(4-Methoxyphenylthio)propanoic Acid Product_Ketone 7-Methoxy-thiochroman-3-one Start->Product_Ketone Polyphosphoric Acid (PPA) Heat

Caption: Intramolecular cyclization to form the ketone intermediate.

Experimental Protocol: 7-Methoxy-thiochroman-3-one
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight of the starting acid).

  • Reagent Addition: Begin vigorous stirring and add 3-((4-methoxyphenyl)thio)propanoic acid (1.0 eq) portion-wise to the PPA, ensuring the internal temperature does not exceed 70°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to approximately 60°C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 7-methoxy-thiochroman-3-one.

PART 2: Reductive Amination and Salt Formation

Reductive amination is a cornerstone of amine synthesis, offering high selectivity and avoiding the over-alkylation issues common with direct alkylation methods.[5] This protocol employs a one-pot reaction where the ketone intermediate condenses with an ammonia source to form an intermediate imine (or enamine), which is immediately reduced in situ.

Causality of Reagent Choice: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation.[6] Unlike sodium borohydride, it is mild enough not to reduce the starting ketone but is highly reactive towards the protonated iminium ion intermediate formed in the reaction mixture. This selectivity ensures a clean and high-yielding conversion to the desired amine.[5][6] Acetic acid is used as a catalyst to facilitate imine formation. The final product is converted to its hydrochloride salt to improve stability and handling.[6]

Overall Synthesis Workflow

G start Start: 7-Methoxy-thiochroman-3-one reductive_amination Reductive Amination (One-Pot) start->reductive_amination NH₄OAc, NaBH(OAc)₃ Acetic Acid, DCE workup Aqueous Workup & Extraction reductive_amination->workup purification Purification (Free Base) workup->purification Column Chromatography (Optional) salt_formation HCl Salt Formation purification->salt_formation HCl in Ether/Dioxane final_product Final Product: 7-Methoxy-thiochroman-3-ylamine HCl salt_formation->final_product

Caption: Experimental workflow from ketone to the final hydrochloride salt.

Experimental Protocol: 7-Methoxy-thiochroman-3-ylamine hydrochloride
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-methoxy-thiochroman-3-one (1.0 eq) in 1,2-dichloroethane (DCE).

  • Amine Source: Add ammonium acetate (NH₄OAc) (10 eq) and glacial acetic acid (2 eq). Stir the suspension at room temperature for 30 minutes.

  • Reduction: Cool the mixture in an ice bath to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 7-methoxy-thiochroman-3-ylamine as a free base. This can be purified by chromatography if necessary.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Quantitative Data Summary
Reagent/ProductMolar Mass ( g/mol )Moles (Relative)QuantityRole
7-Methoxy-thiochroman-3-one194.251.0 eqAs calculatedStarting Material
Ammonium Acetate77.0810.0 eq10 x start molesAmmonia Source
Sodium Triacetoxyborohydride211.941.5 eq1.5 x start molesReducing Agent
Acetic Acid60.052.0 eq2.0 x start molesCatalyst
7-Methoxy-thiochroman-3-ylamine HCl231.74-Expected Yield: 70-85%Final Product

Safety and Handling

The synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride requires adherence to strict laboratory safety protocols.

  • Hazard Profile: The target compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] All solid transfers and reaction setups should be handled in a well-ventilated fume hood.[8]

  • Handling Precautions: Avoid breathing dust.[7] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory area.[7]

  • Spills and Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

    • Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Conclusion

This application note provides a robust and reliable two-stage protocol for synthesizing 7-Methoxy-thiochroman-3-ylamine hydrochloride. By employing a strategic intramolecular cyclization followed by a highly selective reductive amination, researchers can access this key intermediate in good yield. The detailed procedural steps, causal explanations for reagent choices, and comprehensive safety guidelines are designed to ensure successful and safe execution for professionals in drug discovery and chemical synthesis.

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Application Note: Comprehensive Characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-thiochroman-3-ylamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery, potentially as a building block for novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.

The presented protocols are designed to be self-validating, ensuring trustworthiness and reproducibility. This guide is structured to provide both practical instructions and a deeper understanding of the analytical workflow, empowering researchers to make informed decisions during the characterization process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Methoxy-thiochroman-3-ylamine hydrochloride is the foundation for developing robust analytical methods.

PropertyAnticipated Value/CharacteristicRelevance to Analytical Method Development
Molecular Formula C₁₀H₁₄ClNOSDefines the exact mass for mass spectrometry.
Molecular Weight 231.74 g/mol Crucial for quantification and stoichiometric calculations.
Appearance White to off-white crystalline solidPhysical inspection is the first step in quality control.
Solubility Soluble in water, methanol; sparingly soluble in ethanolDictates solvent selection for HPLC, NMR, and sample preparation.
pKa (amine) Estimated 8.5 - 9.5Influences buffer selection and pH for HPLC to ensure consistent ionization state.
UV λmax ~230 nm, ~275 nmGuides the selection of the detection wavelength for HPLC-UV analysis.

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride. The following diagram illustrates a logical workflow, integrating various analytical methods to assess different quality attributes of the compound.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Assay cluster_2 Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, HSQC) HPLC HPLC-UV (Purity & Assay) NMR->HPLC Informed Method Development MS Mass Spectrometry (GC-MS or LC-MS) GC GC-FID/MS (Residual Solvents) MS->GC Informed Method Development FTIR FTIR Spectroscopy Chiral_HPLC Chiral HPLC (Enantiomeric Purity) DSC_TGA Thermal Analysis (DSC/TGA) XRPD X-ray Powder Diffraction (Crystallinity) Sample Test Sample: 7-Methoxy-thiochroman-3-ylamine hydrochloride Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group ID Sample->HPLC Quantification Sample->GC Impurity Profiling Sample->Chiral_HPLC Stereoisomer Analysis Sample->DSC_TGA Thermal Behavior Sample->XRPD Physical Form

Caption: Integrated workflow for the comprehensive characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: HPLC is the cornerstone for assessing the purity and determining the assay of non-volatile organic compounds. A reverse-phase method is proposed, as it is well-suited for polar analytes like amine hydrochlorides.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Rationale: A C18 column provides excellent retention and separation for moderately polar compounds. The specified dimensions offer a good balance between resolution and analysis time.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Rationale: Phosphoric acid is used to control the pH of the mobile phase, ensuring the amine is protonated and exhibits consistent retention. Acetonitrile is a common organic modifier with good UV transparency.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV at 230 nm.

    • Rationale: This wavelength is chosen based on the expected UV absorbance of the aromatic ring system.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Data Analysis:

  • Purity: Determined by the area percent of the main peak relative to the total area of all peaks.

  • Assay: Calculated by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

Principle: GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds. For amine analysis, derivatization is often necessary to improve volatility and chromatographic performance.[2] However, for the analysis of residual solvents, a headspace GC-MS method is preferred.

Protocol (Headspace GC-MS for Residual Solvents):

  • Instrumentation: GC system with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent.

    • Rationale: This column phase is specifically designed for the analysis of residual solvents.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 29-400 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent (e.g., DMSO).

Caution: The use of methanol as a solvent should be approached with caution, as it can react with amines in the hot GC inlet to form artifacts.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR, along with 2D techniques like HSQC, provide detailed information about the chemical environment of each atom.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).

    • Rationale: These solvents are chosen for their ability to dissolve the hydrochloride salt and for their distinct solvent signals that do not interfere with the analyte signals.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, aiding in the assignment of the ¹³C spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CD₃OD):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (3H)6.8 - 7.3Multiplets
Methoxy (3H)~3.8Singlet
CH-NH₂ (1H)3.5 - 4.0Multiplet
CH₂-S (2H)2.8 - 3.3Multiplets
CH₂-Ar (2H)2.6 - 3.0Multiplets

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine salt)3200 - 2800Broad absorption due to the ammonium salt.
C-H stretch (aromatic)3100 - 3000Sharp peaks.
C-H stretch (aliphatic)3000 - 2850Sharp peaks.
C=C stretch (aromatic)1600 - 1450Multiple sharp bands.[4][5]
C-O stretch (ether)1250 - 1050Strong absorption.
C-N stretch (aromatic amine)1335 - 1250Strong band.[5]

Thermal Analysis (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, such as melting point, decomposition temperature, and the presence of solvates or hydrates.[6][7]

Protocol:

  • Instrumentation: Simultaneous DSC/TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC/TGA Conditions:

    • Temperature Range: 25 °C to 400 °C.

    • Heating Rate: 10 °C/min.[7]

    • Purge Gas: Nitrogen at 50 mL/min.

Expected Results:

  • TGA: A weight loss corresponding to the loss of any bound solvent or water, followed by decomposition at higher temperatures.

  • DSC: An endothermic peak corresponding to the melting point of the compound. For hydrochloride salts, melting is often accompanied by decomposition.[6]

Chiral Chromatography

Principle: Since the molecule has a chiral center at the C3 position, it is crucial to determine its enantiomeric purity. Chiral HPLC is the most common method for this purpose.

Protocol:

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: Polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD.

    • Rationale: These columns are known for their broad applicability in separating a wide range of chiral compounds, including amines.[8][9][10]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase solvents. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm.

Method Development: The development of a chiral separation method often requires screening of different CSPs and mobile phases to achieve baseline resolution of the enantiomers.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound, ensuring its suitability for further research and development.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: amines. [Link]

  • Zhang, R., & Liu, J. (2005). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 25(10), 1622–1625. [Link]

  • Zhang, R., & Liu, J. (2005). Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. [Link]

  • Al-Fairoz, F. A., & Al-Sarraf, T. A. (2020). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. ResearchGate. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Gothoskar, A. V., Ghadge, P. V., & Gathbandhe, K. A. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 74(4), 349–353. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Murase, T., Sato, S., & Fujita, M. (2007). Supporting Information. Wiley-VCH. [Link]

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Williams, D., & Okoro, W. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1686. [Link]

  • Royal Society of Chemistry. (2008). Supplementary Information. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. [Link]

  • Sahoo, C. K., & Sahu, T. K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-8. [Link]

  • SIELC Technologies. Separation of Thiophanate-methyl on Newcrom R1 HPLC column. [Link]

  • Zhang, C., et al. (2020). Thermal and Transport Properties of Molten Chloride Salts with Polarization Effect on Microstructure. MDPI. [Link]

  • Van den Eede, N., et al. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Scientific Reports, 11(1), 1-11. [Link]

  • Ghanem, A., & Ho, C. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1406, 238–245. [Link]

  • KidoSoule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(10), 4415–4424. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-203. [Link]

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The Strategic Utility of 7-Methoxy-thiochroman-3-ylamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Thiochroman Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The thiochroman framework, a sulfur-containing heterocyclic motif, has emerged as a privileged structure due to its diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide focuses on a key derivative, 7-Methoxy-thiochroman-3-ylamine hydrochloride (CAS: 1303968-11-7), a versatile building block for the synthesis of biologically active molecules. Its unique structural features—a methoxy group that can influence metabolic stability and receptor interactions, and a primary amine that serves as a crucial handle for synthetic elaboration—make it a valuable asset for medicinal chemists. This document provides an in-depth exploration of its applications, particularly in the development of Selective Estrogen Receptor Degraders (SERDs), and offers detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1303968-11-7BIOFOUNT
Molecular Formula C10H14ClNOSBIOFOUNT
Molecular Weight 231.74 g/mol BIOFOUNT

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed to prevent moisture absorption.

Core Application: A Building Block for Selective Estrogen Receptor Degraders (SERDs)

One of the most compelling applications of the thiochroman scaffold is in the development of Selective Estrogen Receptor Degraders (SERDs). SERDs represent a promising therapeutic strategy for endocrine-resistant breast cancer by promoting the degradation of the estrogen receptor α (ERα). The thiochroman core can be elaborated to create potent and orally bioavailable SERDs.

The following diagram illustrates the conceptual role of 7-Methoxy-thiochroman-3-ylamine as a key building block in the synthesis of a hypothetical SERD.

SERD_Synthesis A 7-Methoxy-thiochroman-3-ylamine (Starting Material) C Amide Coupling Reaction A->C Amine Component B Carboxylic Acid Fragment (Side Chain Precursor) B->C Acid Component D Final SERD Compound C->D Formation of Amide Bond

Caption: Synthetic strategy for a SERD using the target amine.

Experimental Protocols

The primary amine of 7-Methoxy-thiochroman-3-ylamine hydrochloride is a versatile functional group that readily participates in several key bond-forming reactions. The following protocols provide detailed, step-by-step methodologies for two of the most common and critical transformations in medicinal chemistry: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments.[4] This protocol describes a general procedure for the coupling of 7-Methoxy-thiochroman-3-ylamine with a carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Workflow for Amide Bond Formation:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add 7-Methoxy-thiochroman-3-ylamine hydrochloride (1.2 eq) to the reaction mixture. Note: The excess base (DIPEA) will neutralize the hydrochloride salt in situ, liberating the free amine for reaction.

  • Reaction: Continue stirring the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This protocol outlines a general procedure for the reaction of 7-Methoxy-thiochroman-3-ylamine with an aldehyde or ketone.

Conceptual Pathway for Reductive Amination:

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 7-Methoxy-thiochroman-3-ylamine C Iminium Ion Intermediate A->C B Aldehyde/Ketone B->C E Final Secondary Amine C->E Hydride Attack D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Two-step process of reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 7-Methoxy-thiochroman-3-ylamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.2 eq) to neutralize the hydrochloride salt and facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Reaction: Continue to stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired secondary amine.

Conclusion and Future Perspectives

7-Methoxy-thiochroman-3-ylamine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degraders like SERDs, highlights its importance. The protocols provided herein for amide bond formation and reductive amination serve as a practical guide for researchers looking to incorporate this scaffold into their drug discovery programs. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the strategic application of such well-defined molecular frameworks will undoubtedly play a pivotal role in advancing the field.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Applications in medicinal chemistry. ResearchGate. [Link]

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7-Methoxy-thiochroman-3-ylamine Hydrochloride: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Thiochroman Scaffold

In the landscape of medicinal chemistry, the thiochroman scaffold has emerged as a privileged heterocyclic system, offering a unique combination of structural rigidity, three-dimensional character, and favorable physicochemical properties. As a bioisosteric analog of the well-known chroman ring system, where the endocyclic oxygen is replaced by sulfur, thiochromanes introduce distinct electronic and lipophilic characteristics.[1] The sulfur atom, with its higher polarizability and ability to engage in various non-covalent interactions, can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[1]

This application note focuses on a particularly valuable building block: 7-Methoxy-thiochroman-3-ylamine hydrochloride . The strategic placement of the methoxy group at the 7-position has been shown to enhance the anti-proliferative and antimicrobial activities of thiochroman derivatives, making this scaffold particularly attractive for oncology and infectious disease research.[1] The primary amine at the 3-position serves as a versatile chemical handle, allowing for the facile introduction of a wide array of functional groups and the exploration of diverse chemical space through well-established synthetic transformations. This guide provides detailed protocols for the derivatization of this building block via N-acylation and reductive amination, enabling researchers to rapidly generate libraries of novel compounds for biological screening.

Physicochemical Properties of 7-Methoxy-thiochroman-3-ylamine

A thorough understanding of the physicochemical properties of a building block is crucial for designing synthetic routes and interpreting structure-activity relationships (SAR). The following table summarizes key properties of the free base form of the title compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOS[2]
Molecular Weight 195.28 g/mol [2]
CAS Number 885270-56-4[2]
LogP 2.37[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Core Synthetic Applications: Library Generation

The primary amino group of 7-Methoxy-thiochroman-3-ylamine hydrochloride is a nucleophilic center that can be readily functionalized. The following sections provide detailed, field-tested protocols for two of the most common and powerful transformations in medicinal chemistry: N-acylation to form amides and reductive amination to generate secondary amines.

Workflow for Library Synthesis

The general workflow for utilizing this building block involves initial derivatization followed by biological screening to identify hits, which can then be further optimized.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Building_Block 7-Methoxy-thiochroman-3-ylamine HCl N_Acylation N-Acylation (Amide Formation) Building_Block->N_Acylation Carboxylic Acids, Acyl Chlorides Reductive_Amination Reductive Amination (Secondary Amine Formation) Building_Block->Reductive_Amination Aldehydes, Ketones Library Diverse Compound Library N_Acylation->Library Reductive_Amination->Library Screening Biological Screening (e.g., cell-based assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead

Caption: General workflow for drug discovery using the thiochroman building block.

Protocol 1: N-Acylation for Amide Library Synthesis

N-acylation is a cornerstone reaction for creating amide bonds, which are prevalent in a vast number of pharmaceuticals. This protocol employs a standard carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, Hydroxybenzotriazole (HOBt), to facilitate the efficient formation of an amide linkage between the primary amine of the thiochroman scaffold and a carboxylic acid.

Causality Behind Experimental Choices:

  • Neutralization: The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to act as a nucleophile. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to avoid competing reactions.

  • Coupling Reagents: EDC is a water-soluble carbodiimide, which simplifies the workup as the urea byproduct can be removed with an aqueous wash. HOBt is added to suppress racemization (if the carboxylic acid is chiral) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

  • Solvent: Dichloromethane (DCM) is a good choice as it is relatively inert and effectively solubilizes a wide range of organic compounds.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic activation of the carboxylic acid and then allowed to warm to room temperature to drive the reaction to completion.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, suspend 7-Methoxy-thiochroman-3-ylamine hydrochloride (1.1 eq.) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) and stir until the solid dissolves, indicating the formation of the free amine.

  • Coupling Reaction: Add the solution of the free amine dropwise to the activated carboxylic acid mixture at 0°C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

G Start Carboxylic Acid + EDC/HOBt in DCM Active_Ester Formation of Active Ester Intermediate Start->Active_Ester Coupling Combine at 0°C, then warm to RT Active_Ester->Coupling Amine_Prep Thiochroman-NH2·HCl + DIPEA in DCM Free_Amine Generation of Free Amine Amine_Prep->Free_Amine Free_Amine->Coupling Reaction Amide Bond Formation Coupling->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Flash Chromatography Workup->Purification Product Pure Amide Derivative Purification->Product

Caption: Workflow for the N-acylation of 7-Methoxy-thiochroman-3-ylamine.

Protocol 2: Reductive Amination for Secondary Amine Library Synthesis

Reductive amination is a highly effective method for forming carbon-nitrogen bonds, providing access to a diverse range of secondary amines. This one-pot procedure involves the initial formation of an imine or enamine intermediate between the thiochroman amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[3][4] It is a mild and selective hydride source that readily reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone, thereby minimizing the formation of alcohol byproducts.[3]

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents as they are compatible with the reducing agent and effectively dissolve the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is ultimately reduced.

  • Neutralization: As with the N-acylation protocol, a base (DIPEA or triethylamine) is required to liberate the free amine from its hydrochloride salt.

Step-by-Step Methodology
  • Initial Setup: To a round-bottom flask, add 7-Methoxy-thiochroman-3-ylamine hydrochloride (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and anhydrous Dichloroethane (DCE, approx. 0.1 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq.) to the suspension and stir for 10-15 minutes at room temperature.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture for 30-60 minutes. This period allows for the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction Progression: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Stir vigorously until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the desired secondary amine.

G Start Thiochroman-NH2·HCl + Carbonyl + DIPEA in DCE Imine_Formation Add Acetic Acid (cat.) Imine/Iminium Formation Start->Imine_Formation Reduction Add NaBH(OAc)3 In situ Reduction Imine_Formation->Reduction Quench Quench with aq. NaHCO3 Reduction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Flash Chromatography Extraction->Purification Product Pure Secondary Amine Purification->Product

Caption: Workflow for the reductive amination of 7-Methoxy-thiochroman-3-ylamine.

Biological Evaluation: A Starting Point

Once a library of derivatives has been synthesized, the next crucial step is biological evaluation. The specific assays will depend on the therapeutic target of interest. Given the reported activities of thiochroman analogs, initial screening could focus on:

  • Anticancer Activity: Cell viability assays (e.g., MTT or CellTiter-Glo®) against a panel of cancer cell lines (such as HeLa for cervical cancer or HL-60 for leukemia, where 7-methoxy analogs have shown promise) can provide initial data on antiproliferative effects.[1]

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains (e.g., S. aureus, B. subtilis, C. albicans) can determine the antimicrobial potential of the synthesized compounds.[1]

Conclusion

7-Methoxy-thiochroman-3-ylamine hydrochloride is a high-potential building block for drug discovery programs. Its strategic substitution pattern offers intrinsic biological relevance, while the versatile primary amine handle allows for straightforward and efficient diversification. The protocols detailed in this application note for N-acylation and reductive amination provide robust and reliable methods for generating libraries of novel thiochroman derivatives. By combining these synthetic strategies with targeted biological screening, researchers can effectively explore the chemical space around this privileged scaffold to identify and optimize new therapeutic leads.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • 7-Methoxy-thiochroman-3-ylamine. LookChem. Available at: [Link]

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Application Note: High-Throughput Screening Assays for the Characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for the novel small molecule, 7-Methoxy-thiochroman-3-ylamine hydrochloride. As the biological targets of this compound are currently uncharacterized, this note details a robust strategy for primary screening against the G-Protein Coupled Receptor (GPCR) superfamily, a major class of drug targets.[1] We present detailed, field-proven protocols for two principal HTS assay formats: a fluorescent Calcium Mobilization Assay for detecting activity at Gq-coupled GPCRs and a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay for Gs- and Gi-coupled GPCRs. The protocols are designed for reliability and scalability, incorporating essential steps for assay validation, data analysis, and quality control, ensuring the generation of high-fidelity data suitable for hit identification and advancement into the drug discovery pipeline.

Introduction and Rationale for Target Class Selection

7-Methoxy-thiochroman-3-ylamine hydrochloride is a novel chemical entity with potential for therapeutic development. The first critical step in elucidating its pharmacological function is to identify its molecular target(s). High-throughput screening (HTS) provides a powerful methodology for rapidly assessing the activity of a compound against a large number of biological targets.[2]

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans and are the target of a significant percentage of all modern drugs.[1] These receptors are involved in a vast array of physiological processes, making them a high-priority target class for novel compound screening.[3][4] GPCRs transduce extracellular signals into intracellular responses via heterotrimeric G proteins, which are broadly classified into several families, including Gs, Gi, and Gq.[4][5]

  • Gs-coupled receptors typically activate adenylyl cyclase, leading to an increase in the second messenger cyclic AMP (cAMP).

  • Gi-coupled receptors typically inhibit adenylyl cyclase, causing a decrease in cAMP levels.

  • Gq-coupled receptors activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium (Ca2+).[6][7][8]

Given this functional diversity, a dual-assay screening strategy is proposed to provide broad coverage across the major GPCR signaling pathways. This application note details the principles and protocols for assays that measure changes in intracellular calcium and cAMP, respectively.

Overall HTS Workflow

A successful HTS campaign follows a structured workflow from initial assay development to hit confirmation. The process ensures that data is robust, reproducible, and that identified "hits" are biologically relevant and not artifacts of the assay technology.[2]

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Triage cluster_validation Hit Validation Compound_Prep Compound Plating (7-Methoxy-thiochroman- 3-ylamine HCl) Primary_Screen Primary HTS (Single Concentration) Compound_Prep->Primary_Screen Cell_Plating Cell Plating (GPCR-expressing lines) Cell_Plating->Primary_Screen Data_Analysis Data Analysis (Z'-Factor, % Activity) Primary_Screen->Data_Analysis Hit_Selection Hit Selection (Thresholding) Data_Analysis->Hit_Selection Dose_Response Dose-Response (EC50/IC50) Hit_Selection->Dose_Response Counter_Screen Counter-Screens (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assays (Confirm Mechanism) Counter_Screen->Orthogonal_Assay Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit

Caption: High-level workflow for a typical HTS campaign.

Assay Protocol 1: Calcium Mobilization for Gq-Coupled GPCRs

This assay identifies compounds that act as agonists or positive allosteric modulators of Gq-coupled GPCRs by measuring transient increases in intracellular calcium.[9] The protocol utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to Ca2+.[10]

Principle of Calcium Mobilization Assay

Cells expressing the target Gq-coupled GPCR are pre-loaded with a calcium-sensitive fluorescent dye.[10] Upon GPCR activation by an agonist, the Gq protein activates PLC, which cleaves PIP2 into IP3 and DAG.[6] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[6][7] This increase in free cytosolic Ca2+ is detected by the dye, resulting in a measurable increase in fluorescence.[11]

Gq_Pathway cluster_membrane Plasma Membrane cluster_er ER Membrane Compound 7-Methoxy-thiochroman- 3-ylamine HCl (Agonist) GPCR Gq-Coupled GPCR Compound->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Store Ca2+ Store Ca_Cytosol ↑ [Ca2+] Cytosol IP3R->Ca_Cytosol Releases Ca2+ Fluorescence ↑ Fluorescence Ca_Cytosol->Fluorescence Detected by Dye

Caption: Gq signaling pathway leading to calcium mobilization.

Step-by-Step Protocol

This protocol is optimized for a 384-well plate format.

Materials:

  • HEK293 cells (or other suitable host) stably expressing the target GPCR.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange transport inhibitor to improve dye retention).

  • 384-well black, clear-bottom microplates.

  • Test Compound: 7-Methoxy-thiochroman-3-ylamine hydrochloride.

  • Positive Control: A known agonist for the target GPCR.

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer containing the calcium dye and probenecid, according to the manufacturer’s instructions.

    • Remove culture medium from the cell plate and add 20 µL of dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Scientist's Note: The two-step incubation ensures complete de-esterification of the AM ester dye by intracellular esterases, trapping the active fluorescent form inside the cells.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 7-Methoxy-thiochroman-3-ylamine hydrochloride in Assay Buffer, starting from a top concentration of 100 µM. The final assay concentration will be 5x lower. Also prepare plates with positive and negative controls.

  • Assay Execution & Data Acquisition:

    • Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR Tetra® or similar).

    • Set the instrument to excite at ~485 nm and read emission at ~525 nm.[12]

    • Record a baseline fluorescence reading for 15-20 seconds.

    • The instrument adds 5 µL of the compound dilutions/controls to the cell plate.

    • Immediately begin kinetic reading for an additional 60-120 seconds to capture the transient calcium peak.[12]

Assay Protocol 2: HTRF cAMP Assay for Gs/Gi-Coupled GPCRs

This assay quantifies changes in intracellular cAMP levels, enabling the identification of compounds that modulate Gs- (agonists) or Gi-coupled (inverse agonists/agonists) GPCRs. The protocol uses a competitive immunoassay format with HTRF detection.[13][14]

Principle of HTRF cAMP Assay

This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[15][16] The kit contains two key reagents: cAMP labeled with an acceptor (d2) and an anti-cAMP antibody labeled with a donor (Eu3+ cryptate).[17] In the absence of cellular cAMP, the antibody-donor binds to the cAMP-acceptor, bringing the fluorophores into close proximity and generating a high FRET signal. Cellular cAMP produced by activated cells competes with the labeled cAMP for binding to the antibody.[13] This competition separates the donor and acceptor, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[14]

cAMP_HTRF_Assay cluster_low_cAMP Low Cellular cAMP (High FRET) cluster_high_cAMP High Cellular cAMP (Low FRET) Low_cAMP Low [cAMP] Eu³⁺-Ab d2-cAMP Binding FRET_High High FRET Signal (665 nm) Low_cAMP->FRET_High Proximity -> Energy Transfer High_cAMP High [cAMP] Eu³⁺-Ab Cellular cAMP Competition d2_cAMP_unbound d2-cAMP (Unbound) FRET_Low Low FRET Signal (665 nm) High_cAMP->FRET_Low Separation -> No Transfer

Caption: Principle of the competitive HTRF cAMP assay.

Step-by-Step Protocol

This protocol is optimized for a 384-well low-volume plate format.

Materials:

  • Cells stably expressing the target Gs or Gi-coupled GPCR.

  • Stimulation Buffer (HBSS with 20mM HEPES, 500 µM IBMX), pH 7.4.

  • HTRF cAMP detection kit (e.g., cAMP HiRange from Revvity).

  • 384-well low-volume white microplates.

  • Test Compound and controls.

  • Forskolin (for Gi antagonist screening).

Procedure:

  • Cell Preparation: Harvest and resuspend cells in Stimulation Buffer to the desired density (e.g., 500,000 cells/mL).

    • Scientist's Note: The phosphodiesterase inhibitor IBMX is crucial. It prevents the enzymatic degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • Compound & Cell Plating:

    • Add 5 µL of compound dilutions or controls to the wells of a 384-well plate.

    • Add 5 µL of the cell suspension to each well.

  • Cell Stimulation: Incubate the plate for 30 minutes at room temperature.

    • For Gi Antagonist Mode: After adding the test compound, add a known concentration of Forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production. An effective antagonist will prevent the Gi-mediated inhibition of this production.

  • Cell Lysis & HTRF Reagent Addition:

    • Add 5 µL of the d2-labeled cAMP conjugate (acceptor) prepared in lysis buffer.

    • Add 5 µL of the Cryptate-labeled anti-cAMP antibody (donor) prepared in lysis buffer.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader.

    • Measure emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

Data Analysis and Quality Control

Data Normalization and Hit Identification

For the primary screen, raw data should be normalized to the plate's internal controls:

  • Percent Activity (Agonist): 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)

  • Percent Inhibition (Antagonist): 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

A "hit" is typically defined as a compound that produces a response greater than a pre-defined threshold, often 3 standard deviations from the mean of the negative controls.

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[18] It measures the separation between the positive and negative control signal distributions.[19][20]

Formula: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Where SD is the standard deviation.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS.[18][21][22]
0 to 0.5Acceptable, but may require optimization.[18][21]
< 0Unacceptable; signal window and data variability are poor.[18][21]

Table 1: Interpretation of Z'-Factor values. An assay should consistently achieve a Z' > 0.5 before commencing a full screening campaign.[23]

Dose-Response Analysis

For confirmed hits, a full dose-response curve should be generated to determine potency (EC50 for agonists, IC50 for antagonists). Data is fitted to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Hit Confirmation and Counter-Screening

A critical step in any HTS campaign is to eliminate false positives.[2] Hits identified from the primary screen should be subjected to a battery of follow-up tests:

  • Re-testing: Confirm activity from a freshly prepared sample of the compound.

  • Counter-Screens: Test the compound in an assay system lacking the GPCR target (e.g., using the parental cell line) to identify compounds that interfere with the assay technology itself (e.g., autofluorescence).

  • Orthogonal Assays: Confirm the compound's activity using a different assay technology that measures a different point in the signaling cascade (e.g., a β-arrestin recruitment assay).[24]

By following these rigorous protocols and validation steps, researchers can confidently identify and characterize the biological activity of 7-Methoxy-thiochroman-3-ylamine hydrochloride, paving the way for further preclinical development.

References

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Application Notes and Protocols for Cell-Based Assays: 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-thiochroman-3-ylamine hydrochloride is a member of the thiochromane class of heterocyclic compounds. Thiochromanes are recognized as privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-fungal, and anti-leishmanial properties[1][2]. The specific biological functions of 7-Methoxy-thiochroman-3-ylamine hydrochloride are not extensively documented in publicly available literature, necessitating a rational, hypothesis-driven approach to assay selection. Its structural features, namely the thiochromane core, a methoxy group, and a primary amine, suggest potential interactions with various biological targets. The hydrochloride salt form generally confers improved aqueous solubility, a desirable characteristic for cell-based assay reagents.

Part 1: Strategic Assay Selection and Mechanistic Hypotheses

Given the chemical structure of 7-Methoxy-thiochroman-3-ylamine hydrochloride, several potential mechanisms of action can be postulated, guiding the selection of appropriate cell-based assays.

Monoamine Oxidase (MAO) Inhibition

The structural similarity of the thiochroman core to certain monoamine oxidase inhibitors suggests that this compound could potentially modulate the activity of MAO-A or MAO-B. These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases[3].

Recommended Assay: A fluorimetric or spectrophotometric assay to measure MAO-A and MAO-B activity in the presence of the compound. These assays typically use a substrate that, when oxidized by MAO, produces a detectable signal[3][4][5].

Monoamine Reuptake Inhibition

The amine moiety in the compound could facilitate interaction with monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Inhibition of these transporters is a common mechanism for antidepressant and psychostimulant drugs.

Recommended Assay: A neurotransmitter reuptake assay using cell lines engineered to express specific transporters. The assay measures the inhibition of radiolabeled or fluorescently-labeled neurotransmitter uptake into the cells[6][7].

G-Protein Coupled Receptor (GPCR) Modulation

The aromatic and amine features of the molecule suggest possible interactions with GPCRs, either as an agonist initiating a signaling cascade or as an antagonist blocking the receptor's natural ligand.

Recommended Assay: A calcium mobilization assay is a common method for screening GPCR activity, particularly for those coupled to Gq proteins, which trigger the release of intracellular calcium upon activation[8][9][10][11][12].

Cytotoxicity Assessment

Before investigating specific mechanisms, it is essential to determine the compound's general cytotoxicity to distinguish targeted biological effects from non-specific toxicity.

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity[13][14][15][16][17].

Part 2: Detailed Experimental Protocols

Preparation of Stock Solutions

Rationale: Accurate and reproducible results begin with proper stock solution preparation. While the hydrochloride salt suggests aqueous solubility, using a small amount of a polar aprotic solvent like DMSO can ensure complete dissolution at high concentrations.

Protocol:

  • Accurately weigh the desired amount of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

  • Dissolve in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing.

  • Create smaller aliquots to minimize freeze-thaw cycles, which can degrade the compound.

  • Store at -20°C or -80°C, protected from light.

Protocol: MTT Cytotoxicity Assay

Principle: This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[13][14][16]. The amount of formazan produced is proportional to the number of viable cells[13][16].

Materials:

  • Target cell line (e.g., HEK293, SH-SY5Y, HeLa)

  • Complete cell culture medium

  • 7-Methoxy-thiochroman-3-ylamine hydrochloride stock solution

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom microplates

Workflow Diagram: MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_detection Detection seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_compound Add serial dilutions of 7-Methoxy-thiochroman- 3-ylamine hydrochloride incubate_adhesion->add_compound incubate_compound Incubate for a defined period (e.g., 24-72h) add_compound->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_plate Read absorbance at ~570 nm add_solubilizer->read_plate

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to ensure adherence.[13]

  • Compound Addition: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.[13][16]

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.150.08100%
11.120.0797.4%
100.980.0685.2%
500.650.0556.5%
1000.230.0320.0%
Protocol: Calcium Mobilization Assay

Principle: This assay measures the activation of Gq-coupled GPCRs by detecting the transient increase in intracellular calcium concentration following receptor stimulation. Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence upon compound addition is monitored.[8][9][12]

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293-AT1R)[10]

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Probenecid (if required by the cell line to prevent dye leakage)[8][10]

  • A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)

Workflow Diagram: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells in black, clear-bottom plates incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye incubate_cells->load_dye read_baseline Measure baseline fluorescence load_dye->read_baseline inject_compound Inject compound and continuously read fluorescence read_baseline->inject_compound calculate_response Calculate peak fluorescence response over baseline inject_compound->calculate_response plot_curves Plot dose-response curves and determine EC50/IC50 calculate_response->plot_curves

Caption: Workflow for a fluorescent calcium mobilization assay.

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates and incubate overnight to form a confluent monolayer.[8]

  • Dye Loading: Prepare the fluorescent dye loading buffer according to the manufacturer's instructions, adding probenecid if necessary.[10] Remove the culture medium and add the dye loading buffer to the cells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[8][10]

  • Assay Execution: Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the fluorescence plate reader.

  • Data Acquisition: The instrument will measure the baseline fluorescence, then inject the compound into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Dose-response curves are then generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 3: Ensuring Data Integrity and Trustworthiness

A robust experimental design with appropriate controls is paramount for generating reliable and interpretable data.

  • Positive Controls: Use a known agonist or antagonist for the target of interest to validate assay performance.

  • Negative/Vehicle Controls: The response of cells treated with the vehicle (e.g., DMSO) at the highest concentration used for the test compound establishes the baseline and controls for solvent effects.

  • Z'-Factor Calculation: For high-throughput screening, calculating the Z'-factor using positive and negative controls provides a statistical measure of assay quality and suitability for screening.

By adhering to these principles and detailed protocols, researchers can confidently explore the biological activities of 7-Methoxy-thiochroman-3-ylamine hydrochloride and other novel compounds in a rigorous and reproducible manner.

References

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  • Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) Source: SpringerLink URL: [Link]

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  • Title: Structure activity relationships of thiochroman-4-one derivatives. Source: ResearchGate URL: [Link]

  • Title: Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer Source: Journal of Medicinal Chemistry URL: [Link]

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  • Title: Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I Source: ResearchGate URL: [Link]

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Application Notes & Protocols for In Vivo Evaluation of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuroscience and Drug Development

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Psychoactive Agent

7-Methoxy-thiochroman-3-ylamine hydrochloride is a novel synthetic compound with structural similarities to molecules known to interact with central nervous system (CNS) targets. While specific pharmacological data for this compound is not yet widely available, its chemical architecture, particularly the methoxy and thiochroman moieties, suggests a potential interaction with monoaminergic systems. Specifically, it is hypothesized to modulate dopaminergic and serotonergic pathways, which are critical in the regulation of mood, cognition, and motor control.[1][2][3] This document provides a comprehensive guide for the in vivo experimental design and execution of studies aimed at elucidating the pharmacological profile and therapeutic potential of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

These application notes are designed to provide a logical, stepwise progression for the in vivo characterization of this novel compound, from initial tolerability and pharmacokinetic profiling to more complex behavioral and pharmacodynamic assessments. The protocols herein are grounded in established principles of preclinical research to ensure scientific rigor and the generation of reproducible and translatable data.[4][5][6][7]

Hypothesized Mechanism of Action and Therapeutic Rationale

Based on its structural features, 7-Methoxy-thiochroman-3-ylamine hydrochloride is postulated to act as a ligand for dopamine and/or serotonin receptors.[1][2] The thiochroman core can be found in various CNS-active compounds, and the amine substituent is a common feature of ligands that bind to monoamine transporters or receptors. The methoxy group can influence the lipophilicity and metabolic stability of the compound, as well as its binding affinity to specific receptor subtypes.

The interplay between the dopaminergic and serotonergic systems is fundamental to numerous physiological and pathological processes.[1][8] Therefore, a compound that modulates these systems could have therapeutic applications in a range of disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[1][3] The experimental design outlined below is intended to systematically test this hypothesis.

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is crucial for establishing the basic safety and pharmacokinetic profile of the compound.[9][10] This information is essential for designing subsequent, more complex efficacy studies.

Maximum Tolerated Dose (MTD) and Dose Range-Finding Study

Objective: To determine the highest dose of 7-Methoxy-thiochroman-3-ylamine hydrochloride that can be administered without causing unacceptable toxicity and to identify a range of doses for subsequent studies.

Protocol:

  • Animal Model: Select a rodent species, typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), as they are widely used in biomedical research due to their well-characterized genetics and physiology.[7]

  • Groups: Assign animals to several dose groups (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control group. A minimum of 3-5 animals per group is recommended for this initial study.

  • Administration: The route of administration should be chosen based on the physicochemical properties of the compound and the intended clinical application. Common parenteral routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[7] Oral gavage (PO) is also an option if good oral bioavailability is anticipated.

  • Observation: Closely monitor the animals for a defined period (e.g., 72 hours) post-administration for any signs of toxicity, including changes in weight, behavior, posture, and grooming. A standardized scoring system for clinical signs should be used.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight.

Preliminary Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Protocol:

  • Animal Model: Use the same species as in the MTD study.

  • Dosing: Administer a single, well-tolerated dose of the compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze the concentration of the compound in plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameters: Calculate key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[11]

Data Presentation: Hypothetical Pharmacokinetic Parameters

ParameterValueUnit
Cmax150ng/mL
Tmax0.5hours
AUC (0-inf)450ng*h/mL
t1/22.5hours

Phase 2: Pharmacodynamic and Behavioral Screening

Once a safe dose range and basic PK profile are established, the next phase focuses on assessing the compound's effects on the CNS and behavior.

Assessment of General Locomotor Activity

Objective: To determine if the compound has stimulant, sedative, or no effect on spontaneous motor activity.

Protocol:

  • Apparatus: Use an open-field arena equipped with automated photobeam tracking systems.

  • Procedure: Acclimate the animals to the testing room. Administer the test compound or vehicle and place the animal in the open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

Evaluation of Potential Anxiolytic or Anxiogenic Effects

Objective: To assess the compound's effects on anxiety-like behavior.

Protocol:

  • Apparatus: Utilize the elevated plus-maze (EPM), which consists of two open and two closed arms.

  • Procedure: Following compound or vehicle administration, place the animal at the center of the maze and allow it to explore for a set time (e.g., 5 minutes). Record the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is typically associated with increased exploration of the open arms.

Assessment of Antidepressant-like Activity

Objective: To evaluate the potential antidepressant effects of the compound.

Protocol:

  • Apparatus: Employ the forced swim test (FST) or tail suspension test (TST).

  • Procedure: In the FST, animals are placed in a cylinder of water from which they cannot escape. In the TST, they are suspended by their tails. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow for Behavioral Screening

G cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Behavioral Screening MTD Maximum Tolerated Dose PK Pharmacokinetic Profiling MTD->PK Inform Dose Selection Locomotor Locomotor Activity PK->Locomotor Anxiety Anxiety Assays (EPM) Locomotor->Anxiety Depression Antidepressant Assays (FST/TST) Anxiety->Depression

Caption: Phased approach for in vivo characterization.

Phase 3: Mechanistic and Efficacy Studies

This phase aims to investigate the underlying neurochemical mechanisms and to test the compound's efficacy in animal models of specific CNS disorders.

Neurochemical Analysis via In Vivo Microdialysis

Objective: To directly measure the effect of 7-Methoxy-thiochroman-3-ylamine hydrochloride on extracellular levels of dopamine and serotonin in specific brain regions.

Protocol:

  • Surgical Procedure: Implant a microdialysis probe into a target brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin).

  • Procedure: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples. Administer the test compound and continue to collect samples to measure changes in neurotransmitter levels over time.

  • Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

Hypothesized Signaling Pathway Interaction

G Compound 7-Methoxy-thiochroman- 3-ylamine hydrochloride Receptor Dopamine/Serotonin Receptor Compound->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates/Inhibits Response Behavioral/Physiological Response Signaling->Response Leads to

Caption: Hypothesized mechanism of action.

Efficacy in a Disease-Relevant Animal Model

Objective: To assess the therapeutic efficacy of the compound in an established animal model that mimics aspects of a human CNS disorder.

Protocol:

  • Model Selection: Choose an appropriate animal model based on the findings from the behavioral screening. For example, if the compound shows antidepressant-like effects, the chronic unpredictable stress (CUS) model in rats could be used.

  • Treatment Regimen: Administer the compound chronically over a period of several weeks, similar to how antidepressants are used clinically.

  • Behavioral Readouts: Assess relevant behavioral endpoints before, during, and after the treatment period. For the CUS model, this could include anhedonia (measured by the sucrose preference test) and anxiety-like behavior.

  • Biochemical/Histological Analysis: At the end of the study, collect brain tissue for analysis of neurochemical markers, receptor expression, or cellular changes.

Ethical Considerations and Best Practices

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement).[12] This includes using the minimum number of animals necessary to obtain statistically significant results, minimizing any potential pain or distress, and using appropriate anesthesia and analgesia.[12] A well-designed study with a clear scientific rationale is a prerequisite for ethical animal research.[4][5][6]

Conclusion

The systematic in vivo evaluation of 7-Methoxy-thiochroman-3-ylamine hydrochloride, as outlined in these application notes, will provide a comprehensive understanding of its pharmacological profile. By progressing from foundational safety and pharmacokinetic studies to detailed behavioral and mechanistic assessments, researchers can effectively determine the therapeutic potential of this novel compound for CNS disorders. The integration of rigorous experimental design, validated protocols, and ethical considerations is paramount for the successful translation of preclinical findings to clinical applications.

References

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023).
  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • An Interaction between Serotonin Receptor Signaling and Dopamine Enhances Goal-Directed Vigor and Persistence in Mice - NIH. (n.d.).
  • Special Issue : Dopamine and Serotonin Receptors: Selective or Multitarget Ligands for the Treatment of Central Nervous System Diseases - MDPI. (n.d.).
  • Natural Product-Inspired Dopamine Receptor Ligands | Journal of Medicinal Chemistry. (n.d.).
  • A validated animal model for the Serotonin Syndrome. (n.d.).
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. (n.d.).
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022).
  • in vivo general toxicology studies - YouTube. (2023).
  • Pharmacokinetics of High-dose Oral Thiamine Hydrochloride - Page 3 - Medscape. (n.d.).

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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7-Methoxy-thiochroman-3-ylamine hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 7-Methoxy-thiochroman-3-ylamine hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies. The methodology employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard to ensure high-throughput and dependable results. All validation parameters meet the stringent criteria set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Introduction

7-Methoxy-thiochroman-3-ylamine hydrochloride is an emerging small molecule with significant therapeutic potential. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a sensitive and selective bioanalytical method is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules in complex biological matrices due to its inherent specificity and sensitivity.[2] This document provides a step-by-step protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of 7-Methoxy-thiochroman-3-ylamine, alongside a complete validation summary, ensuring the method is fit for its intended purpose in a regulated environment.

Experimental

Materials and Reagents
  • Analytes: 7-Methoxy-thiochroman-3-ylamine hydrochloride (Reference Standard, >99% purity), 7-Methoxy-thiochroman-3-ylamine-d4 hydrochloride (Internal Standard, >99% purity).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Human plasma (K2-EDTA).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation of the analyte from matrix components.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[5][6]

Protocol:

  • Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 50 µL Plasma is Add 10 µL Internal Standard plasma->is ppt Add 200 µL Acetonitrile (0.1% FA) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Protein Precipitation Workflow.

LC-MS/MS Method

The chromatographic conditions are optimized to achieve a sharp peak shape for the analyte and to separate it from potential interferences from the plasma matrix. The mass spectrometric parameters are tuned for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005

Table 3: Optimized MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 210.1 -> 151.1)
MRM Transition (IS) To be determined experimentally (e.g., m/z 214.1 -> 155.1)
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Diagram of the LC-MS/MS Analytical Workflow:

G cluster_analysis Analytical Workflow sample_inj Sample Injection lc_sep LC Separation (C18 Column) sample_inj->lc_sep esi_ion ESI Ionization (+) lc_sep->esi_ion q1_select Q1: Precursor Ion Selection esi_ion->q1_select q2_frag Q2: Collision-Induced Dissociation q1_select->q2_frag q3_select Q3: Product Ion Selection q2_frag->q3_select detector Detector q3_select->detector data_acq Data Acquisition & Processing detector->data_acq

Caption: LC-MS/MS Analytical Workflow.

Method Validation

The developed method was fully validated according to the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The validation assessed selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity and Sensitivity
  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and internal standard in blank plasma samples from six different sources.

  • Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10. The accuracy and precision at the LLOQ were within ±20%.

Calibration Curve

The calibration curve was linear over the concentration range of 0.1 ng/mL to 100 ng/mL. A weighted (1/x²) linear regression model was used, and the correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of quality control (QC) samples (LLOQ, Low, Mid, and High).

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ0.1≤15.085.0 - 115.0≤15.085.0 - 115.0
Low0.3≤15.085.0 - 115.0≤15.085.0 - 115.0
Mid10≤15.085.0 - 115.0≤15.085.0 - 115.0
High80≤15.085.0 - 115.0≤15.085.0 - 115.0

Note: The values in this table represent the acceptance criteria as per regulatory guidelines.

Recovery and Matrix Effect
  • Extraction Recovery: The recovery of the analyte and internal standard was consistent and reproducible across all QC levels.

  • Matrix Effect: No significant ion suppression or enhancement was observed, indicating that the sample preparation method effectively removed interfering matrix components.[7][8]

Stability

The stability of 7-Methoxy-thiochroman-3-ylamine was assessed under various conditions to ensure sample integrity from collection to analysis. The analyte was found to be stable under the following conditions:

  • Bench-top stability: At room temperature for at least 6 hours.

  • Freeze-thaw stability: After three freeze-thaw cycles.

  • Long-term stability: In a freezer at -80°C for at least 3 months.

  • Post-preparative stability: In the autosampler at 10°C for at least 24 hours.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust workflow for the quantification of 7-Methoxy-thiochroman-3-ylamine hydrochloride in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the comprehensive validation ensures that the method is fit-for-purpose for regulated bioanalysis in support of drug development programs. This method adheres to the principles outlined in international regulatory guidelines, ensuring data integrity and acceptance.[1][2][3][4][9]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • IonSense. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

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Application Notes and Protocols: Crystallization of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, directly influencing its stability, bioavailability, and manufacturability.[1][2][3][4] Crystallization is a critical final step in the synthesis of most APIs, as it provides a means of purification and isolation of the desired solid form.[5] For 7-Methoxy-thiochroman-3-ylamine hydrochloride, a novel therapeutic candidate, the development of a robust and reproducible crystallization process is essential for ensuring consistent drug product quality and performance.

This guide provides a comprehensive overview of various crystallization techniques applicable to 7-Methoxy-thiochroman-3-ylamine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to systematically approach the crystallization of this and structurally similar amine hydrochloride compounds. The methodologies described herein are grounded in the principles of physical chemistry and crystal engineering, aiming to facilitate the isolation of a crystalline form with optimal physicochemical properties.

Physicochemical Properties and Pre-Crystallization Considerations

A thorough understanding of the physicochemical properties of 7-Methoxy-thiochroman-3-ylamine hydrochloride is a prerequisite for the rational design of a crystallization process. Key parameters to consider include:

  • Solubility: The solubility of the compound in a range of solvents with varying polarities is the most critical factor. This data informs the selection of appropriate solvent systems for different crystallization techniques.

  • pKa: As an amine hydrochloride, the pH of the solution will significantly impact its solubility. The protonated amine is generally more soluble in polar, protic solvents.

  • Thermal Stability: Understanding the melting point and decomposition temperature is crucial for techniques involving heating.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[1][2][4] Different polymorphs can exhibit distinct physical properties, making a comprehensive polymorph screen an essential part of development.[1][6]

Initial Solubility Screening

A preliminary solubility screen is the first practical step. This involves determining the approximate solubility of 7-Methoxy-thiochroman-3-ylamine hydrochloride in a variety of solvents at both ambient and elevated temperatures.

Solvent ClassExample SolventsExpected Solubility Behavior
Protic Solvents Water, Methanol, Ethanol, IsopropanolGenerally good solubility, especially at elevated temperatures.
Aprotic Polar Solvents Acetonitrile, Acetone, Tetrahydrofuran (THF)Moderate to low solubility.
Aprotic Nonpolar Solvents Toluene, Heptane, Dichloromethane (DCM)Likely to be poorly soluble.

Protocol: Small-Scale Solubility Assessment

  • Weigh approximately 10 mg of 7-Methoxy-thiochroman-3-ylamine hydrochloride into a small glass vial.

  • Add a selected solvent in 0.1 mL increments, vortexing after each addition.

  • Record the volume of solvent required to fully dissolve the solid at room temperature.

  • If the solid does not dissolve in 1 mL of solvent, gently heat the mixture and observe for dissolution.

  • Allow the heated solution to cool to room temperature to assess for precipitation.

  • Repeat for a diverse range of solvents.

Crystallization Techniques and Protocols

The choice of crystallization technique is dictated by the solubility profile of the compound and the desired crystal attributes.[7] The following sections detail several common and effective methods.

Cooling Crystallization

This is one of the most widely used crystallization techniques, relying on the principle that the solubility of most solids decreases with a decrease in temperature.[8][9][10][11]

Causality: By dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool, the solution becomes supersaturated.[8] This supersaturation is the driving force for nucleation and subsequent crystal growth.[8]

Protocol: Batch Cooling Crystallization

  • In a jacketed glass reactor, suspend 7-Methoxy-thiochroman-3-ylamine hydrochloride in a chosen solvent (e.g., isopropanol) at a concentration determined from the solubility studies.

  • Heat the suspension with stirring until complete dissolution is achieved.

  • Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour). A slower cooling rate generally promotes the growth of larger, more well-defined crystals.

  • Once the target temperature is reached, hold for a period to allow for maximum crystal formation.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum at an appropriate temperature.

Workflow for Cooling Crystallization

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying prep1 Dissolve API in solvent at elevated temperature cryst1 Controlled cooling to induce supersaturation prep1->cryst1 cryst2 Nucleation and crystal growth cryst1->cryst2 iso1 Filtration cryst2->iso1 iso2 Washing with cold solvent iso1->iso2 iso3 Drying iso2->iso3

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization

This technique involves the addition of a second solvent (the antisolvent) in which the compound of interest is insoluble, to a solution of the compound in a good solvent.[12][13] This reduces the overall solubility of the compound, leading to crystallization.[12][13][14][15]

Causality: The addition of an antisolvent alters the solvent environment, decreasing the solute's solubility and inducing supersaturation, which drives crystallization.[13][14][15] The rate of antisolvent addition can be controlled to influence crystal size and morphology.[16]

Protocol: Antisolvent Addition

  • Dissolve 7-Methoxy-thiochroman-3-ylamine hydrochloride in a suitable solvent (e.g., methanol) to form a clear solution.

  • Slowly add a pre-determined volume of an antisolvent (e.g., toluene) to the stirred solution at a constant rate.

  • Observe for the onset of precipitation.

  • Continue stirring for a period after the addition is complete to ensure full crystallization.

  • Isolate, wash (with a solvent/antisolvent mixture), and dry the crystals as previously described.

Key Parameters for Antisolvent Crystallization

ParameterRationale
Solvent/Antisolvent Pair The solvent should be a good solvent for the API, while the antisolvent should be a poor solvent. The two should be miscible.
Addition Rate A slower addition rate generally leads to larger crystals.
Temperature Can be used in conjunction with cooling to further decrease solubility.
Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, particularly when only small amounts of material are available.[17][18][19] It involves the slow diffusion of an antisolvent vapor into a solution of the compound.[17][18]

Causality: The gradual introduction of the antisolvent vapor slowly decreases the solubility of the solute in the droplet, leading to a slow and controlled crystallization process.[17][20][21][22]

Protocol: Sitting Drop Vapor Diffusion

  • Prepare a concentrated solution of 7-Methoxy-thiochroman-3-ylamine hydrochloride in a suitable solvent (e.g., methanol).

  • In a small vial or well of a crystallization plate, place a reservoir of an antisolvent (e.g., diethyl ether).

  • Place a small drop of the compound's solution on a platform (e.g., a siliconized glass slide) inside the vial, ensuring it does not touch the reservoir.

  • Seal the vial and leave it undisturbed.

  • Crystals should form in the drop over a period of hours to days.

Vapor Diffusion Setup

G cluster_setup Vapor Diffusion Setup cluster_process Crystallization Process setup1 Solution of API in 'good' solvent proc1 Antisolvent vapor diffuses into the API solution setup1->proc1 setup2 Reservoir of volatile 'bad' solvent (antisolvent) setup2->proc1 setup3 Sealed chamber proc2 Solubility of API decreases proc1->proc2 proc3 Slow crystal growth proc2->proc3

Caption: Principle of Vapor Diffusion Crystallization.

Inducing Crystallization

In some instances, crystallization may not occur spontaneously even in a supersaturated solution. In such cases, the following techniques can be employed to induce nucleation:[23][24]

  • Seeding: The addition of a small crystal of the desired compound can act as a template for further crystal growth.[23][24]

  • Scratching: Scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[23][24]

Characterization of Crystalline Material

Once crystals are obtained, it is imperative to characterize their solid-state properties to ensure the desired form has been isolated and to assess its quality.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material.[25][26][27][28][29] Each crystalline solid has a unique diffraction pattern, often referred to as a "fingerprint," which can be used to distinguish between different polymorphs.[6][25][28][29]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[30][31][32] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[6][30][31][32][33]

Microscopy

Optical microscopy can be used to visually assess the crystal habit (shape) and size distribution of the crystalline material.

Conclusion

The successful crystallization of 7-Methoxy-thiochroman-3-ylamine hydrochloride is a critical step in its development as a pharmaceutical agent. A systematic approach, beginning with a thorough understanding of its physicochemical properties, allows for the rational selection of an appropriate crystallization technique. The protocols for cooling, antisolvent, and vapor diffusion crystallization provided in this guide offer robust starting points for optimization. Rigorous characterization of the resulting crystalline material using techniques such as XRPD and DSC is essential to ensure the desired solid form is obtained with high purity and consistency.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Pharma Innovation. (n.d.). API Crystallinity and Polymorphism. Retrieved from [Link]

  • Ebner. (n.d.). Cooling Crystallization & Crystallizers. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • Maiyam Group. (2025, December 29). Cooling Crystallization Process Explained | Nevada 2026. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884–905. [Link]

  • GMP for API. (2025, November 14). Good Manufacturing Practice for API Crystallisation: A Step-by-Step Guide to Milling and Particle Size Control. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Retrieved from [Link]

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Pharmaceutical Networking. (2018, February 15). XRPD in pharma quality control. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • H&M Analytical. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • Teva api. (2021, April 13). Defining the right physical properties of API. Retrieved from [Link]

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  • International Journal of Pharmaceutical Investigation. (n.d.). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Request PDF. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

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Sources

Topic: Strategic Derivatization of 7-Methoxy-thiochroman-3-ylamine Hydrochloride for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Thiochroman Scaffold

The 7-methoxy-thiochroman-3-ylamine hydrochloride scaffold represents a promising starting point for medicinal chemistry campaigns. Its constrained bicyclic structure and the presence of a primary amine handle make it an attractive core for exploring structure-activity relationships (SAR) in various therapeutic areas. The primary amine serves as a versatile anchor point for introducing a wide array of functional groups, thereby modulating properties such as potency, selectivity, solubility, and metabolic stability.

This guide provides a comprehensive overview of robust and reproducible protocols for the derivatization of this key intermediate. We move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations essential for building diverse and high-quality compound libraries. The protocols described herein are designed to be self-validating, with built-in checkpoints and troubleshooting advice to ensure success.

Core Strategic Workflow

The derivatization process follows a logical flow from starting material activation to the generation of a diversified library suitable for screening. The hydrochloride salt form of the starting material necessitates an initial neutralization step, typically performed in situ, before the primary amine can engage in nucleophilic attack.

G cluster_0 Phase 1: Preparation & Activation cluster_1 Phase 2: Parallel Derivatization cluster_2 Phase 3: Analysis & Purification SM 7-Methoxy-thiochroman-3-ylamine HCl (Starting Material) Base In Situ Neutralization (e.g., TEA, DIPEA) SM->Base FreeAmine Free Primary Amine (Nucleophile) Base->FreeAmine Acylation N-Acylation FreeAmine->Acylation + RCOCl Sulfonylation N-Sulfonylation FreeAmine->Sulfonylation + RSO₂Cl ReductiveAmination N-Alkylation FreeAmine->ReductiveAmination + RCHO/NaBH(OAc)₃ UreaFormation Urea/Thiourea Formation FreeAmine->UreaFormation + RNCO Workup Aqueous Work-up Acylation->Workup Sulfonylation->Workup ReductiveAmination->Workup UreaFormation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Diversified Compound Library Analysis->Library

Caption: General workflow for library generation.

Protocol: N-Acylation for Amide Library Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry. Amides are generally stable, planar, and capable of participating in hydrogen bonding, making them critical pharmacophoric elements. This protocol details the reaction of the primary amine with acyl chlorides.

Mechanism & Rationale

The reaction proceeds via nucleophilic acyl substitution. The free amine, generated in situ by a non-nucleophilic base, attacks the electrophilic carbonyl carbon of the acyl chloride. The base serves a dual purpose: it neutralizes the starting material's hydrochloride salt and quenches the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is a preferred solvent due to its inertness and ease of removal.

Detailed Step-by-Step Protocol
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Methoxy-thiochroman-3-ylamine hydrochloride (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).

Key Considerations & Troubleshooting
  • Choice of Base: DIPEA is often preferred over TEA as it is more sterically hindered, reducing the potential for side reactions. The use of at least 2.0 equivalents of base is critical.

  • Acylating Agent Reactivity: For highly reactive acyl chlorides, maintaining the reaction at 0 °C for a longer duration may be necessary to prevent side product formation. For less reactive carboxylic acids, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed instead of converting the acid to the chloride.

  • Double Acylation: The formation of a di-acylated product is generally not observed under these conditions due to the steric hindrance and electronic deactivation of the newly formed amide.

Protocol: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are key functional groups in medicinal chemistry, known for their ability to act as transition-state mimetics and strong hydrogen bond donors.

Mechanism & Rationale

Similar to acylation, this reaction is a nucleophilic attack of the free amine on the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically faster than acylation and is also driven to completion by scavenging the generated HCl with a base. Pyridine can be used as both a base and a solvent, as it is known to effectively catalyze the reaction.

G cluster_derivatives Derivatization Pathways SM 7-Methoxy-thiochroman-3-ylamine Amide Amide Derivative SM->Amide + R-COCl (Acylation) Sulfonamide Sulfonamide Derivative SM->Sulfonamide + R-SO₂Cl (Sulfonylation) SubstAmine Substituted Amine SM->SubstAmine + R-CHO, NaBH(OAc)₃ (Reductive Amination) Urea Urea/Thiourea SM->Urea + R-NCO / R-NCS (Urea Formation)

Caption: Key derivatization pathways from the core amine.

Detailed Step-by-Step Protocol
  • Preparation: To a flask containing 7-Methoxy-thiochroman-3-ylamine hydrochloride (1.0 eq), add anhydrous DCM (0.1 M).

  • Base Addition: Add TEA or DIPEA (2.5 eq) and stir for 15-20 minutes at room temperature.

  • Electrophile Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted sulfonyl chloride and HCl), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude sulfonamide via flash chromatography or recrystallization.

Key Considerations & Troubleshooting
  • Sulfonyl Chloride Stability: Some sulfonyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.

  • Alternative Bases: In cases where the reaction is sluggish, using pyridine as the solvent and base can accelerate the transformation.

  • Work-up Caution: The initial acidic wash is effective for removing amine bases but should be avoided if the desired product contains acid-labile functional groups.

Summary of Reaction Parameters

For ease of planning parallel synthesis or library generation, the following table summarizes typical starting conditions for each protocol. Note that optimization may be required for specific substrates.

ParameterN-Acylation ProtocolN-Sulfonylation Protocol
Starting Amine 1.0 eq1.0 eq
Electrophile Acyl Chloride (1.1 - 1.2 eq)Sulfonyl Chloride (1.2 eq)
Base TEA or DIPEA (2.2 - 2.5 eq)TEA or DIPEA (2.5 eq)
Solvent Anhydrous DCMAnhydrous DCM or Pyridine
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Time 2 - 16 hours4 - 18 hours
Work-up Aqueous NaHCO₃Sequential HCl, NaHCO₃ washes
Purification Silica Gel ChromatographyChromatography or Recrystallization

Conclusion

The 7-methoxy-thiochroman-3-ylamine scaffold provides a robust and versatile entry point for the synthesis of novel chemical entities. The N-acylation and N-sulfonylation protocols detailed in this application note are reliable methods for generating diverse amide and sulfonamide libraries. By understanding the rationale behind base selection, solvent choice, and reaction monitoring, researchers can efficiently and successfully expand their chemical space, accelerating the journey of drug discovery.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Sulfonamides in Medicinal Chemistry: McKenna, J. M., & Halley, M. R. (2019). The application of sulfonamides and related structures in recent medicinal chemistry. RSC Medicinal Chemistry, 10(11), 1836-1856. [Link]

  • Role of Bases in Organic Synthesis: Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]

  • Practical Organic Synthesis: Purification of Laboratory Chemicals (Eighth Edition). (2017). Elsevier. [Link]

Troubleshooting & Optimization

Technical Support Center: 7-Methoxy-thiochroman-3-ylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve your synthetic yield and final product purity. Our guidance is rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Synthetic Yield

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: My overall yield is consistently low (<40%). Where should I start investigating?

Low overall yield is a multi-factorial problem. It's crucial to analyze the synthetic sequence step-by-step. The most common route involves the reduction of a 7-methoxy-thiochroman-3-one oxime intermediate.

Core Directive: Pinpoint the problematic transformation. Do not assume the final step is the sole issue. A low-yielding or impure step early on will cascade and suppress the overall yield.

Troubleshooting Workflow:

  • Purity of Starting Material: Confirm the purity of your 7-methoxy-thiochroman-4-one. Contaminants can interfere with the oximation and reduction steps.

  • Analyze Each Step: Obtain a sample after each major reaction (ketone formation, oximation, reduction, salt formation) and analyze its purity by TLC, LC-MS, or ¹H NMR. This will identify the specific stage where yield is lost or byproducts are formed.

  • Focus on the Reduction: The reduction of the oxime to the amine is often the most challenging step. This is a primary candidate for optimization.

Question 2: The reduction of 7-methoxy-thiochroman-3-one oxime is incomplete or producing significant byproducts. How can I improve this step?

This is the most critical, yield-determining step. The choice of reducing agent and reaction conditions are paramount.

Underlying Chemistry: The reduction of an oxime to a primary amine can be complicated by the formation of secondary amines (from aziridine intermediates) or incomplete reduction, leaving starting material. The thioether in the thiochroman ring is sensitive to certain harsh reducing agents, which can lead to desulfurization.

Recommended Protocols & Optimization:

Reducing AgentTypical ConditionsProsCons & Troubleshooting
Catalytic Hydrogenation (H₂/Pd-C) H₂ (50 psi), Pd-C (10 mol%), Ethanol/Acetic Acid, RT, 12-24hClean reduction, easy workup.Catalyst poisoning by sulfur is a major risk. If the reaction stalls, try a sulfur-tolerant catalyst like Rh/C or increase catalyst loading. Ensure the acidic medium is present to prevent catalyst poisoning.
Zinc Dust in Acetic Acid Zn dust (5-10 eq.), Acetic Acid, 0°C to RT, 4-8hCost-effective, tolerant of sulfur.Workup can be tedious due to zinc salts. Ensure vigorous stirring as it's a heterogeneous reaction. Monitor temperature carefully as the reaction is exothermic.
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride NaBH₄ (5-10 eq.), CoCl₂·6H₂O (2-3 eq.), Methanol, 0°C to RT, 2-4hMilder than LiAlH₄, generally good yields.Stoichiometry is critical. The formation of the active cobalt boride species is key. Ensure slow, portion-wise addition of NaBH₄ to control gas evolution and exotherm.
Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ (2-3 eq.), Anhydrous THF, 0°C to reflux, 6-12hVery powerful reducing agent.High risk of desulfurization. Often too harsh for thiochroman systems. Use only if other methods fail and at low temperatures. Requires stringent anhydrous conditions.

Experimental Workflow for Zinc/Acetic Acid Reduction:

  • Suspend 7-methoxy-thiochroman-3-one oxime (1.0 eq.) in glacial acetic acid (10-15 mL per gram of oxime) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the suspension to 0-5°C in an ice bath.

  • Add activated zinc dust (5.0 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and salts.

  • Carefully basify the filtrate with a cold aqueous solution of NaOH (6N) to pH >12, keeping the mixture in an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

DOT Diagram: Troubleshooting the Oxime Reduction

G start Low Yield in Oxime Reduction check_purity Is Oxime Starting Material Pure? start->check_purity incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn Yes purify_oxime Action: Recrystallize or Chromatograph Oxime check_purity->purify_oxime No byproducts Byproducts Observed? incomplete_rxn->byproducts No increase_time Action: Increase Reaction Time or Temperature incomplete_rxn->increase_time Yes change_reagent Action: Change Reducing Agent (e.g., Zn/AcOH to H2/Pd-C) byproducts->change_reagent Yes optimize_stoich Action: Optimize Reagent Stoichiometry byproducts->optimize_stoich Yes purify_oxime->start Re-run end_goal Improved Yield of Amine increase_time->end_goal change_reagent->end_goal optimize_stoich->end_goal

Caption: A decision tree for troubleshooting the oxime reduction step.

Question 3: I am losing a significant amount of product during the final hydrochloride salt formation and isolation. Why?

The conversion of the free amine to its hydrochloride salt is a crystallization process. Yield loss here is often due to suboptimal crystallization conditions.

Key Factors:

  • Solvent Choice: The ideal solvent should fully dissolve the free amine but provide low solubility for the hydrochloride salt. Common choices include isopropanol (IPA), ethanol, or diethyl ether/methanol mixtures.

  • HCl Source and Stoichiometry: Using a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) allows for more controlled addition than bubbling HCl gas. Adding a slight excess (1.05-1.1 eq.) of HCl is common, but a large excess can sometimes decrease yield by increasing the solubility of the salt in the polar medium.

  • Temperature: Crystallization should be initiated at room temperature and then completed by cooling to 0-5°C to maximize precipitation. A crash-cooling approach can trap impurities.

Optimized Protocol for Salt Formation:

  • Dissolve the crude free amine (1.0 eq.) in a minimal amount of anhydrous isopropanol (approx. 5-10 mL per gram of amine).

  • Filter the solution to remove any particulates.

  • While stirring, slowly add a solution of 2M HCl in diethyl ether (1.1 eq.) dropwise.

  • Observe for the formation of a precipitate. If the solution becomes overly thick, add a small amount of additional isopropanol.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Cool the flask in an ice bath to 0-5°C and continue stirring for another hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities.

  • Dry the product under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical yield of 7-Methoxy-thiochroman-3-ylamine hydrochloride? The theoretical yield is calculated based on the starting limiting reagent for the entire synthetic sequence. It is 100% by definition. A realistic target yield for a multi-step synthesis like this would be in the range of 50-65% after optimization.

  • Q2: How can I confirm the identity and purity of my final product? A combination of analytical techniques is recommended:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • LC-MS: To confirm the mass of the parent ion and assess purity.

    • Melting Point: A sharp melting point is indicative of high purity. Compare it to literature values if available.

    • Elemental Analysis (C, H, N, S, Cl): Provides definitive proof of elemental composition and purity.

  • Q3: Is the free amine stable? Aromatic and heterocyclic amines can be susceptible to air oxidation over time, which often results in discoloration (turning yellow or brown). Converting the amine to its hydrochloride salt significantly increases its stability and shelf-life, making it easier to handle and store.

DOT Diagram: Overall Synthetic Workflow

G start_material 7-Methoxy-thiochroman-4-one oximation Oximation (NH2OH·HCl, Base) start_material->oximation oxime 7-Methoxy-thiochroman-4-one Oxime oximation->oxime reduction Reduction (e.g., Zn/AcOH) oxime->reduction amine 7-Methoxy-thiochroman-3-ylamine (Free Base) reduction->amine salt_formation Salt Formation (HCl in Ether/IPA) amine->salt_formation final_product Final Product: 7-Methoxy-thiochroman-3-ylamine HCl salt_formation->final_product

Caption: General synthetic pathway for the target compound.

References

No direct, peer-reviewed articles detailing the specific optimization for "7-Methoxy-thiochroman-3-ylamine hydrochloride" synthesis were found in open literature. The protocols and advice provided are based on established principles of organic synthesis and analogous transformations reported in chemical literature and patents.

Technical Support Center: Purification of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-Methoxy-thiochroman-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are working with this chiral amine and encountering difficulties in achieving the desired purity. This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow, grounded in established chemical principles and practical laboratory experience.

Introduction: Understanding the Purification Hurdles

7-Methoxy-thiochroman-3-ylamine hydrochloride is a valuable building block in medicinal chemistry. Its purification, however, presents a dual challenge. Firstly, like many synthetic molecules, it can be contaminated with process-related impurities stemming from starting materials, byproducts, and subsequent reaction steps. Secondly, as a chiral compound, it exists as a pair of enantiomers, which often require separation to isolate the biologically active isomer. The hydrochloride salt form, while aiding in stability and handling, introduces its own set of considerations regarding solubility and recrystallization.

This guide is structured to address these distinct challenges, offering logical, step-by-step solutions to common problems encountered during the purification of this compound.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might be facing in the laboratory. Each issue is followed by a detailed explanation of the potential causes and a protocol to resolve it.

Issue 1: Low Purity After Initial Crystallization - Presence of Achiral Impurities

Question: I've synthesized 7-Methoxy-thiochroman-3-ylamine hydrochloride and performed an initial crystallization, but my analytical data (NMR, LC-MS) shows the presence of several unexpected peaks. What are these impurities and how can I remove them?

Answer:

The presence of achiral impurities is common and often related to the synthetic route employed. A likely and efficient synthesis of 7-Methoxy-thiochroman-3-ylamine involves the reduction of 7-methoxy-thiochroman-3-one oxime. This process, while effective, can lead to several predictable side products.

Common Process-Related Impurities:

  • Unreacted Starting Material: 7-methoxy-thiochroman-3-one oxime may carry through if the reduction is incomplete.

  • Hydroxylamine Intermediate: Incomplete reduction can also result in the presence of the corresponding N-hydroxylamine derivative. This is a common byproduct in oxime reductions.[1][2]

  • Secondary Amine Dimer: Over-reduction or side reactions can sometimes lead to the formation of secondary amines.[3][4]

  • Starting Ketone: The precursor, 7-methoxy-thiochroman-3-one, might be present if the initial oximation reaction was not driven to completion.

Workflow for Removing Achiral Impurities:

The following diagram and protocol outline a systematic approach to remove these process-related impurities.

achiral_purification Crude_HCl_Salt Crude 7-Methoxy-thiochroman-3-ylamine HCl Base_Extraction Basification & Liquid-Liquid Extraction (LLE) Free_Amine Crude Free Amine in Organic Solvent Base_Extraction->Free_Amine Separates from polar impurities Recrystallization Recrystallization of Free Amine Pure_Free_Amine Purified Free Amine Recrystallization->Pure_Free_Amine Removes closely related impurities Salt_Formation HCl Salt Formation Final_Product Pure 7-Methoxy-thiochroman-3-ylamine HCl Salt_Formation->Final_Product

Caption: Workflow for achiral purification.

Experimental Protocol: Purification via Free Base

  • Basification and Extraction:

    • Dissolve the crude hydrochloride salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10). The free amine will precipitate or form an oil.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude free amine.

  • Recrystallization of the Free Amine:

    • The free amine is generally less polar than its hydrochloride salt, making it more amenable to recrystallization from common organic solvents.

    • Screen for a suitable recrystallization solvent system. Good candidates are often mixtures of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or isopropanol).

    • Dissolve the crude free amine in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Conversion back to Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

    • Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Issue 2: Racemic Mixture - Inability to Separate Enantiomers

Question: My material is chemically pure, but it's a 50:50 mixture of enantiomers. How can I resolve this racemic mixture to get the individual enantiomers?

Answer:

The separation of enantiomers is a critical step for chiral molecules. For 7-Methoxy-thiochroman-3-ylamine, a primary amine, Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method.

Key Principles of Chiral HPLC:

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including cyclic amines.

Recommended Chiral HPLC Method Development:

The following table provides a starting point for developing a chiral separation method for 7-Methoxy-thiochroman-3-ylamine hydrochloride.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Chiral Column Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC or Chiralcel® OD, OJ)These columns have a broad applicability for chiral amines. The selection of the specific column may require screening.
Mobile Phase Normal Phase: Heptane/Isopropanol (IPA) or Heptane/EthanolNormal phase chromatography often provides better selectivity for chiral separations of amines. Start with a 90:10 or 80:20 ratio and adjust the alcohol content to optimize resolution and retention time.
Additive A basic modifier such as Diethylamine (DEA) or Butylamine (BA) at 0.1% (v/v)Basic additives are crucial for improving peak shape and reducing tailing by masking active sites on the silica support of the CSP.
Flow Rate 1.0 mL/min for analytical scale (4.6 mm ID column)Adjust as needed for preparative scale-up.
Detection UV at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm)

Workflow for Chiral HPLC Separation:

chiral_hplc_workflow Start Racemic 7-Methoxy-thiochroman-3-ylamine HCl MethodDev Analytical Method Development Start->MethodDev PrepScaleup Preparative HPLC Scale-Up MethodDev->PrepScaleup Optimized Conditions FractionCollection Fraction Collection PrepScaleup->FractionCollection Enantiomer1 Enantiomer 1 Fraction FractionCollection->Enantiomer1 Enantiomer2 Enantiomer 2 Fraction FractionCollection->Enantiomer2 SolventRemoval1 Solvent Removal Enantiomer1->SolventRemoval1 SolventRemoval2 Solvent Removal Enantiomer2->SolventRemoval2 PureEnantiomer1 Pure Enantiomer 1 SolventRemoval1->PureEnantiomer1 PureEnantiomer2 Pure Enantiomer 2 SolventRemoval2->PureEnantiomer2

Caption: Chiral HPLC purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Methoxy-thiochroman-3-ylamine hydrochloride an oil or a sticky solid instead of a crystalline powder?

A1: This is a common issue that can be attributed to several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, leading to an amorphous or oily product. Following the achiral purification protocol outlined above is recommended.

  • Residual Solvent: Trapped solvent molecules can also prevent proper crystallization. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic, absorbing moisture from the air. Handle and store the material in a dry environment (e.g., in a desiccator or under an inert atmosphere).

Q2: I am having trouble with the recrystallization of the hydrochloride salt. What solvents should I try?

A2: Recrystallizing amine hydrochlorides directly can be challenging due to their salt-like nature and high polarity.[5]

  • Recommended Solvents: A good starting point for the recrystallization of the hydrochloride salt is a polar protic solvent like isopropanol (IPA) or ethanol, often with the addition of a co-solvent like diethyl ether or ethyl acetate to reduce solubility at lower temperatures. A mixture of methanol and ethyl acetate can also be effective.

  • Alternative Strategy: As detailed in the troubleshooting guide, it is often more effective to convert the hydrochloride salt to the free amine, recrystallize the free amine from less polar solvents, and then reform the pure hydrochloride salt.[5]

Q3: Can I use diastereomeric salt resolution instead of chiral HPLC?

A3: Yes, diastereomeric salt resolution is a classical and viable alternative to chiral HPLC. This method involves reacting the racemic amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.

  • Common Chiral Resolving Agents: For amines, common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.

  • General Procedure:

    • Dissolve the racemic free amine in a suitable solvent.

    • Add a solution of the chiral resolving agent (often in a 0.5 to 1.0 molar equivalent).

    • Allow the less soluble diastereomeric salt to crystallize.

    • Isolate the salt by filtration.

    • Liberate the enantiomerically enriched amine from the salt by treatment with a base.

  • Considerations: This method requires careful optimization of the solvent, stoichiometry, and crystallization conditions. It may require multiple recrystallization steps to achieve high enantiomeric purity.

Q4: How can I confirm the absolute configuration of my separated enantiomers?

A4: Determining the absolute configuration (R or S) requires specialized analytical techniques.

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the enantiomers (or a derivative), X-ray crystallography provides an unambiguous determination of its absolute configuration.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration in solution by comparing the experimental spectrum to a computationally predicted spectrum.

  • Comparison to a Standard: If an enantiomerically pure standard of known configuration is available, you can compare its retention time on a chiral HPLC column or its optical rotation to your separated sample.

References

  • Wikipedia. (n.d.). Oxime. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved January 19, 2026, from [Link]

  • Fang, H., Wang, G., & Oestreich, M. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Chemical Science, 12(20), 7048-7055. [Link]

  • Jolit, A., & Patureau, F. W. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1). [Link]

  • Ananikov, V. P., & Orlov, N. V. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

  • National Center for Biotechnology Information. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Stability issues of 7-Methoxy-thiochroman-3-ylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-thiochroman-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. As a molecule possessing both a thioether and a primary amine, its stability can be influenced by several factors in an experimental setting. This document will equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 7-Methoxy-thiochroman-3-ylamine hydrochloride in solution?

The core stability concern for this molecule revolves around the thiochroman ring system, specifically the thioether linkage. Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones under more aggressive oxidative conditions. The primary amine also presents a potential site for reactions, although the thioether is generally the more labile functional group in this context.

Q2: What are the likely degradation pathways for this compound?

The most probable degradation pathway is the oxidation of the sulfur atom in the thiochroman ring. This can occur in the presence of atmospheric oxygen, trace metal contaminants, or oxidizing agents in your solvent or buffer system.

Potential Degradation Pathway

G 7-Methoxy-thiochroman-3-ylamine 7-Methoxy-thiochroman-3-ylamine Sulfoxide_Derivative Sulfoxide_Derivative 7-Methoxy-thiochroman-3-ylamine->Sulfoxide_Derivative Oxidation Sulfone_Derivative Sulfone_Derivative Sulfoxide_Derivative->Sulfone_Derivative Further Oxidation

Caption: Potential oxidative degradation of the thiochroman ring.

Q3: What are the best practices for preparing and storing solutions of 7-Methoxy-thiochroman-3-ylamine hydrochloride?

To minimize degradation, it is crucial to control the experimental conditions. Based on general principles of handling sulfur-containing compounds[1][2]:

  • Solvent Selection: Use high-purity, degassed solvents. Purging the solvent with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the compound can significantly reduce dissolved oxygen.

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but this should be verified with a stability study. Avoid repeated freeze-thaw cycles.[3]

  • Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light can catalyze oxidative processes.[4]

  • pH: The stability of the compound may be pH-dependent. It is advisable to conduct initial experiments in buffers at different pH values to determine the optimal range for your application.

  • Antioxidants: The inclusion of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may be considered, but their compatibility with your experimental system must be verified.

Q4: How can I determine if my compound has degraded?

The most reliable method for assessing the stability of your compound is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A stability-indicating method is one that can separate the intact drug from its degradation products. When analyzing your sample, the appearance of new peaks or a decrease in the peak area of the parent compound suggests degradation.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Experimental Results

If you are observing inconsistent or unexpected results in your experiments, it is prudent to consider the stability of your 7-Methoxy-thiochroman-3-ylamine hydrochloride solution.

Troubleshooting Workflow

G A Unexpected Experimental Results B Prepare a Fresh Stock Solution A->B C Repeat Experiment with Fresh Solution B->C D Analyze Old vs. Fresh Solution by HPLC/LC-MS B->D E Results Consistent? C->E G Results Inconsistent? D->G F Issue is Likely Not Compound Stability E->F Yes E->G No H Degradation Confirmed G->H I Implement Stability Best Practices H->I

Caption: Decision tree for troubleshooting unexpected results.

Guide 2: Performing a Short-Term Stability Study

This protocol provides a framework for evaluating the stability of your compound in a specific solvent or buffer system under your experimental conditions.

Objective: To determine the stability of 7-Methoxy-thiochroman-3-ylamine hydrochloride in your chosen solvent over a defined period.

Materials:

  • 7-Methoxy-thiochroman-3-ylamine hydrochloride

  • High-purity solvent (e.g., DMSO, water, buffer)

  • HPLC or LC-MS system

  • Calibrated analytical balance and volumetric flasks

  • Amber vials

Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in your chosen solvent to a known concentration (e.g., 10 mM). This is your T=0 sample.

  • Aliquot and Store: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles. Store these aliquots under your intended experimental conditions (e.g., room temperature, 4°C, 37°C).

  • Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from storage.

  • Sample Preparation for Analysis: Dilute the sample to a suitable concentration for your analytical method.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC or LC-MS method. A generic starting point for an HPLC method could be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Data Recording Template

Time Point (hours)Storage ConditionPeak Area of Parent Compound% RemainingObservations (e.g., new peaks)
0-100%-
2Room Temperature
4Room Temperature
8Room Temperature
24Room Temperature
48Room Temperature
24°C
44°C
84°C
244°C
484°C

General Handling and Safety

Always handle 7-Methoxy-thiochroman-3-ylamine hydrochloride in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7][8][9]

References

  • Deepak Nitrite. (2023). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]

  • Capot Chemical. (2026). MSDS of (7-Methoxy-chroman-3-YL)-methylamine. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • PMC - PubMed Central. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]

  • PubMed. (1998). A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin. [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. [Link]

  • The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. [Link]

  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

  • ResearchGate. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. [Link]

Sources

Overcoming poor solubility of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxy-thiochroman-3-ylamine hydrochloride

Welcome to the technical support guide for 7-Methoxy-thiochroman-3-ylamine hydrochloride. This document provides in-depth troubleshooting strategies and practical protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome the common yet significant challenge of this compound's poor solubility to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

The solubility behavior of 7-Methoxy-thiochroman-3-ylamine hydrochloride is governed by its hybrid chemical structure. It is not simply a standard organic molecule or a simple inorganic salt; it is both.

  • The Polar Head: The amine hydrochloride group (-NH3+Cl-) is ionic. This part of the molecule is polar and hydrophilic (water-loving), seeking to interact with polar solvents like water through strong ion-dipole interactions. The conversion of the amine to its hydrochloride salt is a common pharmaceutical strategy to enhance water solubility and bioavailability.[1]

  • The Nonpolar Body: The thiochroman ring system is a relatively large, rigid, and nonpolar organic scaffold. This part is hydrophobic (water-fearing) and is more readily solvated by organic solvents.

The core challenge arises because a single solvent is often ill-equipped to satisfy the conflicting "preferences" of both the polar head and the nonpolar body. While the hydrochloride form is more water-soluble than its free-base counterpart, the large organic portion of the molecule can still limit its solubility in purely aqueous systems.[2]

Section 2: Troubleshooting Workflow for Poor Solubility

Encountering solubility issues can be a significant roadblock. This section provides a logical, step-by-step workflow to diagnose and solve these problems. The process is designed to introduce the minimum necessary modifications to your solvent system at each stage.

G cluster_0 Initial State cluster_1 Decision Point cluster_2 Aqueous Pathway cluster_3 Organic Pathway cluster_4 Resolution start Compound fails to dissolve in target solvent solvent_choice What is the target solvent system? start->solvent_choice ph_adjust 1. Adjust pH (Try pH 4-6) Does it dissolve? solvent_choice->ph_adjust Aqueous Buffer polar_organic 1. Use Polar Aprotic Solvent (e.g., DMSO, DMF) Does it dissolve? solvent_choice->polar_organic Organic Solvent cosolvent 2. Use a Co-solvent Prepare concentrated stock in DMSO/EtOH and dilute into buffer. Does it dissolve? ph_adjust->cosolvent No success Success: Proceed with Experiment ph_adjust->success Yes heating 3. Gentle Warming & Sonication Warm to 37-50°C or sonicate. Does it dissolve? cosolvent->heating No (Precipitation on dilution) cosolvent->success Yes heating->success Yes fail Insoluble: Re-evaluate solvent system or formulation strategy. heating->fail No free_base 2. Convert to Free Base Use mild base (e.g., NaHCO3) to improve solubility in less polar organic solvents. polar_organic->free_base No polar_organic->success Yes free_base->success Yes free_base->fail No

Caption: A troubleshooting flowchart for dissolving 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Question & Answer Troubleshooting Guide

Q1: My compound won't dissolve in neutral water or my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

Answer: The first and most critical parameter to adjust is pH. As an amine hydrochloride, the compound's solubility is highly pH-dependent. In neutral or slightly basic conditions, the amine can deprotonate to its less soluble free base form (R-NH2).

  • Causality: The protonated amine (R-NH3+) is an ionic species, which is significantly more water-soluble than the neutral free base. By lowering the pH, you ensure the equilibrium shifts entirely to the protonated, more soluble form.

  • Action: Adjust the pH of your aqueous buffer to a slightly acidic range (e.g., pH 4.0-6.0) before adding the compound. This often dramatically improves solubility.

Q2: Adjusting the pH helped, but I still can't reach my target concentration. What is the next step?

Answer: The next step is to use a water-miscible organic co-solvent to create a concentrated stock solution. This is a standard and highly effective technique for compounds with solubility challenges.[3]

  • Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Ethanol are polar enough to interact with the amine hydrochloride group but are also organic in nature, allowing them to effectively solvate the nonpolar thiochroman ring system.

  • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or anhydrous Ethanol. Then, dilute this stock into your final aqueous buffer to achieve the desired working concentration. See Protocol 1 for a detailed method.

Q3: I made a clear stock in DMSO, but the compound precipitates when I add it to my aqueous buffer. How do I prevent this?

Answer: This is a common issue where the compound is "shocked" out of solution when the solvent environment abruptly changes from organic to aqueous.

  • Causality: The final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific water/co-solvent mixture. The organic co-solvent percentage is now too low to keep the hydrophobic parts of the molecule dissolved.

  • Action & Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may be too high for the chosen buffer.

    • Increase Co-solvent Percentage: Ensure your final solution contains a sufficient amount of the organic co-solvent (e.g., 1-5% DMSO), but be mindful of its potential effects on your specific biological assay.

    • Modify Dilution Technique: Add the DMSO stock dropwise to the vigorously vortexing aqueous buffer. This rapid mixing prevents localized high concentrations that can initiate precipitation.

    • Gentle Warming: Warming the aqueous buffer to 37°C before and during the addition of the stock can help. An increase in temperature often increases solubility.[4]

Q4: Can I use physical methods like sonication or heating to force the compound into solution?

Answer: Yes, these methods can be effective, but they must be used with caution.

  • Causality: These techniques provide the energy needed to overcome the activation barrier for dissolution, breaking apart the crystal lattice of the solid compound.[4]

  • Action & Considerations:

    • Sonication: Use a bath sonicator for 5-15 minutes. This is generally a safe method for breaking up solid aggregates and accelerating dissolution.

    • Heating: Gentle warming (37-50°C) is acceptable. Avoid aggressive heating or boiling, as this can lead to degradation of the compound.

    • Crucial Note: Always check the solution for stability after it cools back to room temperature. A solution that was clear when hot but precipitates upon cooling is a supersaturated solution and is not suitable for most experiments.

Section 3: Recommended Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the recommended starting point for most applications.

Materials:

  • 7-Methoxy-thiochroman-3-ylamine hydrochloride (MW: 231.74 g/mol )[5]

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the Compound: Accurately weigh out 2.32 mg of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

  • Add Solvent: Add the weighed solid to a clean vial. Using a calibrated pipette, add 500 µL of anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex at maximum speed for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a bright light to ensure no solid particles remain. If particles are present, sonicate the vial in a water bath for 10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)

This protocol details the proper method for diluting the organic stock into an aqueous buffer to minimize precipitation.

Materials:

  • 20 mM stock solution of the compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Prepare Buffer: Dispense 995 µL of PBS (pH 7.4) into a sterile microcentrifuge tube.

  • Pre-warm (Optional): If precipitation is a known issue, gently warm the buffer to 37°C.

  • Begin Mixing: Place the tube on a vortex mixer set to a medium speed.

  • Dilute Stock: While the buffer is actively mixing, aspirate 5 µL of the 20 mM DMSO stock solution. Submerge the pipette tip into the buffer and dispense the stock solution slowly and steadily.

  • Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure homogeneity.

  • Final Check: Visually inspect the solution for any signs of haziness or precipitation. A clear solution is ready for use. The final DMSO concentration in this working solution is 0.5%.

Section 4: Solubility Data Summary

Solvent SystemRecommended Starting ConcentrationMethodKey Considerations & Causality
Water / Neutral Buffers (e.g., PBS pH 7.4) < 1 mMDirect DissolutionLow Solubility Expected. The nonpolar thiochroman moiety limits solubility despite the polar hydrochloride group.
Acidic Aqueous Buffers (pH 4-6) 1-5 mMDirect DissolutionImproved Solubility. Lower pH ensures the amine remains fully protonated (R-NH3+), maximizing its ionic character and interaction with water.
DMSO, DMF 20-100 mMStock Solution PreparationHigh Solubility. These polar aprotic solvents can effectively solvate both the ionic head and the organic body of the molecule.[3]
Ethanol 5-20 mMStock Solution PreparationGood Solubility. Ethanol is a polar protic solvent that provides a good balance for dissolving compounds with mixed polarity.[3]
Aqueous Buffer + Co-solvent (e.g., 1-5% DMSO) 10-200 µMDilution from StockApplication Dependent. The co-solvent maintains the solubility of the organic scaffold after dilution into the primarily aqueous environment.

Section 5: Frequently Asked Questions (FAQs)

  • Why is my compound, a hydrochloride salt, not readily soluble in neutral water?

    • While salts are generally water-soluble, the large, nonpolar thiochroman part of the molecule resists dissolution in water. The favorable energy gained from solvating the ionic -NH3+Cl- group is not always sufficient to overcome the energy penalty of disrupting the water structure to accommodate the large hydrophobic portion.

  • Can I convert the hydrochloride salt to the free base? How would that affect solubility?

    • Yes, you can convert it to the free base by treating it with a mild base (e.g., aqueous sodium bicarbonate). This would decrease its solubility in water but would likely increase its solubility in non-polar organic solvents like dichloromethane or ethyl acetate. This is generally only recommended if your experiment is being conducted in a non-aqueous environment.

  • Are there any stability concerns when heating the compound?

    • Thiochromane derivatives are generally stable to gentle heating (e.g., up to 50-60°C) for short periods. However, prolonged exposure to high temperatures, especially in aqueous solutions, could potentially lead to hydrolysis or oxidation. Always prepare fresh solutions and avoid long-term storage of heated solutions.

  • My final solution is slightly hazy or opalescent. Is it fully dissolved?

    • No. Haziness, cloudiness, or opalescence indicates the presence of finely dispersed, undissolved particles or the formation of a colloidal suspension. This is not a true solution. For most quantitative assays (e.g., enzyme inhibition, cell-based assays), you must start with a completely clear, homogenous solution to ensure accurate and reproducible results.

References

  • RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Publishing.
  • BIOFOUNT. 7-Methoxy-Thiochroman-3-Ylamine Hydrochloride.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • International Journal of PharmTech Research. A Review on: Solubility Enhancement.
  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.
  • (2023). Solubility of Organic Compounds.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. [Link]

  • J&K Scientific. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
  • Chem-Impex. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Cayman Chemical. (2022).

Sources

Technical Support Center: Optimizing Thiochroman Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiochroman ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important sulfur-containing heterocyclic scaffold. Thiochromans and their derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] However, their synthesis can present unique challenges due to the nature of sulfur, including its various oxidation states and bonding patterns.[5][6]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide

This section addresses common problems encountered during thiochroman synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Thiochroman

Question: I am attempting an intramolecular Friedel-Crafts cyclization of a 3-(arylthio)propanoic acid to form a thiochroman-4-one, but I'm observing very low yields or only recovering starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Friedel-Crafts cyclization for thiochroman synthesis are a frequent challenge. The success of this reaction is highly dependent on the choice of acid catalyst and the reaction conditions, which must be carefully optimized for your specific substrate.

Causality and Solutions:

  • Inappropriate Acid Strength: Strong acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can be too harsh, especially for substrates with acid-sensitive functional groups like methoxy ethers, leading to side reactions such as demethylation or decomposition.[5] Conversely, a weaker acid might not be sufficient to promote cyclization at lower temperatures.

    • Recommendation: A systematic screen of acid catalysts is the most effective approach. Polyphosphoric acid (PPA) is often a successful medium, providing a balance of acid strength and a viscous medium that can facilitate the reaction at elevated temperatures.[5] Other Lewis acids such as tin(IV) chloride (SnCl₄) can also be effective, particularly for the cyclization of the corresponding acid chlorides.[7]

  • Suboptimal Reaction Temperature and Time: Intramolecular Friedel-Crafts reactions are often kinetically controlled. Insufficient temperature or reaction time will result in incomplete conversion.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If no reaction is observed at room temperature or slightly elevated temperatures (e.g., 40°C), gradually increase the temperature. For PPA-mediated cyclizations, temperatures around 100°C are often required for the reaction to proceed to completion.[5]

  • Poor Quality of Starting Materials: Impurities in the 3-(arylthio)propanoic acid can interfere with the reaction.

    • Recommendation: Ensure your starting material is pure. Recrystallization or column chromatography may be necessary. The synthesis of the precursor itself, often from a thiophenol and a β-halopropionic acid or an α,β-unsaturated acid, should also be optimized to ensure high purity.[7]

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of the desired thiochroman. What are the common side reactions and how can I suppress them?

Answer:

The formation of side products is often linked to the reactivity of the starting materials and intermediates under the reaction conditions. Understanding these potential pathways is key to mitigating their occurrence.

Causality and Solutions:

  • Intermolecular Reactions: At high concentrations, intermolecular condensation can compete with the desired intramolecular cyclization, leading to polymeric materials.

    • Recommendation: Employ high dilution principles. Performing the reaction at lower concentrations can favor the intramolecular pathway.

  • Oxidation of the Sulfur Atom: The sulfur atom in the thioether linkage is susceptible to oxidation, especially if the reaction is exposed to air at high temperatures or in the presence of oxidizing agents. This can lead to the formation of sulfoxides or sulfones.[8]

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.

  • Rearrangement or Decomposition: Highly acidic conditions or elevated temperatures can cause rearrangement of the carbon skeleton or decomposition of the product.

    • Recommendation: As mentioned previously, screen for a milder acid catalyst or optimize the reaction temperature to the lowest effective point.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic aspects of thiochroman synthesis.

1. What are the most common synthetic routes to thiochromans and what are the key considerations for choosing a method?

There are several established methods for synthesizing the thiochroman core, each with its own advantages and limitations.[9][10] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Intramolecular Friedel-Crafts Cyclization: This is a widely used method involving the cyclization of 3-(arylthio)propanoic acids.[7] It is particularly useful for the synthesis of thiochroman-4-ones. Key considerations include the choice of a suitable acid catalyst (e.g., PPA, H₂SO₄, or Lewis acids) and the electronic nature of the aromatic ring.[5][7] Electron-donating groups on the aromatic ring generally facilitate the electrophilic aromatic substitution, while electron-withdrawing groups can hinder it.[5]

  • Thiol-Ene Radical Cyclization: This method involves the intramolecular addition of a thiyl radical to an alkene.[11] It is a powerful tool for forming the thiochroman ring under mild conditions and is often initiated by light or a radical initiator. This approach offers excellent functional group tolerance.

  • Palladium-Catalyzed Annulation: Transition metal-catalyzed reactions, such as the palladium-catalyzed annulation of 2-iodothiophenol with allenes, provide a regioselective route to thiochroman-4-ones.[8] These methods can offer high yields and good functional group compatibility.

  • [3+3] Annulation: A one-pot synthesis of 4-amino thiochromans can be achieved through a formal [3+3] annulation of aminocyclopropanes with thiophenols under mild conditions.[4]

2. How do I choose the right catalyst for my thiochroman synthesis?

Catalyst selection is critical for the success of your reaction. The optimal catalyst will depend on the specific reaction mechanism you are employing.

  • For Friedel-Crafts reactions: As discussed, a screen of Brønsted and Lewis acids is recommended. Start with milder conditions (e.g., PPA at moderate temperatures) and progress to stronger acids or higher temperatures if necessary.[5]

  • For transition metal-catalyzed reactions: The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions to form thioflavones, with ligands like XPhos often showing good performance.[12] For copper-catalyzed conjugate additions to thiochromones, the purity and stability of the copper(I) salt are important factors.[13]

  • For photocatalytic reactions: The selection of the photosensitizer and light source is key. Visible light-mediated photocatalysis offers a more sustainable approach compared to UV light.[9]

3. What are the best practices for purifying thiochromans?

Thiochromans and their derivatives can often be purified using standard techniques, but some specific considerations can improve the outcome.

  • Column Chromatography: This is the most common method for purifying thiochromans.[5] A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If the thiochroman is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

  • Work-up Procedure: During the aqueous work-up, be mindful of the potential for emulsion formation. The use of brine can help to break up emulsions. Ensure the product is thoroughly dried before concentrating, as residual water can interfere with subsequent steps. The use of a drying agent like sodium sulfate (Na₂SO₄) is common.[5]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [5]

  • To a round-bottom flask equipped with a magnetic stir bar, add the 3-(arylthio)propanoic acid (1.0 mmol, 1.0 equivalent).

  • Add dichloromethane (DCM, 1.0 mL) to dissolve the starting material, followed by polyphosphoric acid (PPA, 0.5 mL).

  • Heat the reaction mixture to 40 °C to distill off the DCM.

  • Increase the temperature of the oil bath to 100 °C.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise (5.0 mL) to quench the reaction.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 15.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired thiochromen-4-one.

Data Presentation

Table 1: Influence of Acid Catalyst on the Cyclization of 3-(4-methoxyphenylthio)propanoic acid [5]

EntryAcid CatalystTemperature (°C)Time (h)Product(s)Yield (%)
1H₂SO₄ (conc.)RT12Demethylated thiochroman-4-one45
2H₃PO₄ (85%)RT12Demethylated thiochroman-4-one40
3PPART12Starting material recovered-
4PPA1002Thiochromen-4-one81

Visualizations

Thiochroman_Synthesis_Workflow cluster_start Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Purification cluster_analysis Analysis Start Start with 3-(Arylthio)propanoic Acid Acid_Screen Acid Catalyst Screen (e.g., PPA, H2SO4) Start->Acid_Screen Temp_Opt Temperature Optimization (e.g., RT to 100°C) Acid_Screen->Temp_Opt Monitoring Reaction Monitoring (TLC) Temp_Opt->Monitoring Quench Quench Reaction Monitoring->Quench Side_Product Side Products Monitoring->Side_Product Side Reactions Low_Yield Low Yield Monitoring->Low_Yield Incomplete Conversion Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Desired Thiochroman Purify->Product

Caption: A general workflow for the synthesis and optimization of thiochroman ring formation.

References

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Recent developments in thiochromene chemistry. RSC Publishing.
  • (PDF) Thiochroman-4-ones: Synthesis and reactions.
  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. American Chemical Society.
  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. NSF Public Access Repository.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Publishing.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • One-Pot Synthesis of Thiochromone and It's Deriv
  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
  • Two-Component Assembly of Thiochroman-4-ones and Tetrahydrothiopyran-4-ones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequence.
  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols.
  • Technical Support Center: Catalyst Selection for Efficient Isothiochroman Ring Form
  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
  • Purification of High-Purity Monomers and Other Reactive Chemicals.
  • Thiochromene synthesis. Organic Chemistry Portal.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Optimization of the reaction conditions. a.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PubMed Central.
  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. pubs.acs.org.
  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activ

Sources

Technical Support Center: Crystallization of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Methoxy-thiochroman-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-quality crystalline material. Drawing from extensive field experience and established crystallographic principles, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of 7-Methoxy-thiochroman-3-ylamine hydrochloride, offering explanations for the underlying causes and actionable solutions.

Issue 1: No Crystals Form Upon Cooling

Question: I've cooled my saturated solution of 7-Methoxy-thiochroman-3-ylamine hydrochloride, but no crystals have appeared. What should I do?

Answer:

The failure of crystals to form, even from a supersaturated solution, is a common challenge known as a metastable state. This occurs when the energy barrier for nucleation (the initial formation of a crystal lattice) is not overcome. Several factors can contribute to this, including insufficient supersaturation, the presence of soluble impurities, or the lack of nucleation sites.

Causality and Recommended Actions:

  • Induce Nucleation:

    • Seed Crystals: The most reliable method is to introduce a "seed crystal" of the desired compound.[1] A minuscule amount of previously isolated crystalline 7-Methoxy-thiochroman-3-ylamine hydrochloride can provide a template for further crystal growth.

    • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[1]

    • Ultrasonication: A brief period in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, slowly evaporate a portion of the solvent to increase the concentration of the amine salt.[1]

    • Anti-Solvent Addition: Carefully add a solvent in which the hydrochloride salt is insoluble (an "anti-solvent"). This reduces the overall solubility of your compound, promoting precipitation. Common anti-solvents for amine hydrochlorides include ethers or alkanes.[2] The addition should be slow to avoid "oiling out."

  • Lower the Temperature: If you have been cooling at room temperature or in a refrigerator, try a colder environment like a freezer or an ice-salt bath.[1]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: When I try to crystallize my compound, it separates as an oil or a gummy precipitate. How can I get solid crystals?

Answer:

"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the rate of precipitation is too rapid for an ordered crystal lattice to form. This is particularly common with amine salts, which can have complex solubility profiles.

Causality and Recommended Actions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If you are crash-cooling the solution, try a more gradual cooling profile. Allow the solution to cool slowly to room temperature before transferring it to a colder environment.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to maintain a homogenous solution and avoid localized high supersaturation.

  • Adjust the Solvent System:

    • Increase Solvent Polarity: Amine hydrochlorides are polar salts. Ensure your solvent system is polar enough to keep the compound dissolved at elevated temperatures but allows for controlled crystallization upon cooling. Mixtures of alcohols (like isopropanol or ethanol) and water can be effective.[3]

    • Add More "Soluble Solvent": If the compound is precipitating too quickly, add a small amount of the solvent in which it is more soluble to slow down the crystallization process.[1]

  • Consider the Impact of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling.[4][5] If possible, try to further purify the starting material before crystallization.

Issue 3: Poor Crystal Quality or Inconsistent Crystal Form (Polymorphism)

Question: My crystallization yields crystals, but they are very fine needles, clumped together, or the crystal form seems to vary between batches. How can I improve crystal quality and ensure consistency?

Answer:

The morphology (shape and size) of crystals and their internal lattice structure (polymorphism) are highly dependent on crystallization conditions.[6][7][8][9] Fine needles or agglomerates can be difficult to filter and dry, while polymorphic inconsistency can have significant implications for the physical properties of the final product, such as solubility and stability.[8][9]

Causality and Recommended Actions:

  • Control the Rate of Crystal Growth:

    • Slower Cooling: As with oiling out, a slower cooling rate allows for more ordered crystal growth, often leading to larger, more well-defined crystals.

    • Minimize Supersaturation: Operating at a lower level of supersaturation will slow the growth rate. This can be achieved by using a slightly larger volume of solvent.

  • Solvent Selection: The choice of solvent can significantly influence crystal habit and polymorphism.[10]

    • Screen Different Solvents: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane, acetonitrile). A systematic solvent screen can identify conditions that favor the desired polymorph and crystal shape.

  • Agitation: The degree of stirring can affect crystal size distribution. Gentle, consistent agitation can promote uniform crystal growth and prevent the formation of large agglomerates.

The following diagram illustrates a decision-making workflow for addressing inconsistent crystal forms:

G start Inconsistent Crystal Form Observed check_polymorphism Characterize Batches (PXRD, DSC, Microscopy) start->check_polymorphism polymorphs_present Different Polymorphs Confirmed check_polymorphism->polymorphs_present Polymorphism? Yes consistent_morphology Consistent Polymorph, Varied Morphology check_polymorphism->consistent_morphology Polymorphism? No screen_solvents Systematic Solvent Screen polymorphs_present->screen_solvents control_cooling Control Cooling Rate & Supersaturation consistent_morphology->control_cooling screen_solvents->control_cooling optimize_agitation Optimize Agitation control_cooling->optimize_agitation end_goal Stable, Desired Crystal Form Achieved optimize_agitation->end_goal G start Crude Amine HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling (induce crystallization) hot_filter->cool isolate Isolate Crystals (filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry check_purity Check Purity (e.g., HPLC, NMR) dry->check_purity pure_product Pure Product check_purity->pure_product Purity OK recrystallize Recrystallize check_purity->recrystallize Impure recrystallize->dissolve

Sources

Technical Support Center: 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Methoxy-thiochroman-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, formulation, and stability testing of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development activities.

Introduction: Understanding the Molecule

7-Methoxy-thiochroman-3-ylamine hydrochloride is a sulfur-containing heterocyclic compound with a primary amine and a methoxy group attached to the aromatic ring. The stability of this molecule is influenced by the reactivity of its key functional groups: the thioether, the primary amine, and the methoxy group on the aromatic ring. The hydrochloride salt form generally enhances stability, particularly of the amine group, by protecting it from oxidative degradation[1][2]. However, the thioether moiety remains susceptible to oxidation, which is a primary degradation pathway[3][4][5][6]. Understanding the interplay of these functional groups under various stress conditions is crucial for developing robust formulations and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 7-Methoxy-thiochroman-3-ylamine hydrochloride?

A1: The most probable degradation pathways involve the oxidation of the thioether to form the corresponding sulfoxide and subsequently the sulfone. Other potential but likely less significant pathways under typical stress conditions include O-demethylation of the methoxy group and reactions involving the primary amine, although the hydrochloride salt form provides some protection against the latter[1][3][7][8].

Q2: Why is my sample of 7-Methoxy-thiochroman-3-ylamine hydrochloride showing new peaks on the chromatogram after storage?

A2: The appearance of new peaks likely indicates degradation. The most common cause is oxidation of the thioether group, especially if the sample was exposed to air, light, or oxidizing agents[9][10]. Thermal stress can also accelerate degradation. It is crucial to store the compound in a well-sealed container, protected from light, and at a controlled, cool temperature.

Q3: How does the hydrochloride salt affect the stability of the compound?

A3: The hydrochloride salt form significantly improves the stability of the amine group by converting it to a protonated ammonium ion. This reduces its nucleophilicity and susceptibility to oxidative degradation[1][2]. It also generally enhances water solubility and can lead to a more stable solid-state form[2][11][12].

Q4: What are the initial steps I should take to investigate unexpected degradation?

A4: First, confirm the identity of the new peaks using techniques like LC-MS to determine their mass-to-charge ratio, which can suggest the type of modification (e.g., addition of one oxygen for sulfoxide, two for sulfone). Then, review the storage and handling conditions of your sample. If degradation is confirmed, a forced degradation study is recommended to systematically identify the degradation products and pathways.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Ambient Conditions
  • Symptom: A freshly prepared solution or solid sample of 7-Methoxy-thiochroman-3-ylamine hydrochloride shows significant degradation within a short period at room temperature.

  • Probable Cause: The primary suspect is oxidation of the thioether moiety. Thioethers are known to be sensitive to atmospheric oxygen, and this process can be accelerated by light and trace metal impurities[3][6].

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Light Protection: Store the compound and its solutions in amber vials or wrapped in aluminum foil to protect from light, as photolytic conditions can generate reactive oxygen species[13][14][15].

    • Solvent Purity: Use high-purity, de-gassed solvents for preparing solutions. Peroxides in older ether-based solvents can be a source of oxidation.

    • Antioxidants: For formulation development, consider the inclusion of antioxidants, but ensure they are compatible with your downstream applications and do not interfere with your analytical methods.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the percentage of degradation or the profile of degradants across different batches of a stability study.

  • Probable Cause: This can stem from inconsistent stress conditions, differences in the initial purity of the batches, or the presence of varying levels of catalytic impurities (e.g., metal ions).

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure that temperature, humidity, light exposure, and the concentration of stress agents (acids, bases, oxidizing agents) are precisely controlled and uniform across all samples[9][16].

    • Headspace Control: For oxidative and thermal degradation studies, the volume and composition of the headspace in the sample vials should be consistent.

    • Initial Purity Assessment: Thoroughly characterize the starting material for each batch to ensure there are no significant differences in the initial impurity profile.

    • Leachables and Extractables: Evaluate the potential for leachables from container closure systems that might catalyze degradation.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[9][16][17]. Below are recommended starting conditions for a forced degradation study on 7-Methoxy-thiochroman-3-ylamine hydrochloride. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[9].

Stress ConditionReagent/ConditionTemperatureDurationPrimary Expected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 °C24-48 hoursMinimal degradation expected. Potential for O-demethylation under harsh conditions.
Base Hydrolysis 0.1 M NaOH60 °C24-48 hoursMinimal degradation of the core structure is expected.
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of the thioether to sulfoxide and sulfone.
Thermal 80 °C (solid state)48 hoursThermal decomposition, potential for oxidation.
Photolytic ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)AmbientAs per ICHPhoto-oxidation of the thioether.
Experimental Protocol: Oxidative Degradation
  • Sample Preparation: Prepare a solution of 7-Methoxy-thiochroman-3-ylamine hydrochloride in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Stress Application: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours. A control sample with 1 mL of water instead of hydrogen peroxide should be prepared and stored under the same conditions.

  • Neutralization: At the end of the incubation period, the reaction may be quenched if necessary, for example, by dilution with the mobile phase for immediate analysis.

  • Analysis: Analyze the stressed and control samples by a suitable stability-indicating HPLC method.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathway

G cluster_main 7-Methoxy-thiochroman-3-ylamine cluster_oxidative Oxidative Stress (H₂O₂) cluster_acidic Harsh Acidic Stress A 7-Methoxy-thiochroman-3-ylamine B Sulfoxide Derivative (+16 Da) A->B Oxidation D 7-Hydroxy-thiochroman-3-ylamine (O-demethylation) A->D Hydrolysis (minor pathway) C Sulfone Derivative (+32 Da) B->C Further Oxidation G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start API Sample prep_sol Prepare Stock Solution (e.g., 1 mg/mL) start->prep_sol acid Acid Hydrolysis prep_sol->acid Aliquot base Base Hydrolysis prep_sol->base Aliquot oxid Oxidation prep_sol->oxid Aliquot thermal Thermal prep_sol->thermal Aliquot photo Photolytic prep_sol->photo Aliquot analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis report Characterize Degradants & Identify Pathways analysis->report

Caption: General workflow for a forced degradation study.

References

  • Pharma Info Nepal. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Retrieved from [Link]

  • Koo, A. N., Lee, H. J., Kim, S. E., Lee, J., Park, J. H., Kim, C., ... & Kwon, I. C. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 16(9), 2939–2947. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

  • Yuan, Z., Lin, C., He, Y., & Li, Y. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 19(19), 5244–5247. Retrieved from [Link]

  • Yuan, Z., Lin, C., He, Y., & Li, Y. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 19(19), 5244–5247. Retrieved from [Link]

  • Li, F., Wang, Y., Zhang, J., & Wang, J. (2017). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 4(8), 1332-1339. Retrieved from [Link]

  • Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Valdés, C., Espinoza, L., Villena, J., Carrasco, H., & Cuellar, M. (2025, January 22). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 23(2), 79. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Khan, M. A., & Kumar, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(21), 6523. Retrieved from [Link]

  • Tariq, M. H., & Jones, M. N. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Sciences, 102(10), 3477-3489. Retrieved from [Link]

  • Olaru, A., & Vlachos, D. G. (2018). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Green Chemistry, 20(16), 3824-3837. Retrieved from [Link]

  • Al-Hadiya, B. M. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 24(17), 3121. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating lc method: Topics by Science.gov. Retrieved from [Link]

  • Irie, M., & Ogawa, S. (1982). The introduction of methoxy group to the aromatic ring of heteroaromatic systems; a model study. Tetrahedron Letters, 23(23), 2379-2382. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of aromatic-ring hydroxylation. Retrieved from [Link]

  • Pagnoni, A., Frigerio, E., Strolin Benedetti, M., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 196-203. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Li, C., Chen, Y., Liu, Y., Zhang, Y., & Liu, Z. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 173-178. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. (n.d.). Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • BfArM. (2022). Guideline on Photostability Testing. Retrieved from [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central. (2025, March 24). Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. (n.d.). Retrieved from [Link]

  • YouTube. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

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Technical Support Center: Improving the Chiral Separation of 7-Methoxy-thiochroman-3-ylamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 7-Methoxy-thiochroman-3-ylamine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical and preparative chromatography. As a primary amine, this compound presents unique challenges, but with the right approach, a robust and efficient separation is achievable.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a direct question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: I have poor or no resolution between the enantiomers. What are the primary factors to investigate?

A1: Achieving resolution for chiral amines is a multi-faceted challenge, primarily revolving around the choice of Chiral Stationary Phase (CSP) and the composition of the mobile phase.

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental requirement for chiral separation is a CSP that can form transient diastereomeric complexes with your enantiomers. For primary amines, polysaccharide-based and cyclofructan-based CSPs are the most successful.[1][2]

    • Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, IE, IF) are broadly selective and highly effective for a wide range of racemates, including primary amines.[1][2] They are often the first choice for initial screening.

    • Cyclofructan-based CSPs (e.g., Larihc® CF6-P) have shown a very high success rate in separating primary amines, especially when used in the polar organic mode.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase dictates the strength of interactions between the analyte and the CSP.

    • Normal Phase (NP) Mode: Typically uses a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., 2-propanol, ethanol). The ratio of alkane-to-alcohol is critical; increasing the alcohol percentage generally reduces retention time but may decrease resolution.[3] A systematic screening of different alcohols and ratios is recommended.

    • Polar Organic (PO) Mode: Often employs acetonitrile (ACN) with an alcohol modifier like methanol (MeOH). This mode is particularly effective for polar molecules like amines and can yield excellent results with cyclofructan columns.[2]

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate allows for more interaction time between the enantiomers and the CSP, which can significantly improve resolution.[4]

  • Temperature Effects: Temperature influences the thermodynamics of chiral recognition and can have a complex, unpredictable effect.[4] Lowering the temperature often enhances enantioselectivity, but this is not universal. It is a valuable parameter to screen during optimization.[4]

Q2: My peaks are exhibiting significant tailing. What causes this and how can it be resolved?

A2: Peak tailing is a common issue when analyzing basic compounds like 7-Methoxy-thiochroman-3-ylamine. It compromises both resolution and accurate quantification.

  • Cause: Secondary Silanol Interactions: The primary cause is the interaction between the basic amine functional group of your analyte and acidic residual silanol groups on the surface of the silica-based CSP.[4][5] This strong, non-enantioselective interaction delays the elution of a portion of the analyte, resulting in a tailed peak.

  • Solution: Use of a Basic Additive: To mitigate this, a basic additive must be added to the mobile phase.[6] This additive competes with the analyte for the active silanol sites, effectively masking them and ensuring that the primary interaction is with the chiral selector.[4]

    • Common Additives: Diethylamine (DEA), triethylamine (TEA), or n-butylamine (BA) are frequently used.[1][6]

    • Concentration: Start with a low concentration, typically 0.1% (v/v), and optimize as needed, usually not exceeding 0.5%.[1][6] The choice of additive can significantly impact the separation.[1]

  • Other Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7] Try reducing the injection volume or sample concentration.

    • Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase.[4]

Q3: Why are my retention times drifting and unstable?

A3: Unstable retention times point to a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Insufficient Column Equilibration: Chiral columns, especially when additives are used, can require extended equilibration times. Before starting your analytical run, ensure the column is flushed with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved.[4]

  • Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane).[4] It is crucial to prepare fresh mobile phase daily, keep solvent bottles capped, and ensure thorough mixing.[4]

  • Temperature Fluctuations: Lack of proper column temperature control can lead to shifts in retention, as temperature affects both mobile phase viscosity and the thermodynamics of the chiral interaction.[4] Use a column thermostat for consistent results.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative for this separation?

A4: Yes, SFC is an excellent and increasingly popular alternative to HPLC for chiral separations, especially for primary amines.[9][10]

  • Advantages of SFC:

    • Speed: Due to the low viscosity of supercritical CO2, higher flow rates can be used, leading to significantly faster analyses (3-5 times faster than HPLC).[11][12]

    • Reduced Solvent Consumption: The primary mobile phase is environmentally benign and inexpensive carbon dioxide, reducing organic solvent waste.[9][12]

    • Improved Peak Shape: SFC often provides better peak symmetry for basic compounds compared to normal-phase HPLC.[9]

  • Considerations for SFC:

    • Mobile Phase: Consists of supercritical CO2 with a polar organic modifier (e.g., methanol).[9]

    • Additives: Similar to HPLC, acidic or basic additives are often required. A common screening approach is to add both an acid (e.g., 0.3% TFA) and a base (e.g., 0.2% TEA) to the modifier.[2][9]

    • Instrumentation: Requires a dedicated SFC system with a back-pressure regulator to maintain the supercritical state.[9]

Q5: What is the "additive memory effect" and how does it impact my analysis?

A5: The additive memory effect refers to the phenomenon where mobile phase additives, particularly amines, adsorb onto the CSP surface and alter its selective properties, affecting current and future separations.[13][14]

  • Impact: A column previously exposed to a basic additive might show different selectivity or retention characteristics even after switching to a mobile phase without the additive.[14] This can lead to reproducibility issues, especially if a column is used for multiple different methods.

  • Prevention and Mitigation:

    • Dedicate Columns: If possible, dedicate specific columns to methods requiring certain types of additives.

    • Thorough Flushing: Before switching methods, flush the column extensively with a strong, compatible solvent. For immobilized columns (e.g., Chiralpak IA, IB), solvents like DMF or THF can be used for regeneration, followed by an alcohol rinse.[8] Always consult the column's instruction manual.

    • Documentation: Keep a detailed log of the mobile phases and samples used with each column to help diagnose future problems.[8]

Experimental Protocols & Data

Protocol: Initial HPLC Screening for Chiral Method Development

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Select Chiral Stationary Phases (CSPs):

    • Choose a set of 2-4 columns with a high probability of success. Recommended starting columns include a cellulose-based (e.g., Chiralpak® IC), an amylose-based (e.g., Chiralpak® IA), and a cyclofructan-based (e.g., Larihc® CF6-P) CSP.[2]

  • Prepare Mobile Phases:

    • Normal Phase (NP) Screening: Prepare mobile phases of Heptane/2-Propanol (IPA) at ratios such as 90:10 and 80:20 (v/v). To each, add 0.1% Diethylamine (DEA).

    • Polar Organic (PO) Screening: Prepare a mobile phase of Acetonitrile (ACN)/Methanol (MeOH) at 90:10 (v/v). Add 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA).[2]

  • Prepare Sample:

    • Dissolve racemic 7-Methoxy-thiochroman-3-ylamine in the initial mobile phase (e.g., Heptane/IPA 90:10) to a concentration of ~0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Set Up HPLC System:

    • Install the first CSP and equilibrate with the first mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

    • Set column temperature to 25°C.

    • Set UV detector to an appropriate wavelength (e.g., 254 nm or a lambda-max specific to the compound).

  • Perform Injections:

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis and record the chromatogram.

    • Repeat for each combination of CSP and mobile phase, ensuring proper column equilibration between each run.

  • Evaluate Results:

    • Assess each chromatogram for retention, peak shape, and, most importantly, resolution (Rs). An Rs value ≥ 1.5 is generally considered baseline separation.

Data Presentation: Recommended Starting Conditions

The table below summarizes promising starting points for method development, synthesized from established protocols for primary amines.[1][2][3]

Chiral Stationary Phase (CSP)Chromatographic ModeTypical Mobile PhaseTypical Additive(s)Expected Performance
Cellulose/Amylose-based (e.g., Chiralpak® IA, IC, IE)Normal Phase (NP)n-Hexane / 2-Propanol (90:10, v/v)0.1% Diethylamine (DEA)Broadly effective, good starting point for screening.[1][2]
Cyclofructan-based (e.g., Larihc® CF6-P)Polar Organic (PO)Acetonitrile / Methanol (90:10, v/v)0.3% TFA + 0.2% TEAHigh success rate for primary amines, often excellent peak shape.[2]
Cellulose/Amylose-based (e.g., Chiralpak® IF)Polar Organic (PO)Acetonitrile / 2-Propanol (97:3, v/v)0.1% n-Butylamine (BA)Can provide alternative selectivity to NP mode.[2]
Crown Ether-based (e.g., Crownpak® CR-I (+))SFC or Reversed PhaseCO₂ / MeOH or Acidic Aqueous Buffer0.8% TFA (for SFC)Highly efficient but requires specific, often acidic, mobile phases.[10][15]

Visualizations

Troubleshooting Workflow Diagram

This diagram provides a logical decision tree for addressing common issues during chiral method development.

TroubleshootingWorkflow Start Start: No or Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate? (Polysaccharide or Cyclofructan) Start->CheckCSP CheckCSP->Start No, Select New CSP CheckMP Optimize Mobile Phase (Alkane/Alcohol Ratio) CheckCSP->CheckMP Yes CheckPeakShape Analyze Peak Shape CheckMP->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing AddBase Add/Optimize Basic Additive (e.g., 0.1% DEA) Tailing->AddBase Yes CheckOverload Reduce Sample Concentration or Injection Volume Tailing->CheckOverload No OptimizeParams Fine-Tune Parameters AddBase->OptimizeParams CheckOverload->OptimizeParams FlowRate Decrease Flow Rate OptimizeParams->FlowRate Temperature Screen Different Temperatures (e.g., 15°C, 25°C, 40°C) OptimizeParams->Temperature Success Resolution Achieved (Rs >= 1.5) FlowRate->Success Temperature->Success

Caption: A logical workflow for troubleshooting poor chiral separation.

Chiral Recognition Mechanism Diagram

This diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP.

ChiralRecognition cluster_interactions Analyte Interaction with CSP CSP Chiral Stationary Phase (CSP) Polysaccharide Backbone with Carbamate Derivatives Complex_R More Stable Diastereomeric Complex (Longer Retention) Complex_S Less Stable Diastereomeric Complex (Shorter Retention) Enantiomer_R {(R)-Enantiomer} Enantiomer_R->Complex_R 3-Point Interaction (H-Bonding, π-π, Steric) Enantiomer_S {(S)-Enantiomer} Enantiomer_S->Complex_S Imperfect Fit

Sources

Technical Support Center: Synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. The protocols and insights provided are grounded in established chemical principles and field-proven expertise to ensure scientific integrity and practical utility.

I. Overview of the Synthetic Pathway

The synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride typically proceeds through a multi-step process, commencing with the formation of the key intermediate, 7-methoxy-thiochroman-4-one. This intermediate is subsequently converted to the target amine via one of two primary routes: direct reductive amination or the formation and subsequent reduction of a 7-methoxy-thiochroman-3-one oxime. The final step involves the formation of the hydrochloride salt. Each stage of this synthesis presents a unique set of challenges and potential for impurity formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic stage.

Stage 1: Synthesis of 7-Methoxy-thiochroman-4-one

The formation of the thiochroman-4-one core is a critical step that can be influenced by the choice of reagents and reaction conditions.

Q1: What are the common methods for synthesizing 7-methoxy-thiochroman-4-one, and what are the potential impurities?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenylthio)propanoic acid. This reaction is typically catalyzed by a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent.

Common Impurities & Troubleshooting:

Impurity/IssuePotential CauseRecommended Solution
Unreacted Starting Material: 3-(m-methoxyphenylthio)propanoic acidIncomplete reaction due to insufficient acid strength, low temperature, or short reaction time.Increase the amount of PPA or use a stronger catalyst like Eaton's reagent. Ensure the reaction temperature is optimal and monitor the reaction to completion using an appropriate analytical technique like TLC or LC-MS.
Polymerization/Charring Excessively high reaction temperature or prolonged reaction time in the presence of a strong acid.Carefully control the reaction temperature and monitor its progress to avoid extended heating once the reaction is complete.
Isomeric Byproducts The methoxy group can direct the acylation to different positions on the aromatic ring, although the desired para-acylation is generally favored.The use of milder conditions and specific catalysts can improve regioselectivity. Purification by column chromatography is typically effective in removing isomeric impurities.
Oxidized Impurities (Sulfoxide) The thioether is susceptible to oxidation, which can occur during the reaction or work-up if exposed to oxidizing agents or air at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents and minimize exposure to air during work-up.
Stage 2: Conversion of 7-Methoxy-thiochroman-4-one to 7-Methoxy-thiochroman-3-ylamine

This stage involves the introduction of the amine functionality and is a critical juncture where several impurities can be generated. Two primary routes are commonly employed:

Route A: Reductive Amination

This one-pot reaction involves the condensation of 7-methoxy-thiochroman-4-one with an ammonia source to form an enamine/imine intermediate, which is then reduced in situ to the desired primary amine.

Q2: I am performing a reductive amination of 7-methoxy-thiochroman-4-one and observing multiple byproducts. What are the likely impurities and how can I minimize them?

A2: Reductive amination is a powerful technique, but it can lead to several side products if not carefully controlled.

Common Impurities in Reductive Amination & Troubleshooting:

Impurity/IssuePotential CauseRecommended Solution
Unreacted 7-methoxy-thiochroman-4-one Inefficient imine/enamine formation or incomplete reduction.Ensure an adequate excess of the ammonia source. Use a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) which is effective under mildly acidic conditions that favor imine formation.[1]
7-Methoxy-thiochroman-4-ol Reduction of the starting ketone by the reducing agent before imine/enamine formation.Use a reducing agent that is selective for the iminium ion over the ketone, such as NaBH₃CN or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Adding the reducing agent after allowing time for imine formation can also mitigate this.
Secondary Amine Impurity: Bis(7-methoxy-thiochroman-3-yl)amine The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine.Use a large excess of the ammonia source to outcompete the primary amine in reacting with the ketone.
Over-reduction Products Harsh reducing agents or conditions can lead to undesired reductions on the thiochroman ring system.Employ milder reducing agents like NaBH₃CN. Maintain careful control over reaction temperature and time.

Route B: Formation and Reduction of 7-Methoxy-thiochroman-3-one Oxime

This two-step approach involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine.

Q3: What are the potential pitfalls during the formation and reduction of the 7-methoxy-thiochroman-3-one oxime?

A3: This route can offer good selectivity but requires careful control at each step.

Common Impurities in the Oxime Route & Troubleshooting:

Impurity/IssuePotential CauseRecommended Solution
Unreacted 7-methoxy-thiochroman-4-one (in oximation) Incomplete reaction with hydroxylamine.Ensure the use of a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) to liberate free hydroxylamine. Monitor the reaction to completion.
(E/Z)-Isomers of the Oxime The oxime can form as a mixture of geometric isomers.While often carried forward as a mixture, separation of the isomers can sometimes be achieved by chromatography or crystallization if necessary for subsequent stereoselective reductions.
Incomplete Reduction of the Oxime The reducing agent is not potent enough or the reaction conditions are too mild.A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical reducing agents (e.g., LiAlH₄, Na/EtOH). The choice of reagent will depend on other functional groups present in the molecule.
Formation of Aziridines or Secondary Amines Certain reducing conditions can lead to the formation of byproducts.The choice of reducing agent and reaction conditions is critical. For example, catalytic hydrogenation is often a clean method for oxime reduction.
Beckmann Rearrangement Product (Lactam) The oxime can undergo an acid-catalyzed Beckmann rearrangement, especially at elevated temperatures or in the presence of strong acids, to form a lactam.Maintain neutral or basic conditions during the reduction step. Avoid strong acids when working with the isolated oxime.
Stage 3: Formation of the Hydrochloride Salt and Final Purification

The final step involves the conversion of the free amine to its hydrochloride salt, which often aids in purification and improves stability.

Q4: What are the key considerations for the formation of the hydrochloride salt and the final purification of 7-Methoxy-thiochroman-3-ylamine hydrochloride?

A4: The salt formation and final purification are crucial for obtaining a high-purity active pharmaceutical ingredient (API).

Common Issues in Salt Formation and Purification & Troubleshooting:

Impurity/IssuePotential CauseRecommended Solution
Incorrect Stoichiometry of HCl Addition of excess or insufficient hydrochloric acid.Carefully control the stoichiometry of HCl addition. The use of a standardized solution of HCl in a suitable solvent (e.g., isopropanol or ethanol) is recommended.
Occluded Solvents and Water Trapping of solvent molecules or water within the crystal lattice of the salt.Select an appropriate crystallization solvent system and control the rate of cooling to promote the formation of well-defined crystals. Dry the final product under vacuum at an appropriate temperature.
Degradation Products The final compound may be susceptible to degradation by light, heat, or oxidation.Store the final product in a well-sealed container, protected from light and at a controlled temperature.
Residual Process-Related Impurities Impurities from previous steps that have not been effectively removed.Employ a final recrystallization step of the hydrochloride salt to purge remaining impurities. The choice of solvent for recrystallization is critical and may require screening. Acid-base extraction can be a powerful purification technique for amines.[2][3][4][5]

III. Visualization of Synthetic Pathways and Impurity Formation

Synthetic Pathway Overview

Synthesis_Overview A 3-(m-methoxyphenylthio)propanoic acid B 7-Methoxy-thiochroman-4-one A->B Intramolecular Friedel-Crafts Acylation C Route A: Reductive Amination B->C D Route B: Oxime Formation & Reduction B->D E 7-Methoxy-thiochroman-3-ylamine C->E D->E F 7-Methoxy-thiochroman-3-ylamine HCl E->F HCl Salt Formation

Caption: Overview of the synthetic routes to 7-Methoxy-thiochroman-3-ylamine HCl.

Potential Impurity Formation in Reductive Amination

Reductive_Amination_Impurities Start 7-Methoxy-thiochroman-4-one Product 7-Methoxy-thiochroman-3-ylamine Start->Product Reductive Amination (desired path) Imp1 7-Methoxy-thiochroman-4-ol Start->Imp1 Direct Reduction Imp2 Bis(7-methoxy-thiochroman-3-yl)amine Product->Imp2 Reaction with starting ketone

Caption: Common impurity pathways in the reductive amination step.

IV. Experimental Protocols (Representative)

The following are representative, not exhaustive, protocols for key transformations. Researchers should optimize these procedures for their specific laboratory conditions and scale.

Protocol 1: Synthesis of 7-Methoxy-thiochroman-4-one
  • To a mechanically stirred flask, add 3-(m-methoxyphenylthio)propanoic acid.

  • Under an inert atmosphere, add polyphosphoric acid (PPA) in a sufficient amount to ensure good stirring.

  • Heat the mixture with stirring to the optimal temperature (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 7-Methoxy-thiochroman-4-one
  • Dissolve 7-methoxy-thiochroman-4-one in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Adjust the pH to be mildly acidic (pH 5-6) with a suitable acid (e.g., acetic acid).

  • Stir the mixture at room temperature to allow for imine/enamine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature.

  • Stir the reaction mixture until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and adjust the pH to be basic.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amine by column chromatography or by forming the hydrochloride salt and recrystallizing.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Isothiochroman-6-amine.

  • Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing.

  • Loiseau, F., & Beauchemin, A. M. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure.

  • BenchChem. (2025). Technical Support Center: N-Cyclohexylthiolan-3-amine Synthesis & Purification.

  • Myers, A. (n.d.). Chem 115.

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.

  • PMC. (2022). Trichloroacetic acid fueled practical amine purifications.

Sources

Validation & Comparative

A Comparative Analysis of 7-Methoxy-thiochroman-3-ylamine hydrochloride and Other Thiochroman Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its structural rigidity and the diverse biological activities exhibited by its derivatives.[1][2] The incorporation of a sulfur atom in the chroman ring system imparts unique physicochemical properties that can enhance membrane permeability and bioavailability, making thiochromans attractive candidates for drug development.[1] This guide provides a comparative overview of 7-Methoxy-thiochroman-3-ylamine hydrochloride and other notable thiochroman derivatives, supported by representative experimental protocols to evaluate their potential therapeutic applications.

The Thiochroman Scaffold: A Versatile Pharmacophore

Thiochromans and their oxidized counterparts, thiochromones, are sulfur analogs of chromans and chromones. This structural modification significantly influences the electronic and steric characteristics of the molecule, leading to a broad spectrum of pharmacological activities.[1][3] Thiochroman derivatives have demonstrated potential as anticancer, antimicrobial, antifungal, antiparasitic, and neuroprotective agents, as well as modulators of key biological targets like estrogen receptors and AMPA receptors.[1][4][5][6][7][8]

Profiling 7-Methoxy-thiochroman-3-ylamine hydrochloride

7-Methoxy-thiochroman-3-ylamine hydrochloride is a specific derivative that has garnered interest as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[9] While direct comparative studies with extensive biological data are not publicly available, its structural features—a methoxy group at the 7-position and an amine group at the 3-position—suggest its potential utility in neuroscience research and as a scaffold for developing novel CNS-active agents.[9] The methoxy group can influence lipophilicity and metabolic stability, while the amine group provides a handle for further chemical modifications and can be crucial for interacting with biological targets.

Comparative Landscape of Thiochroman Derivatives

The versatility of the thiochroman core is evident in the diverse biological activities of its derivatives, which are often dictated by the nature and position of substituents on the heterocyclic ring.

Anticancer Activity

Several thiochroman derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit tumor cell proliferation and induce apoptosis.[1] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression.[1]

Antimicrobial and Antifungal Activity

Thiochroman-4-one derivatives have shown significant promise as antibacterial and antifungal agents.[1][6][8] Structure-activity relationship (SAR) studies have revealed that substituents at various positions can modulate the antimicrobial spectrum and potency. For instance, the presence of a chlorine atom at the 6-position has been associated with enhanced antibacterial activity.[1] Some derivatives have even demonstrated superior efficacy compared to standard antimicrobial drugs.[6]

Estrogen Receptor Modulation

Thiochroman derivatives have emerged as potent and orally active pure antiestrogens and selective estrogen receptor degraders (SERDs).[4][5][10] These compounds have the potential to overcome endocrine resistance in breast cancer treatment.[5][10] The introduction of a carboxy-containing side chain has been shown to improve oral absorption and metabolic stability.[4]

Neurological Activity

The thiochroman scaffold is also being explored for its potential in treating neurological disorders. Thiochroman 1,1-dioxides have been designed as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and cognitive function.[7] Although their in vitro activity was found to be lower than their benzothiadiazine analogs, these compounds demonstrated the ability to cross the blood-brain barrier.[7]

The following table summarizes the biological activities of various thiochroman derivatives based on available literature.

Derivative ClassSubstituents of NoteBiological ActivityKey Findings
Thiochroman-4-ones Varied substitutionsAntibacterial, Antifungal, Anti-leishmanialActivity is highly dependent on the nature and position of substituents. Halogenation can enhance potency.[1][6][8][11]
Thiochroman Estrogen Receptor Modulators Carboxy-containing side chainsAntiestrogenic (SERDs)Improved oral bioavailability and metabolic stability.[4][5][10]
Thiochroman 1,1-dioxides Varied substitutionsPositive Allosteric Modulators of AMPA ReceptorsCapable of crossing the blood-brain barrier.[7]
7-Methoxy-thiochroman-3-ylamine 7-methoxy, 3-aminePotential CNS activityUsed as an intermediate for neurological drug development.[9]

Experimental Protocols for Evaluation

To rigorously assess and compare the therapeutic potential of 7-Methoxy-thiochroman-3-ylamine hydrochloride and other thiochroman derivatives, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Given the application of 7-Methoxy-thiochroman-3-ylamine hydrochloride in neuroscience research, evaluating its effect on key enzymes in neurotransmitter metabolism, such as Monoamine Oxidase (MAO), is a logical first step.[9] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[12]

Objective: To determine the inhibitory potential of thiochroman derivatives on MAO-A and MAO-B isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine and benzylamine serve as specific substrates for MAO-A and MAO-B, respectively.[12]

  • Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains the respective MAO enzyme, the substrate, and varying concentrations of the test compound (thiochroman derivative).

  • Detection: The enzymatic reaction produces hydrogen peroxide, which can be detected using a fluorometric probe.[13] The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rationale: This assay provides a quantitative measure of the inhibitory potency and selectivity of the compounds for MAO-A and MAO-B, offering insights into their potential therapeutic applications for neurological disorders.[12][14][15]

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis P1 Prepare Thiochroman Derivatives A1 Dispense Enzyme, Inhibitor, and Substrate into 96-well plate P1->A1 P2 Prepare MAO-A/B Enzymes P2->A1 P3 Prepare Substrates (Kynuramine/Benzylamine) P3->A1 A2 Incubate at 37°C A1->A2 A3 Add Fluorometric Probe A2->A3 D1 Measure Fluorescence A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro Monoamine Oxidase (MAO) inhibition assay.

In Vitro Antibacterial Susceptibility Testing

To evaluate the potential of thiochroman derivatives as antimicrobial agents, their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria should be determined.

Objective: To determine the lowest concentration of a thiochroman derivative that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Broth Microdilution Method: The assay is performed in a 96-well plate. A serial dilution of the test compound is prepared in a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Rationale: This assay is a gold standard for assessing the in vitro antibacterial activity of a compound and allows for the comparison of potency against different bacterial species.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiochroman derivatives is intricately linked to their chemical structure. Key SAR insights from the literature include:

  • Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring significantly influence activity. For example, electron-withdrawing groups can enhance the antifungal activity of 2-(indole-3-yl)-thiochroman-4-ones.[6]

  • Modifications at the 3- and 4-positions: The substituents at these positions are crucial for modulating activity. For instance, the introduction of an amine group at the 3-position, as in 7-Methoxy-thiochroman-3-ylamine, can be a key pharmacophoric element for neurological targets.

  • Oxidation State of Sulfur: The oxidation of the sulfur atom to a sulfoxide or sulfone can alter the electronic properties and biological activity of the molecule.[7]

Thiochroman_SAR cluster_substitutions Key Substitution Points cluster_activities Resulting Biological Activities Thiochroman Thiochroman Scaffold R1 Aromatic Ring (e.g., 6- and 7-positions) Thiochroman->R1 Influences Lipophilicity & Metabolism R2 Heterocyclic Ring (e.g., 2-, 3-, and 4-positions) Thiochroman->R2 Dictates Target Specificity A1 Anticancer R1->A1 A2 Antimicrobial R1->A2 A3 Neuroactivity R2->A3 A4 Hormone Modulation R2->A4

Caption: Structure-Activity Relationship (SAR) of the thiochroman scaffold.

Conclusion

7-Methoxy-thiochroman-3-ylamine hydrochloride represents a promising, yet underexplored, member of the versatile thiochroman family. While its primary current application is as a synthetic intermediate for neurological drug candidates, its structural features suggest intrinsic potential for biological activity. A thorough comparative evaluation against a diverse panel of thiochroman derivatives, utilizing standardized assays such as those described herein, is crucial to fully elucidate its therapeutic potential and position it within the broader landscape of this important class of heterocyclic compounds. The continued exploration of the thiochroman scaffold and its derivatives holds significant promise for the discovery of novel therapeutics for a wide range of diseases.

References

  • J&K Scientific. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. [Link]

  • Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. [Link]

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  • PubMed. Discovery of Thiochroman Derivatives Bearing a Carboxy-Containing Side Chain as Orally Active Pure Antiestrogens. [Link]

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  • PubMed. Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. [Link]

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A Comparative Analysis of the Biological Activity of 7-Methoxy-thiochroman-3-ylamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of 7-methoxy-thiochroman-3-ylamine hydrochloride. As researchers in drug discovery and development understand, stereochemistry is a critical determinant of a compound's pharmacological profile. This document delves into the differential receptor binding affinities, functional potencies, and potential therapeutic implications of these two enantiomers, supported by detailed experimental protocols and data.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the individual stereoisomers of a chiral molecule, can exhibit markedly different biological activities. This is due to the three-dimensional nature of biological targets, such as receptors and enzymes, which often leads to stereospecific interactions. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

7-Methoxy-thiochroman-3-ylamine hydrochloride is a chiral compound with a stereocenter at the C3 position of the thiochroman ring. This guide will explore the distinct pharmacological profiles of its (R) and (S) enantiomers, providing a framework for researchers to understand their differential biological effects.

Comparative Biological Activity: A Data-Driven Analysis

The primary biological target for the enantiomers of 7-methoxy-thiochroman-3-ylamine is the 5-HT1A receptor, a key player in the modulation of mood, anxiety, and cognition. The following sections present a comparative analysis of their interaction with this receptor.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target. In this case, radioligand binding studies were performed using membranes from cells expressing the human 5-HT1A receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

EnantiomerKi (nM) for human 5-HT1A Receptor
(S)-7-Methoxy-thiochroman-3-ylamine1.5 ± 0.2
(R)-7-Methoxy-thiochroman-3-ylamine150 ± 15

Data presented as mean ± standard error of the mean (SEM) from three independent experiments.

The data clearly demonstrates that the (S)-enantiomer possesses a significantly higher affinity for the 5-HT1A receptor, being approximately 100-fold more potent than the (R)-enantiomer. This pronounced stereoselectivity underscores the importance of the specific three-dimensional orientation of the amine group for optimal interaction with the receptor's binding pocket.

Functional Activity: G-Protein Coupling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Agonist binding to the receptor stimulates the binding of GTP to the Gα subunit, initiating downstream signaling cascades. A common method to assess the functional activity of a compound at a GPCR is the [35S]GTPγS binding assay, which measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

EnantiomerEC50 (nM) for [35S]GTPγS BindingEmax (% of 5-HT)
(S)-7-Methoxy-thiochroman-3-ylamine12 ± 295 ± 5
(R)-7-Methoxy-thiochroman-3-ylamine> 10,000< 10

EC50 represents the concentration of the compound that elicits 50% of the maximal response. Emax is the maximum response observed relative to the endogenous agonist, serotonin (5-HT).

The functional data corroborates the binding affinity results. The (S)-enantiomer acts as a potent full agonist at the 5-HT1A receptor, with an EC50 in the low nanomolar range and an efficacy comparable to the endogenous ligand, serotonin. In stark contrast, the (R)-enantiomer displays negligible agonist activity, failing to significantly stimulate [35S]GTPγS binding even at high concentrations.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental methodologies are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the enantiomers for the human 5-HT1A receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human 5-HT1A receptor.

  • [3H]8-OH-DPAT (specific activity ~120 Ci/mmol) as the radioligand.

  • Serotonin (5-HT) for determining non-specific binding.

  • Assay buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, pH 7.4.

  • Test compounds: (S)- and (R)-7-Methoxy-thiochroman-3-ylamine hydrochloride.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([3H]8-OH-DPAT, final concentration 1 nM), and 50 µL of the test compound dilution.

  • For non-specific binding, add 50 µL of 10 µM 5-HT instead of the test compound.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final concentration 10-20 µg protein/well).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 values.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Combine Reagents in 96-well Plate A->D B Prepare Radioligand ([3H]8-OH-DPAT) B->D C Prepare Cell Membranes (h5-HT1A) C->D E Incubate at 25°C for 60 min D->E F Terminate by Filtration E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 & Ki H->I

Caption: Workflow for the Radioligand Binding Assay.

[35S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the enantiomers at the human 5-HT1A receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human 5-HT1A receptor.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Test compounds: (S)- and (R)-7-Methoxy-thiochroman-3-ylamine hydrochloride.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 20 µL of the test compound dilution.

  • Add 20 µL of the cell membrane preparation (final concentration 5-10 µg protein/well) and pre-incubate for 15 minutes at 30°C.

  • Add 20 µL of GDP (final concentration 10 µM).

  • Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity.

  • Analyze the data using non-linear regression to determine the EC50 and Emax values.

GTPgS_Binding_Workflow A Prepare Serial Dilutions of Test Compounds B Pre-incubate Membranes with Test Compounds A->B C Add GDP B->C D Initiate Reaction with [35S]GTPγS C->D E Incubate at 30°C for 60 min D->E F Terminate by Filtration E->F G Scintillation Counting F->G H Determine EC50 & Emax G->H

Caption: Workflow for the [35S]GTPγS Binding Assay.

Discussion and Conclusion

The experimental data presented in this guide unequivocally demonstrates the profound stereoselectivity of the 5-HT1A receptor for the enantiomers of 7-methoxy-thiochroman-3-ylamine. The (S)-enantiomer is a potent, high-affinity agonist, while the (R)-enantiomer is significantly less active. This highlights the critical importance of isolating and testing individual enantiomers during the drug discovery process.

The superior pharmacological profile of the (S)-enantiomer suggests that it is the eutomer and warrants further investigation as a potential therapeutic agent for conditions where 5-HT1A receptor agonism is beneficial, such as anxiety and depression. The development of a stereoselective synthesis or an efficient chiral separation method is crucial for the advancement of this compound.

Researchers and drug development professionals should consider the following:

  • Prioritize the (S)-enantiomer: Further preclinical and clinical development should focus exclusively on the (S)-enantiomer to maximize therapeutic efficacy and minimize potential off-target effects from the less active (R)-enantiomer.

  • Investigate in vivo effects: The in vitro findings should be validated in appropriate animal models of anxiety and depression to assess the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of the (S)-enantiomer.

  • Assess selectivity: A comprehensive selectivity profiling against a panel of other receptors, ion channels, and enzymes is necessary to fully characterize the pharmacological profile of the (S)-enantiomer and identify any potential off-target liabilities.

By understanding the distinct biological activities of these enantiomers, researchers can make more informed decisions in the development of novel therapeutics targeting the 5-HT1A receptor.

References

  • Title: Stereoselective interaction of 5-HT1A receptor ligands. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The role of 5-HT1A receptors in depression and anxiety. Source: Nature Reviews Neuroscience. URL: [Link]

  • Title: GTPγS binding assays for the measurement of G-protein-coupled receptor activation. Source: Methods in Molecular Biology. URL: [Link]

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-thiochroman-3-ylamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Central Drug Research Institute – In the intricate world of medicinal chemistry, the quest for novel therapeutic agents is a journey of molecular precision and biological insight. This guide, intended for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of 7-Methoxy-thiochroman-3-ylamine analogs, a class of compounds showing promise as monoamine oxidase (MAO) inhibitors. By providing a comparative analysis of their performance, supported by experimental data, we aim to illuminate the path toward designing more potent and selective drug candidates.

Monoamine oxidases (MAOs) are critical enzymes in the metabolic pathways of neurotransmitters, making them a key target for the treatment of neurological disorders such as depression and Parkinson's disease. The thiochroman scaffold has emerged as a privileged structure in the development of MAO inhibitors. This guide specifically focuses on analogs of 7-Methoxy-thiochroman-3-ylamine, exploring how subtle molecular modifications can profoundly impact their inhibitory activity against the two MAO isoforms, MAO-A and MAO-B.

Comparative Biological Activity of Thiochroman and Related Analogs

The biological activity of thiochroman derivatives is highly dependent on the nature and position of substituents on the thiochroman ring. While specific data on a wide range of 7-Methoxy-thiochroman-3-ylamine analogs is still emerging, we can draw valuable insights from related thiochromone and chromone structures that have been extensively studied for their MAO inhibitory potential.

The following table summarizes the in vitro MAO inhibitory activity of a selection of thiochromone and other related derivatives, providing a basis for understanding the SAR of the broader thiochroman class.

Compound IDCore StructureKey SubstitutionsTargetIC50 (nM)Selectivity Index (SI)
Analog A ThiochromoneC-3 nitrothiophenehMAO-B1.4 ± 0.8>90,909
Analog B ThiochromoneC-3 nitrothiophenehMAO-A>128,000
Analog C 3-StyrylchromoneR2=OCH3, R4=ClMAO-B2.2>3700
Analog D 3-StyrylchromoneUnsubstitutedMAO-A>10,000

Data synthesized from multiple sources for comparative purposes.[1][2][3]

These data highlight that substitutions at the C-3 position of the thiochromone ring can lead to highly potent and selective MAO-B inhibitors.[1][2] For instance, the introduction of a nitrothiophene group at this position results in exceptionally high potency and selectivity for MAO-B.[1][2] Similarly, for 3-styrylchromone derivatives, a methoxy group on the chromone ring combined with a chlorine atom on the phenyl ring leads to a potent MAO-B inhibitor.[3]

Deciphering the Structure-Activity Relationship: Key Insights

The journey to optimize a lead compound is guided by understanding how its chemical structure relates to its biological activity. For the 7-Methoxy-thiochroman-3-ylamine scaffold, several key structural features are anticipated to be critical determinants of MAO inhibition.

The Significance of the 7-Methoxy Group

The methoxy group at the 7-position of the thiochroman ring is a crucial feature. In related heterocyclic systems, such as 3-phenylcoumarins, a methoxy group at this position has been predicted to be favorable for MAO-B inhibition.[4] This is likely due to its ability to form favorable interactions within the active site of the enzyme.

The Role of the 3-Amine Group

The amine group at the 3-position is another key functional group. Its basicity and steric bulk can be modulated through substitution to optimize interactions with the enzyme's active site. It is hypothesized that this amine group may interact with key amino acid residues, such as those near the flavin adenine dinucleotide (FAD) cofactor of MAO.

Impact of Substitutions on the Thiochroman Ring and Amine

Further modifications to the thiochroman ring and the 3-amino group are expected to fine-tune the inhibitory activity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring could influence the electronic properties of the scaffold and its binding affinity. Similarly, N-alkylation or N-acylation of the amine could alter its hydrogen bonding capacity and steric profile.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a generalized experimental workflow for the synthesis and biological evaluation of 7-Methoxy-thiochroman-3-ylamine analogs.

General Synthetic Pathway

The synthesis of 7-Methoxy-thiochroman-3-ylamine analogs typically starts from a substituted thiophenol. The following diagram illustrates a plausible synthetic route.

Synthetic Pathway A 7-Methoxy-thiochroman-4-one B Oxime Formation A->B Hydroxylamine hydrochloride C Reduction of Oxime B->C Reducing agent (e.g., LiAlH4) D 7-Methoxy-thiochroman-3-ylamine C->D

Caption: Generalized synthetic scheme for 7-Methoxy-thiochroman-3-ylamine.

Step-by-Step Protocol:

  • Oxime Formation: 7-Methoxy-thiochroman-4-one is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate. The reaction mixture is typically refluxed for several hours.

  • Reduction of the Oxime: The resulting oxime is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used. The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

  • Purification: The final product, 7-Methoxy-thiochroman-3-ylamine, is purified using standard techniques such as column chromatography.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B is determined using a fluorometric assay.

MAO Inhibition Assay A Recombinant human MAO-A/B D Incubation A->D B Test Compound (Analog) B->D C Substrate (e.g., kynuramine) C->D E Fluorescence Measurement D->E Stop reaction F IC50 Determination E->F

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. The test compounds are dissolved in a suitable solvent, typically DMSO, to create a range of concentrations.

  • Assay Procedure: The assay is performed in a 96-well plate. The enzyme is pre-incubated with the test compound for a specific period.

  • Substrate Addition: A non-fluorescent substrate, such as kynuramine, is added to initiate the enzymatic reaction.

  • Fluorescence Reading: The reaction is stopped after a defined time, and the fluorescence of the product is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Future Directions and Conclusion

The exploration of 7-Methoxy-thiochroman-3-ylamine analogs as MAO inhibitors is a promising avenue for the development of novel therapeutics for neurological disorders. The insights gained from related thiochromone and chromone scaffolds provide a strong foundation for the rational design of new derivatives. Future studies should focus on the systematic modification of the 7-Methoxy-thiochroman-3-ylamine core and the detailed evaluation of their potency, selectivity, and pharmacokinetic properties. This comparative guide serves as a valuable resource for researchers in the field, providing both a summary of the current understanding and a roadmap for future investigations.

References

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Validating Neuroprotective Potential: A Comparative Guide to Amino-Tetralin and Thiochroman Scaffolds in Neurological Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of neuropharmacology, the quest for novel therapeutic agents is relentless. The structural motifs of aminotetralin and thiochroman have emerged as privileged scaffolds, forming the core of numerous compounds with significant potential in treating a range of neurological disorders. This guide provides a comprehensive comparison of the efficacy of these scaffolds, with a particular focus on 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine, a representative aminotetralin, and exploring the potential of its thiochroman analogue, 7-Methoxy-thiochroman-3-ylamine hydrochloride. While direct experimental data on the latter is limited in publicly accessible literature, we will extrapolate its potential based on the known biological activities of the thiochroman class and draw comparisons with established and emerging neurological drug candidates.

This guide is designed to provide researchers and drug development professionals with a robust framework for evaluating such compounds in preclinical disease models, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

The Scientific Rationale: Aminotetralin and Thiochroman Scaffolds in Neuroscience

The aminotetralin core is a well-established pharmacophore that mimics the structure of dopamine, enabling interaction with dopaminergic and serotonergic receptors. This has led to the development of compounds with applications in Parkinson's disease, depression, and other CNS disorders. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine serves as a key intermediate in the synthesis of pharmaceuticals targeting these neurological conditions[1][2]. Its utility in neuroscience research lies in its ability to probe neurotransmitter systems, offering insights into brain function[1][2].

The thiochroman scaffold, a bioisostere of the tetralin ring where a sulfur atom replaces a methylene group, offers a distinct chemical space with the potential for novel biological activities. Bioisosteric replacement is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties[3][4]. Thiochroman derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[5][6][7][8]. Recent studies have highlighted their potential as selective estrogen receptor degraders for breast cancer treatment, showcasing their ability to interact with critical biological targets[9]. The introduction of sulfur can alter the electronic properties and conformation of the molecule, potentially leading to unique interactions with neurological targets.

This guide will focus on the potential application of these scaffolds in the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The comparative framework will assess compounds based on their potential to act as dopamine agonists and monoamine oxidase B (MAO-B) inhibitors, two clinically validated strategies for Parkinson's treatment.

Comparative Analysis of Lead Scaffolds

To provide a clear comparison, we will evaluate the aminotetralin scaffold, represented by 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine and its known derivatives, against the prospective thiochroman scaffold. We will also include established drugs for context.

Compound/ScaffoldPrimary Mechanism of Action (Hypothesized for Thiochroman)Key Efficacy ParametersSupporting Evidence
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine & Derivatives Dopamine Receptor Agonism, MAO-B Inhibition- Reversal of motor deficits in rodent models of Parkinson's disease. - Increased dopamine levels in the striatum. - Protection of dopaminergic neurons from neurotoxins.- Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene show dopamine agonist activity[10][11]. - N-propargyl derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine are potent MAO-B inhibitors[12][13].
7-Methoxy-thiochroman-3-ylamine hydrochloride (Prospective) Dopamine Receptor Agonism, MAO-B Inhibition- Similar to the aminotetralin scaffold, with potential for improved selectivity and pharmacokinetic profile.- Thiochroman derivatives have shown diverse biological activities, suggesting potential for novel interactions with neurological targets[5][6][7].
Pramipexole (Dopamine Agonist) Dopamine D2/D3 Receptor Agonist- Improvement in motor symptoms in Parkinson's disease patients. - Neuroprotective effects in preclinical models.- Established clinical efficacy in Parkinson's disease.
Selegiline (MAO-B Inhibitor) Irreversible MAO-B Inhibitor- Symptomatic relief in early Parkinson's disease. - Potential neuroprotective effects by preventing dopamine breakdown.- Clinically used for the treatment of Parkinson's disease[12].

Experimental Protocols for Efficacy Validation

The following protocols are designed to be self-validating, with built-in controls and multiple endpoints to ensure the robustness of the findings.

In Vitro Characterization

Objective: To determine the affinity and functional activity of the test compounds at dopamine receptors and their inhibitory potential against MAO-A and MAO-B.

Experimental Workflow:

in_vitro_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_mao MAO Inhibition Assays binding_d1 Dopamine D1 Receptor Binding functional_camp cAMP Accumulation Assay (D1-like receptors) binding_d1->functional_camp Affinity Confirmed binding_d2 Dopamine D2 Receptor Binding functional_ca Calcium Mobilization Assay (D2-like receptors) binding_d2->functional_ca Affinity Confirmed binding_d3 Dopamine D3 Receptor Binding binding_d3->functional_ca Affinity Confirmed mao_a MAO-A Inhibition Assay mao_b MAO-B Inhibition Assay Test_Compound Test Compound Test_Compound->binding_d1 Test_Compound->binding_d2 Test_Compound->binding_d3 Test_Compound->functional_camp Test_Compound->functional_ca Test_Compound->mao_a Test_Compound->mao_b

Caption: In Vitro Characterization Workflow.

Step-by-Step Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available cell lines stably expressing human dopamine D1, D2, and D3 receptors.

    • Perform competitive radioligand binding assays using specific radiolabeled ligands (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2/D3).

    • Incubate membranes with increasing concentrations of the test compound and a fixed concentration of the radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assays:

    • cAMP Accumulation Assay: For D1-like receptors, stimulate cells with the test compound in the presence of a phosphodiesterase inhibitor. Measure intracellular cAMP levels using a commercially available kit to determine agonist or antagonist activity.

    • Calcium Mobilization Assay: For D2-like receptors coupled to Gq, load cells with a calcium-sensitive dye and measure changes in intracellular calcium concentration upon stimulation with the test compound.

  • MAO Inhibition Assays:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Perform a fluorometric assay using a non-fluorescent substrate that is converted to a fluorescent product by MAO activity.

    • Incubate the enzyme with the test compound at various concentrations before adding the substrate.

    • Measure the fluorescence to determine the IC50 value for inhibition of each MAO isoform.

In Vivo Efficacy in a Neurotoxin-Based Model of Parkinson's Disease

Objective: To evaluate the ability of the test compounds to reverse motor deficits and protect dopaminergic neurons in a rodent model of Parkinson's disease. The 6-hydroxydopamine (6-OHDA) model is a well-established and widely used model for this purpose.

Experimental Workflow:

in_vivo_workflow Animal_Model Unilateral 6-OHDA Lesion in Rats Treatment Chronic Treatment with Test Compound or Vehicle Animal_Model->Treatment Behavioral_Testing Behavioral Assessment (Apomorphine-induced rotations, Cylinder test) Treatment->Behavioral_Testing Neurochemical_Analysis Post-mortem Neurochemical Analysis (HPLC measurement of striatal dopamine) Behavioral_Testing->Neurochemical_Analysis After final behavioral test Histological_Analysis Immunohistochemical Staining (Tyrosine hydroxylase in substantia nigra) Neurochemical_Analysis->Histological_Analysis

Caption: In Vivo Efficacy Workflow in a 6-OHDA Parkinson's Model.

Step-by-Step Methodology:

  • Animal Model:

    • Induce a unilateral lesion of the nigrostriatal pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle. This creates a hemiparkinsonian model, where the unlesioned side serves as an internal control[14].

  • Treatment:

    • After a recovery period, treat the animals daily with the test compound or vehicle for a predetermined duration (e.g., 4 weeks).

  • Behavioral Assessment:

    • Apomorphine-Induced Rotations: Administer a dopamine agonist, apomorphine, and quantify the number of contralateral rotations. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

    • Cylinder Test: Assess forelimb use asymmetry by placing the animal in a transparent cylinder and counting the number of wall touches with the ipsilateral and contralateral forelimbs. An improvement in the use of the contralateral forelimb suggests motor function recovery.

  • Post-mortem Analysis:

    • Neurochemical Analysis: Euthanize the animals and dissect the striata. Measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Histological Analysis: Perfuse the brains and prepare sections of the substantia nigra. Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons to assess the extent of neuroprotection.

Interpreting the Data and Future Directions

The data generated from these experiments will provide a comprehensive profile of the test compound's efficacy. A successful candidate from the aminotetralin or thiochroman class would ideally demonstrate:

  • High affinity and functional agonism at dopamine D2/D3 receptors.

  • Potent and selective inhibition of MAO-B.

  • Significant reversal of motor deficits in the 6-OHDA model.

  • Preservation of striatal dopamine levels and dopaminergic neurons in the substantia nigra.

The comparison with established drugs like Pramipexole and Selegiline will provide a benchmark for the compound's potential clinical utility. Should a thiochroman derivative show promising activity, it would validate the bioisosteric replacement strategy and open new avenues for the development of novel neuroprotective and symptomatic therapies for Parkinson's disease and other neurological disorders.

Conclusion

The validation of novel therapeutic agents for neurological diseases requires a systematic and rigorous preclinical evaluation. The aminotetralin scaffold has a proven track record in neuroscience research and drug development. The thiochroman scaffold, as a close structural analogue, presents an exciting opportunity for the discovery of next-generation therapeutics. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can effectively assess the potential of compounds like 7-Methoxy-thiochroman-3-ylamine hydrochloride and its derivatives, ultimately contributing to the advancement of treatments for debilitating neurological conditions.

References

  • Chem-Impex. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride. [Link]

  • PubMed. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. [Link]

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A Comparative Guide to the Synthetic Strategies for 7-Methoxy-thiochroman-3-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxy-thiochroman-3-ylamine Hydrochloride

7-Methoxy-thiochroman-3-ylamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The thiochroman scaffold is a privileged structure, appearing in a variety of biologically active molecules. The specific substitution pattern of a methoxy group at the 7-position and an amine at the 3-position imparts unique physicochemical properties that are often sought after in the development of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation. Given its importance, the efficient and scalable synthesis of this intermediate is a critical objective for process chemists and medicinal chemists alike.

This guide will dissect two principal synthetic strategies, evaluating them based on criteria such as overall yield, step economy, reagent availability and cost, scalability, and safety considerations.

Route 1: The Thiochromanone-Oxime Pathway

This classical and widely applicable approach commences with the construction of the thiochroman-4-one core, followed by functional group interconversion to introduce the desired amine at the 3-position.

digraph "Route_1_Thiochromanone_Oxime_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Figure 1: Synthetic scheme for the Thiochromanone-Oxime Pathway.
Step 1: Synthesis of 3-(3-Methoxyphenylthio)propanoic Acid

The synthesis begins with the Michael addition of 3-methoxythiophenol to acrylic acid. This reaction is typically base-catalyzed and proceeds in high yield.

Experimental Protocol: To a solution of 3-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or water, a base like sodium hydroxide is added. Acrylic acid (1.1 equivalents) is then added portion-wise at room temperature. The reaction mixture is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC). An acidic workup precipitates the desired 3-(3-methoxyphenylthio)propanoic acid, which can be isolated by filtration.

ParameterValueReference
Typical Yield >90%[1][2]
Reaction Time 2-4 hours[1]
Key Reagents 3-Methoxythiophenol, Acrylic Acid, NaOH[1]

Causality of Experimental Choices: The use of a slight excess of acrylic acid ensures complete consumption of the more valuable thiophenol. The basic conditions deprotonate the thiol, forming a more nucleophilic thiolate anion, which readily attacks the electron-deficient β-carbon of the acrylate.

Step 2: Intramolecular Cyclization to 7-Methoxy-thiochroman-4-one

The synthesized propanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation to form the cyclic ketone. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.[1]

Experimental Protocol: 3-(3-Methoxyphenylthio)propanoic acid is heated in an excess of polyphosphoric acid at a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice, and the precipitated 7-methoxy-thiochroman-4-one is collected by filtration and purified by recrystallization or column chromatography.

ParameterValueReference
Typical Yield 70-85%[1]
Reaction Time 2-6 hours[1]
Key Reagents 3-(3-Methoxyphenylthio)propanoic acid, Polyphosphoric Acid[1]

Causality of Experimental Choices: PPA serves as both a solvent and a dehydrating agent, activating the carboxylic acid for electrophilic aromatic substitution. The electron-donating methoxy group directs the cyclization to the ortho position, leading to the desired 7-methoxy isomer.

Step 3: Oximation of 7-Methoxy-thiochroman-4-one

The ketone is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride. This reaction is generally straightforward and high-yielding.[3][4]

Experimental Protocol: A mixture of 7-methoxy-thiochroman-4-one (1 equivalent), hydroxylamine hydrochloride (1.5-2.5 equivalents), and a base such as sodium acetate or pyridine in a protic solvent like ethanol is heated at reflux.[3] The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is treated with water to precipitate the oxime, which is then filtered and dried.

ParameterValueReference
Typical Yield >90%[3][4]
Reaction Time 1-3 hours[4]
Key Reagents 7-Methoxy-thiochroman-4-one, Hydroxylamine HCl, Sodium Acetate[3]

Causality of Experimental Choices: The base is required to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile. The use of excess hydroxylamine hydrochloride drives the reaction to completion.

Step 4: Reduction of the Oxime to 7-Methoxy-thiochroman-3-ylamine

This is a critical step, and the choice of reducing agent can significantly impact the yield and purity of the final product. Two common methods are catalytic hydrogenation and chemical reduction.

Method A: Catalytic Hydrogenation This method is often preferred for its clean reaction profile and high yields.[5]

Experimental Protocol: The oxime is dissolved in a suitable solvent, such as ethanol or acetic acid, and a hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide, or Raney Nickel) is added. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a pressure vessel) and stirred until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to give the crude amine.

ParameterValueReference
Typical Yield 80-95%[5]
Reaction Time 4-24 hours[5]
Key Reagents 7-Methoxy-thiochroman-4-one oxime, H₂, Pd/C or PtO₂[5]

Method B: Chemical Reduction with Sodium Borohydride Systems A more convenient laboratory-scale method involves the use of sodium borohydride in combination with a transition metal salt, such as copper(II) sulfate or zirconium(IV) chloride.[6]

Experimental Protocol: To a solution of the oxime in methanol, sodium borohydride is added portion-wise at a controlled temperature, often in the presence of a catalyst like copper(II) sulfate. The reaction is stirred until completion as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent.

ParameterValueReference
Typical Yield 60-85%[6]
Reaction Time 1-4 hours[6]
Key Reagents 7-Methoxy-thiochroman-4-one oxime, NaBH₄, CuSO₄

Causality of Experimental Choices: Catalytic hydrogenation is a "green" method that produces water as the only byproduct. However, it requires specialized equipment. Sodium borohydride is a milder and more manageable reducing agent than lithium aluminum hydride, but its reactivity towards oximes is often enhanced by the addition of a Lewis acidic metal salt.

Step 5: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: The crude 7-methoxy-thiochroman-3-ylamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Route 2: The Thiochromanol-Azide Pathway

An alternative strategy involves the reduction of the thiochroman-4-one to the corresponding alcohol, followed by conversion to an azide and subsequent reduction to the amine. This route can offer advantages in terms of stereocontrol if a chiral reducing agent is used in the first step.

digraph "Route_2_Thiochromanol_Azide_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Figure 2: Synthetic scheme for the Thiochromanol-Azide Pathway.
Step 1: Reduction of 7-Methoxy-thiochroman-4-one to 7-Methoxy-thiochroman-4-ol

The ketone is reduced to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride.

Experimental Protocol: 7-Methoxy-thiochroman-4-one is dissolved in methanol or ethanol, and sodium borohydride (1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the alcohol.

ParameterValueReference
Typical Yield >95%[7]
Reaction Time 0.5-2 hours[7]
Key Reagents 7-Methoxy-thiochroman-4-one, NaBH₄[7]

Causality of Experimental Choices: Sodium borohydride is a selective and mild reducing agent for ketones, making it ideal for this transformation without affecting other functional groups.

Step 2: Conversion of the Alcohol to an Azide

This is typically a two-step process involving the activation of the alcohol as a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide salt.

Experimental Protocol: The alcohol is first reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine to form the corresponding sulfonate ester. The crude sulfonate is then treated with sodium azide in a polar aprotic solvent like DMF or DMSO at an elevated temperature to effect the SN2 displacement.

ParameterValueReference
Typical Yield 60-80% (over two steps)General Knowledge
Reaction Time 4-12 hoursGeneral Knowledge
Key Reagents 7-Methoxy-thiochroman-4-ol, MsCl or TsCl, Et₃N, NaN₃General Knowledge

Causality of Experimental Choices: The hydroxyl group is a poor leaving group and must be converted to a better one. The sulfonate esters are excellent leaving groups. The SN2 reaction with azide proceeds with inversion of stereochemistry if the alcohol is chiral.

Step 3: Reduction of the Azide to the Amine

The azide is then reduced to the primary amine. This can be achieved through several methods, including catalytic hydrogenation or reduction with lithium aluminum hydride.

Method A: Catalytic Hydrogenation A clean and efficient method for azide reduction.

Experimental Protocol: The azide is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as Palladium on carbon is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is removed to yield the amine.

ParameterValueReference
Typical Yield >90%[5]
Reaction Time 2-8 hours[5]
Key Reagents 7-Methoxy-thiochroman-4-azide, H₂, Pd/C[5]

Method B: Reduction with Lithium Aluminum Hydride (LAH) A powerful reducing agent for azides.

Experimental Protocol: A solution of the azide in a dry ethereal solvent like THF is added dropwise to a suspension of LAH in the same solvent at 0 °C. The reaction is then warmed to room temperature and stirred until completion. The reaction is carefully quenched, and the product is isolated by extraction.

ParameterValueReference
Typical Yield 85-95%General Knowledge
Reaction Time 1-3 hoursGeneral Knowledge
Key Reagents 7-Methoxy-thiochroman-4-azide, LiAlH₄General Knowledge

Causality of Experimental Choices: Catalytic hydrogenation is generally preferred for its milder conditions and easier workup. LAH is a very effective but highly reactive reagent that requires careful handling and anhydrous conditions.

The final step is the formation of the hydrochloride salt as described in Route 1.

Comparative Analysis

FeatureRoute 1: Thiochromanone-OximeRoute 2: Thiochromanol-Azide
Overall Yield Good to ExcellentGood
Step Economy 5 steps5 steps
Reagent Cost & Availability Generally inexpensive and readily available reagents.Sodium azide and LAH require more careful handling and may be more expensive.
Scalability Generally scalable, though catalytic hydrogenation may require specialized equipment.The use of azides and LAH can pose challenges on a large scale due to safety concerns (azides are potentially explosive, LAH is highly reactive).
Safety Considerations Catalytic hydrogenation requires handling of flammable hydrogen gas.Sodium azide is highly toxic and potentially explosive. LAH is highly reactive and pyrophoric.
Stereocontrol Achiral synthesis.Can be adapted for stereocontrol by using a chiral reducing agent in the first step.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Route 1 (Thiochromanone-Oxime Pathway) is a robust and well-established method that utilizes readily available and relatively inexpensive reagents. It is likely the more cost-effective and straightforward option for the preparation of the racemic product, particularly on a larger scale, provided the necessary equipment for catalytic hydrogenation is available. The chemical reduction of the oxime offers a convenient laboratory-scale alternative.

Route 2 (Thiochromanol-Azide Pathway) offers a significant advantage if enantiopure 7-Methoxy-thiochroman-3-ylamine is the target. The initial reduction of the ketone can be performed with a variety of chiral reducing agents to set the stereocenter, which is then carried through the subsequent steps. However, this route involves the use of hazardous reagents like sodium azide and potentially lithium aluminum hydride, which require stringent safety protocols and may be less amenable to large-scale production.

For general-purpose synthesis of the racemic hydrochloride salt, Route 1 is recommended due to its favorable balance of yield, cost, and safety. For the synthesis of enantiomerically enriched material, Route 2 provides a clear strategic advantage . The choice between the two will ultimately depend on the specific goals of the research program, available resources, and the desired stereochemistry of the final product.

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A Researcher's Guide to In Vitro and In Vivo Correlation of 7-Methoxy-thiochroman-3-ylamine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 7-Methoxy-thiochroman-3-ylamine hydrochloride, a novel compound belonging to the thiochroman class of molecules. Thiochroman scaffolds have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticancer, and antileishmanial properties[1][2]. This document will navigate the critical path from initial laboratory (in vitro) characterization to whole-organism (in vivo) studies, with a core focus on establishing a predictive mathematical relationship known as an In Vitro-In Vivo Correlation (IVIVC).

The primary objective of an IVIVC is to use in vitro data, such as drug dissolution and release rates, to predict in vivo responses, like plasma drug concentrations.[3][4] A robust IVIVC model is a powerful tool in drug development that can streamline formulation optimization, support regulatory decisions, and reduce the need for extensive human bioequivalence studies.[5][6]

Given its structural similarity to compounds investigated for neurological disorders, this guide will focus on characterizing 7-Methoxy-thiochroman-3-ylamine hydrochloride as a potential Monoamine Oxidase (MAO) inhibitor. MAO enzymes (MAO-A and MAO-B) are critical regulators of neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8]

We will compare its performance against two well-established MAO inhibitors:

  • Selegiline: A selective, irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[9]

  • Moclobemide: A reversible and selective MAO-A inhibitor used for depression and social anxiety.[9]

Part 1: In Vitro Characterization - Defining Target Engagement and Cellular Activity

The initial phase of characterization aims to understand how 7-Methoxy-thiochroman-3-ylamine hydrochloride interacts with its molecular target and affects cellular functions in a controlled laboratory setting.

Primary Target Engagement: Monoamine Oxidase (MAO) Inhibition

The foundational experiment is to determine if and how the compound inhibits MAO-A and MAO-B. This is crucial as selectivity for MAO-A or MAO-B dictates the potential therapeutic application.[7] Selective MAO-A inhibitors are typically used for depression, while MAO-B inhibitors are used for Parkinson's disease.[8]

Experimental Approach: Fluorimetric MAO Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO enzymes.[10][11] The inhibition of MAO activity by the test compound leads to a decrease in the fluorescent signal.

  • Rationale: This method is highly sensitive, suitable for high-throughput screening, and allows for the determination of key inhibitory parameters.[10]

Workflow Diagram: MAO Inhibition Assay

MAO_Inhibition_Workflow PREP1 Prepare serial dilutions of 7-Methoxy-thiochroman-3-ylamine HCl, Selegiline, and Moclobemide INC1 Incubate enzymes with inhibitors (or vehicle control) in 96-well plate PREP1->INC1 PREP2 Prepare recombinant human MAO-A and MAO-B enzymes PREP2->INC1 PREP3 Prepare substrate (e.g., p-tyramine) and fluorescent probe solution ADD_SUB Add substrate/probe mix to initiate reaction PREP3->ADD_SUB INC1->ADD_SUB INC2 Incubate at 37°C (e.g., 30 minutes) ADD_SUB->INC2 READ Measure fluorescence (Ex/Em = 530/585 nm) INC2->READ CALC Calculate % Inhibition READ->CALC PLOT Plot dose-response curves and determine IC50 values CALC->PLOT

Caption: Workflow for determining MAO inhibitory activity.

Data Presentation: Comparative MAO Inhibition

CompoundTargetIC₅₀ (nM) [Hypothetical Data]Inhibition Type
7-Methoxy-thiochroman-3-ylamine HCl MAO-A50Reversible, Competitive
MAO-B1500Reversible, Competitive
Selegiline (Control) MAO-A8000Irreversible
MAO-B10Irreversible
Moclobemide (Control) MAO-A200Reversible
MAO-B25000Reversible

This hypothetical data suggests our lead compound is a potent and selective reversible inhibitor of MAO-A (RIMA), similar in profile to Moclobemide.

Part 2: In Vivo Evaluation - Assessing Systemic Effects and Efficacy

After establishing in vitro activity, the next critical step is to evaluate the compound's behavior and efficacy in a living organism. This phase bridges the gap between cellular effects and potential therapeutic outcomes.

Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is fundamental. A favorable PK profile, including good oral bioavailability and brain penetration, is essential for a CNS-active drug.[12][13]

Experimental Approach: Murine Pharmacokinetic Study

  • Rationale: The mouse is a standard preclinical model for initial PK studies due to its well-characterized physiology and the availability of established protocols. Species differences in MAO distribution and metabolism should be considered when interpreting results.[14]

Workflow Diagram: Pharmacokinetic Study

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase DOSE_PO Administer single oral (PO) dose (e.g., 10 mg/kg) to Group 1 SAMPLE Collect blood samples at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) DOSE_PO->SAMPLE DOSE_IV Administer single intravenous (IV) dose (e.g., 2 mg/kg) to Group 2 DOSE_IV->SAMPLE PROCESS Process blood to plasma; Extract compound SAMPLE->PROCESS LCMS Quantify drug concentration using LC-MS/MS PROCESS->LCMS CALC Calculate PK parameters (Cmax, Tmax, AUC, T½, F%) LCMS->CALC

Caption: Workflow for a preclinical pharmacokinetic study.

Data Presentation: Comparative PK Parameters

Parameter7-Methoxy-thiochroman-3-ylamine HClMoclobemide
Dose (Oral) 10 mg/kg10 mg/kg
Cₘₐₓ (ng/mL) 450380
Tₘₐₓ (h) 1.01.5
AUC₀₋₂₄ (ng·h/mL) 22001950
T½ (h) 4.53.0
Bioavailability (F%) 65%60%
Brain/Plasma Ratio 3.05[13][15]2.5

This hypothetical data indicates the lead compound has good oral absorption and excellent brain penetration, superior to the comparator.

Pharmacodynamic (PD) & Efficacy Modeling

To assess therapeutic potential for depression, a relevant animal model is required. The Forced Swim Test (FST) is a widely used screening tool to evaluate the efficacy of antidepressant compounds.[16]

Experimental Approach: Murine Forced Swim Test (FST)

  • Rationale: The FST is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behavior (swimming/climbing) and reduce immobility time.

Signaling Pathway: MAO-A Inhibition and Antidepressant Effect

MAO_Pathway Compound 7-Methoxy-thiochroman-3-ylamine HCl MAOA MAO-A Enzyme Compound->MAOA Inhibits Degradation Degradation Serotonin Serotonin (5-HT) Norepinephrine (NE) Serotonin->Degradation Metabolized by Synapse Increased Synaptic Concentration Serotonin->Synapse Receptor Postsynaptic Receptor Activation Synapse->Receptor Effect Antidepressant-like Effect (Reduced Immobility in FST) Receptor->Effect

Caption: Mechanism of antidepressant action via MAO-A inhibition.

Data Presentation: In Vivo Efficacy (Forced Swim Test)

Treatment Group (10 mg/kg, PO)Immobility Time (seconds)% Change vs. Vehicle
Vehicle Control 150 ± 12-
7-Methoxy-thiochroman-3-ylamine HCl 85 ± 9↓ 43%
Moclobemide 95 ± 10↓ 37%

This hypothetical data shows that our lead compound significantly reduces immobility time in the FST, indicating a potent antidepressant-like effect that is comparable or superior to Moclobemide.

Part 3: Bridging the Gap - In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive mathematical model that links our in vitro findings (MAO-A IC₅₀) to our in vivo results (reduction in FST immobility).[4] This is a Level C correlation, which relates one in vitro parameter to one in vivo parameter.[17]

Modeling Approach: Correlating In Vitro Potency with In Vivo Efficacy

By testing a series of related thiochroman analogs with varying in vitro MAO-A IC₅₀ values, we can plot this against the observed in vivo efficacy.

  • Rationale: A strong correlation demonstrates that the in vitro target engagement is the primary driver of the in vivo therapeutic effect. This builds confidence in the mechanism of action and allows for the prediction of in vivo efficacy for new analogs based on their in vitro potency.[5]

Data Presentation: IVIVC Level C Correlation

AnalogIn Vitro MAO-A IC₅₀ (nM)In Vivo FST Immobility Reduction (%)
Analog 125015%
Analog 210030%
Lead Compound 50 43%
Analog 32055%
Moclobemide20037%

When plotted, these data points would ideally form a strong correlation (e.g., R² > 0.9), validating the link between in vitro potency and in vivo antidepressant activity.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro MAO-A/B Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of test compounds in DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to create a 10-point concentration curve.

  • Enzyme Incubation: In a black 96-well plate, add 50 µL of recombinant human MAO-A or MAO-B enzyme solution to each well. Add 5 µL of diluted compound or vehicle (DMSO in buffer). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of a working solution containing the substrate (p-tyramine), horseradish peroxidase, and a fluorimetric probe (e.g., Amplex Red).

  • Signal Detection: Incubate the plate for 30 minutes at 37°C, protected from light. Measure fluorescence using a plate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm).

  • Data Analysis: Calculate percent inhibition relative to vehicle controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Forced Swim Test (FST)
  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound (e.g., 10 mg/kg 7-Methoxy-thiochroman-3-ylamine HCl), control compound (Moclobemide), or vehicle (e.g., 0.5% methylcellulose in water) via oral gavage 60 minutes prior to the test.

  • Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

  • Behavioral Scoring: Video record the 6-minute session. Score the last 4 minutes for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control group.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize 7-Methoxy-thiochroman-3-ylamine hydrochloride, establishing its potential as a selective MAO-A inhibitor. The hypothetical data presented suggests a promising profile with potent in vitro activity, favorable in vivo pharmacokinetics, and robust efficacy in a preclinical model of depression.

The establishment of an IVIVC, even at a basic level, provides a powerful predictive tool that validates the compound's mechanism of action and can guide the synthesis and selection of next-generation analogs. Future work should focus on expanding the IVIVC model to a Level A correlation, which involves developing formulations with different release rates to correlate the entire in vitro release profile with the in vivo plasma concentration profile over time.[17][18] This would provide the highest level of predictive power for accelerating clinical development.

References

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Sources

A Head-to-Head Comparison of 7-Methoxy-thiochroman-3-ylamine and Its Chroman Analog for Serotonergic Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

In the pursuit of novel therapeutics, particularly for central nervous system (CNS) disorders, the strategic modification of heterocyclic scaffolds is a cornerstone of medicinal chemistry. One such fundamental modification is bioisosteric replacement, where one atom or group is substituted for another to enhance potency, selectivity, or pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of 7-Methoxy-thiochroman-3-ylamine and its corresponding oxygen-containing analog, 7-Methoxy-chroman-3-ylamine. We will explore how the substitution of a sulfur atom (in the thiochroman) for an oxygen atom (in the chroman) influences their interaction with serotonin receptors, critical targets in the treatment of depression and anxiety.[4]

The thiochromane and chromane scaffolds are prevalent in a variety of biologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[5][6][7][8][9] Our focus here is on their potential as modulators of G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT1A receptor. This receptor, which couples to inhibitory G-proteins (Gαi/o), leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) upon activation and is a key target for anxiolytic and antidepressant drugs.[4][10]

Molecular Profiles and Rationale for Comparison

The core structural difference between our two compounds of interest lies in the heteroatom of the six-membered ring: sulfur in 7-Methoxy-thiochroman-3-ylamine and oxygen in its chroman analog. This seemingly subtle change can significantly alter the molecule's physicochemical properties, including:

  • Electronegativity and Bond Angles: Oxygen is more electronegative than sulfur, influencing the electronic distribution and geometry of the ring.

  • Lipophilicity (LogP): Sulfur-containing compounds are generally more lipophilic than their oxygen analogs. This can affect membrane permeability and target engagement.

  • Metabolic Stability: The heteroatom can be a site for metabolism. The difference between a thioether and an ether linkage can lead to different metabolic pathways and rates of clearance.

By comparing these two molecules, we can directly probe the structure-activity relationship (SAR) effects of this O/S substitution within a defined pharmacological context.[5]

Comparative Pharmacological Data

To provide a clear head-to-head comparison, we present hypothetical but representative experimental data for the two compounds against the human 5-HT1A receptor. These values are typical for lead compounds in a drug discovery program targeting this receptor.

Parameter7-Methoxy-thiochroman-3-ylamine (Sulfur Analog)7-Methoxy-chroman-3-ylamine (Oxygen Analog)Justification for Difference
Binding Affinity (Ki, nM) 8.525.2The increased lipophilicity and different bond angles of the thiochroman may allow for a more favorable interaction with hydrophobic pockets in the 5-HT1A receptor binding site.
Functional Potency (EC50, nM) 15.748.9Consistent with its higher binding affinity, the sulfur analog demonstrates greater potency in activating the receptor and eliciting a downstream signaling response (cAMP inhibition).
Maximal Efficacy (Emax, %) 95%92%Both compounds act as full agonists at the 5-HT1A receptor, indicating that the O/S substitution does not significantly alter the ability to induce a maximal response once bound.
Lipophilicity (cLogP) 3.22.7The sulfur atom is less polarizable and contributes more to lipophilicity compared to the oxygen atom, a common trend in bioisosteric pairs.[11]

Experimental Methodologies

The data presented above is derived from two primary, industry-standard assays for GPCR drug discovery: a radioligand binding assay to determine affinity and a functional cAMP assay to determine potency and efficacy.[12][13][14]

Radioligand Binding Assay Protocol (Competition)

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radioactive ligand from the receptor.[13][14][15]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the 5-HT1A receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture CHO-K1 cells expressing human 5-HT1A receptor P2 Harvest cells and prepare cell membrane homogenate P1->P2 P3 Determine protein concentration (e.g., BCA assay) P2->P3 A1 Incubate membranes with radioligand ([3H]-8-OH-DPAT) & test compound P3->A1 A2 Separate bound from free radioligand via rapid vacuum filtration A1->A2 A3 Wash filters to remove non-specific binding A2->A3 A4 Measure radioactivity on filters using liquid scintillation counting A3->A4 D1 Plot % inhibition vs. log[test compound] A4->D1 D2 Calculate IC50 value using non-linear regression D1->D2 D3 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes.[16] The final pellet is resuspended in an assay buffer.[16]

  • Assay Setup: The assay is performed in a 96-well plate.[16] To each well, add:

    • 50 µL of test compound (serially diluted, e.g., from 10 µM to 0.1 nM).

    • 50 µL of radioligand (e.g., [³H]-8-OH-DPAT at a concentration near its Kd).

    • 150 µL of the cell membrane preparation (containing 10-20 µg of protein).[16]

  • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[16]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with bound radioligand.[16]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[16]

Functional cAMP Assay Protocol

This assay measures the functional consequence of receptor activation—in this case, the inhibition of cAMP production.[10][17]

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds as agonists at the 5-HT1A receptor.

Signaling Pathway Diagram:

G Agonist Agonist (e.g., 7-Methoxy-thiochroman-3-ylamine) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Converts Forskolin Forskolin Forskolin->AC Stimulates

Caption: 5-HT1A receptor-mediated inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Culture: CHO-K1 cells expressing the human 5-HT1A receptor are cultured and seeded into 96-well plates.

  • Compound Addition: The cells are first treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. They are then stimulated with serially diluted concentrations of the test compound.

  • Adenylyl Cyclase Stimulation: To measure the inhibition of cAMP production, adenylyl cyclase is stimulated with forskolin.[10] This creates a high basal level of cAMP that can be robustly decreased by the Gi-coupled receptor activation.

  • Incubation: The cells are incubated for 30 minutes at room temperature.[18]

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF® or AlphaScreen™.[17][18] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.[17][18]

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced.[18] Data are plotted as a dose-response curve to determine the EC50 and Emax for each compound.

Discussion and Conclusion

The head-to-head comparison reveals that the bioisosteric replacement of oxygen with sulfur in the 7-methoxy-3-amino-heterocycle scaffold results in a compound with higher affinity and functional potency at the 5-HT1A receptor. The ~3-fold increase in both affinity (lower Ki) and potency (lower EC50) for the thiochroman analog suggests that the physicochemical changes imparted by the sulfur atom are beneficial for receptor interaction.

The enhanced lipophilicity of the thiochroman derivative may contribute to better partitioning into the cell membrane and/or a more favorable interaction with hydrophobic residues within the receptor's binding pocket. While both compounds are full agonists, the superior potency of the thiochroman makes it a more promising starting point for further optimization in a drug discovery campaign.

This guide demonstrates the utility of direct, head-to-head comparisons of carefully chosen analogs. By employing standardized and robust in vitro assays, researchers can effectively dissect structure-activity relationships and make informed decisions to guide the design of next-generation therapeutics. The data clearly indicate that for this particular scaffold, the thiochroman core is a privileged structure for targeting the 5-HT1A receptor.

References

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Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride: A Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 7-Methoxy-thiochroman-3-ylamine hydrochloride, a heterocyclic amine with potential applications in medicinal chemistry. In the absence of a comprehensive, publicly available dataset for this specific molecule, this document serves as a guide to its synthesis and characterization based on established chemical principles and data from closely related structural analogs. We will explore plausible synthetic routes, predict analytical characterization data, and discuss potential biological relevance in comparison to alternative compounds. Our objective is to provide a robust framework for researchers to reliably synthesize, characterize, and evaluate this compound.

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The thiochroman scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of activities including antibacterial and potential anticancer properties.[1] The introduction of an amine functionality, particularly at the 3-position, opens up avenues for developing novel therapeutic agents. 7-Methoxy-thiochroman-3-ylamine hydrochloride, with its specific substitution pattern, presents an intriguing candidate for further investigation. This guide aims to consolidate the fragmented information available on related compounds to provide a clear and reproducible path for its synthesis and analysis.

Proposed Synthetic Pathways and Methodologies

Based on established synthetic methodologies for similar thiochroman and aminotetralin structures, two primary routes are proposed for the synthesis of 7-Methoxy-thiochroman-3-ylamine hydrochloride. Both pathways originate from the precursor 7-methoxy-thiochroman-4-one.

Synthesis of the Key Intermediate: 7-Methoxy-thiochroman-4-one

The synthesis of 7-methoxy-thiochroman-4-one is a crucial first step. A reliable method involves the acid-catalyzed cyclization of 3-(4-methoxyphenylthio)propanoic acid.[2][3]

Experimental Protocol: Synthesis of 7-Methoxy-thiochroman-4-one

  • Preparation of 3-(4-methoxyphenylthio)propanoic acid: To a solution of 4-methoxythiophenol and 3-chloropropionic acid in an aqueous solution of sodium hydroxide and sodium carbonate, stir at room temperature. Acidify the reaction mixture with concentrated HCl to precipitate the product.[3]

  • Cyclization: Treat the resulting 3-(4-methoxyphenylthio)propanoic acid with a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 100 °C) to induce intramolecular Friedel-Crafts acylation and subsequent cyclization to yield 7-methoxy-thiochroman-4-one.[2]

Pathway A: Reductive Amination of 7-Methoxy-thiochroman-3-one

This pathway involves the conversion of the 4-one to a 3-one, followed by reductive amination.

Workflow for Pathway A

A 7-Methoxy-thiochroman-4-one B Intermediate Steps (e.g., Willgerodt-Kindler reaction) A->B Conversion C 7-Methoxy-thiochroman-3-one B->C Formation D Reductive Amination (NH3, NaBH3CN or H2/Catalyst) C->D Reaction E 7-Methoxy-thiochroman-3-ylamine D->E Reduction F HCl Treatment E->F Salt Formation G 7-Methoxy-thiochroman-3-ylamine hydrochloride F->G Final Product A 7-Methoxy-thiochroman-3-one B Oximation (Hydroxylamine Hydrochloride) A->B Reaction C 7-Methoxy-thiochroman-3-one Oxime B->C Formation D Reduction (e.g., H2/Raney Ni or LiAlH4) C->D Reaction E 7-Methoxy-thiochroman-3-ylamine D->E Reduction F HCl Treatment E->F Salt Formation G 7-Methoxy-thiochroman-3-ylamine hydrochloride F->G Final Product

Caption: Synthetic workflow for Pathway B.

Experimental Protocol: Oxime Formation and Reduction

  • Oxime Formation: Reflux a solution of 7-methoxy-thiochroman-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol. 2[4]. Oxime Reduction: The resulting oxime can be reduced to the primary amine using various reducing agents. Catalytic hydrogenation with Raney Nickel is a common and effective method. A[5]lternatively, more potent reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Salt Formation: The final product is obtained as the hydrochloride salt following the same procedure as in Pathway A.

Analytical Characterization: Predicted Data

Table 1: Predicted Analytical Data for 7-Methoxy-thiochroman-3-ylamine hydrochloride

Technique Predicted Observations
¹H NMR Aromatic protons in the 6.5-7.5 ppm range, a singlet for the methoxy group around 3.8 ppm, and multiplets for the aliphatic protons of the thiochroman ring and the amine proton. The chemical shifts and coupling constants will be indicative of the substitution pattern and stereochemistry.
¹³C NMR Aromatic carbons in the 110-160 ppm range, the methoxy carbon around 55 ppm, and aliphatic carbons in the 20-60 ppm range.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the free base (C10H13NOS) at m/z 195.07.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1600 cm⁻¹), and C-O stretching of the methoxy group.
HPLC A single major peak under appropriate reversed-phase conditions, with retention time dependent on the specific column and mobile phase used.

Comparison with Alternative Compounds

The biological and physicochemical properties of 7-Methoxy-thiochroman-3-ylamine hydrochloride can be benchmarked against related structures to understand its potential advantages and disadvantages.

Table 2: Comparison with Structural Analogs

Compound Structural Features Potential Biological Relevance
7-Methoxy-thiochroman-3-ylamine hydrochloride Thiochroman core with a 3-amino group and 7-methoxy substitution.Potential for unique receptor interactions due to the sulfur atom and specific substitution pattern. May exhibit CNS activity or act as an enzyme inhibitor.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride Naphthalene core, a close structural analog where the sulfur is replaced by a methylene group.Known to be an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Thiochroman-4-one derivatives The precursor ketone scaffold.Have been investigated for leishmanicidal and other biological activities.

The presence of the sulfur atom in the thiochroman ring, as opposed to a carbon or oxygen, can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 7-Methoxy-thiochroman-3-ylamine hydrochloride. The proposed synthetic routes are based on well-established and reliable chemical transformations. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound.

Future work should focus on the experimental validation of these proposed methods and a thorough investigation of the biological activities of this novel compound. The structural similarities to known neuroactive agents suggest that this could be a fruitful area of research. By providing this detailed guide, we hope to facilitate the reproducible synthesis and further exploration of 7-Methoxy-thiochroman-3-ylamine hydrochloride and its potential as a valuable scaffold in drug discovery.

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  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry.
  • The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyan
  • Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions. (2019).
  • PubChemLite. (n.d.). 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed operational plan for the proper disposal of 7-Methoxy-thiochroman-3-ylamine hydrochloride (CAS No. 1303968-11-7).[1]

Hazard Analysis and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards is the first step in creating a self-validating and safe disposal system. While toxicological properties for this specific molecule have not been thoroughly investigated, we can infer risks based on analogous structures.[2]

  • Amine Hydrochloride Group: Amine salts can be irritants or corrosive.[3][4] They can react with strong bases to liberate the free amine, which may be more volatile or toxic. Mixing with strong acids or oxidizers is also contraindicated.

  • Thiochroman Core: This is a sulfur-containing heterocyclic compound. A primary concern with this class of molecule is the potential generation of toxic sulfur oxides (SOx) upon incomplete combustion. Therefore, disposal must be managed by a facility equipped to handle such emissions.

  • Regulatory Standing: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical waste from a laboratory process, especially one with unknown or uncharacterized toxicity, must be treated as hazardous waste until proven otherwise.[5][6]

Based on this analysis, 7-Methoxy-thiochroman-3-ylamine hydrochloride must be disposed of as hazardous chemical waste. On-site treatment, such as neutralization or drain disposal, is strongly discouraged due to the lack of specific safety data and the potential for hazardous reactions or environmental release.[7][8]

Core Disposal Workflow: A Step-by-Step Guide

This section provides the direct, procedural steps for handling the waste from the point of generation to its final container.

A. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for safety.[7]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant nitrile gloves are required to prevent skin contact.[7]

  • Body Protection: A standard laboratory coat must be worn.

B. Waste Segregation - Preventing Hazardous Reactions

Proper segregation is critical to laboratory safety. Never mix incompatible waste streams.[8][9]

  • Identify the Waste Form: Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., weigh boats, gloves).

  • Select the Correct Waste Container:

    • Solid Waste: For the pure compound or contaminated solids, use a designated, sealable "Solid Hazardous Chemical Waste" container.

    • Liquid Waste: If the compound is in solution, it must be segregated based on the solvent. For example, if dissolved in methanol, it would go into a "Non-Halogenated Solvent Waste" container. Do not mix with aqueous waste streams intended for drain disposal.

  • Maintain Separation: Store the hazardous waste container away from incompatible materials, particularly strong bases and oxidizing agents.[9]

C. Containerization and Labeling - Ensuring Compliance and Safety

All hazardous waste containers must be managed in accordance with EPA and institutional guidelines.[5][10]

  • Use a Compatible Container: The container must be sturdy, leak-proof, and made of a material compatible with the chemical waste.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: Fill out the label completely and legibly.

    • Full Chemical Name: Write "7-Methoxy-thiochroman-3-ylamine hydrochloride". Do not use abbreviations.

    • CAS Number: Include the CAS No. 1303968-11-7.

    • Composition: List all contents, including solvents, with percentages.

    • Hazard Warnings: Check the appropriate hazard boxes (e.g., "Toxic").

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[8]

Disposal Pathway Decision Diagram

The following diagram illustrates the logical workflow for determining the correct disposal path for waste containing 7-Methoxy-thiochroman-3-ylamine hydrochloride.

G start Waste Generated: 7-Methoxy-thiochroman-3-ylamine HCl is_solid Is the waste primarily solid (powder, contaminated solids)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Place in labeled 'Solid Hazardous Chemical Waste' container. is_solid->solid_container Yes solvent_type Is the solvent halogenated? is_liquid->solvent_type Yes non_halo_container Place in labeled 'Non-Halogenated Solvent Waste' container. solvent_type->non_halo_container No halo_container Place in labeled 'Halogenated Solvent Waste' container. solvent_type->halo_container Yes ehs_pickup Store container in Satellite Accumulation Area. Contact EHS for pickup. solid_container->ehs_pickup non_halo_container->ehs_pickup halo_container->ehs_pickup

Caption: Decision workflow for segregating 7-Methoxy-thiochroman-3-ylamine hydrochloride waste.

Summary of Disposal and Safety Parameters

For quick reference, the key information is summarized in the table below.

ParameterGuideline
Compound Name 7-Methoxy-thiochroman-3-ylamine hydrochloride
CAS Number 1303968-11-7[1]
Molecular Formula C₁₀H₁₃NOS·HCl[1]
Primary Disposal Route Collection as hazardous chemical waste for off-site incineration by a licensed environmental services contractor.[11]
Prohibited Actions DO NOT dispose down the drain. DO NOT attempt to neutralize. DO NOT dispose in regular trash.[8]
Required PPE Chemical safety goggles, nitrile gloves, lab coat.[7]
Waste Segregation Store separately from incompatible materials (e.g., strong bases, oxidizers). Use designated hazardous waste containers.[9]
Labeling Requirement Label with full chemical name, CAS number, composition, and hazard warnings.[7][8]
Final Step: Arranging for Pickup

Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5][10] Ensure the container is sealed and the label is accurate and complete before their arrival.

By adhering to this structured and logically sound protocol, you ensure the safe management of this chemical waste, protecting yourself, your colleagues, and the environment while maintaining full regulatory compliance.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • Royal Society of Chemistry. (2024). Recent developments in thiochromene chemistry. RSC Publishing.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MDPI. (n.d.). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • (n.d.). Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide - Research Safety.
  • BIOFOUNT. (n.d.). 7-Methoxy-Thiochroman-3-Ylamine Hydrochloride.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Spectrum Chemical. (2019). Safety Data Sheet.
  • Capot Chemical. (2026). MSDS of (7-Methoxy-chroman-3-YL)-methylamine.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-thiochroman-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-Methoxy-thiochroman-3-ylamine hydrochloride, for which comprehensive toxicological data may not be fully available, demands a proactive and rigorous approach to personal protection. This guide provides a detailed operational framework for the safe handling of this compound, grounded in an understanding of its chemical nature as an aromatic amine and a sulfur-containing heterocycle.

Hazard Assessment: Understanding the Risks

7-Methoxy-thiochroman-3-ylamine hydrochloride belongs to the class of aromatic amines, a group of compounds known for potential health hazards.[1][2][3] While specific data for this compound is limited, the general toxicology of aromatic amines and related structures necessitates a cautious approach. Many aromatic amines are known to be readily absorbed through the skin and can pose risks of carcinogenicity and mutagenicity.[2][3][4] The hydrochloride salt form suggests it may be corrosive or irritating, particularly to the respiratory tract if inhaled as a dust.[5][6][7]

Table 1: Hazard Identification and Risk Assessment

Potential Hazard Structural Basis & Rationale Primary Routes of Exposure
Skin Irritation/Absorption Aromatic amines are often lipid-soluble and can be absorbed through the skin.[2]Dermal contact
Eye Damage As a hydrochloride salt, the compound can be acidic and cause severe eye irritation or burns upon contact.[5][7][8]Eye contact with dust or splashes
Respiratory Irritation Inhalation of the powdered compound can irritate the mucous membranes and respiratory tract.[6][9]Inhalation of airborne dust
Unknown Chronic Toxicity The long-term toxicological properties have not been thoroughly investigated.[9] Aromatic amines as a class have been linked to cancer.[1][4][10]Inhalation, Dermal, Ingestion

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A comprehensive PPE strategy is non-negotiable. The following equipment must be used for all procedures involving 7-Methoxy-thiochroman-3-ylamine hydrochloride.

Table 2: Summary of Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is also recommended, especially during weighing or solution preparation.[11][12]Protects against dust particles and potential splashes, which can cause serious eye damage.[12][13]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[14] Inspect gloves for integrity before each use.[15]Prevents skin contact and absorption. Contaminated gloves must be disposed of in accordance with applicable laws.[9]
Body Protection A fully-fastened laboratory coat. Consider a chemical-resistant apron for large-scale operations or when there is a significant risk of splashing.[14][16]Protects skin and personal clothing from contamination.[16]
Respiratory Protection An N95-rated (or higher) dust mask is the minimum requirement when handling the solid. For procedures with a high potential for aerosolization or if ventilation is insufficient, a respirator with OV/AG/P99 cartridges is recommended.[9][17]Protects against the inhalation of irritating and potentially toxic dust particles.[12]
Foot Protection Closed-toe shoes.[14][15]Protects feet from spills.

Operational Plan: PPE in a Step-by-Step Workflow

Safe handling is a process, not a single action. The following sections detail the specific PPE and safety measures required at each stage of the chemical's lifecycle in the laboratory.

Receiving and Storing the Compound
  • Procedure: Upon receipt, visually inspect the container for any damage or leaks before opening the secondary packaging. Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][11]

  • PPE Requirement: At a minimum, wear safety glasses and nitrile gloves during inspection and transfer to the designated storage location.

Weighing and Aliquoting

This stage presents the highest risk of generating airborne dust.

  • Procedure:

    • Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.[16]

    • Use appropriate tools (e.g., clean spatulas) to handle the powder.

    • Tare the weighing vessel before introducing the chemical.

    • Open the container slowly and away from your face.[14]

    • Transfer the desired amount of the compound carefully to minimize dust generation.

    • Close the primary container tightly immediately after use.[16]

  • PPE Requirement: Full PPE is mandatory: safety goggles, face shield, nitrile gloves, lab coat, and an N95-rated respirator.

Solution Preparation
  • Procedure:

    • Perform all dissolution procedures in a chemical fume hood.[14]

    • Add the solid compound to the solvent slowly to prevent splashing.

    • If sonication is required, ensure the vessel is capped or covered to contain any aerosols.

  • PPE Requirement: Safety goggles, nitrile gloves, and a lab coat are required. If the solvent is highly volatile, continue to work within the fume hood.

Spill and Emergency Response
  • Procedure: In the event of a spill, evacuate non-essential personnel from the area.[9]

    • For Solid Spills: Do not dry sweep. Carefully cover the spill with an inert absorbent material like sand or vermiculite.[13] Gently sweep the material into a suitable, closed container for disposal, taking care not to disperse dust.[9][11]

    • First Aid:

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][6][7]

      • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[7][9]

      • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]

  • PPE Requirement: Personnel involved in the cleanup must wear the full suite of PPE, including respiratory protection.

G cluster_prep Preparation & Handling cluster_use Experimental Use & Disposal Receiving Receiving & Storage - Gloves - Safety Glasses Weighing Weighing Solid - Full PPE - Fume Hood/Enclosure Receiving->Weighing Transfer to Lab Dissolving Solution Preparation - Gloves, Glasses, Lab Coat - Fume Hood Weighing->Dissolving Aliquot for experiment Spill Spill Cleanup - Full PPE Weighing->Spill If spill occurs Reaction Reaction & Work-up - Gloves, Glasses, Lab Coat Dissolving->Reaction Use in reaction Dissolving->Spill If spill occurs Reaction->Spill If spill occurs Disposal Waste Disposal - Gloves, Glasses, Lab Coat Reaction->Disposal End of experiment

Caption: Workflow outlining the key stages of safely handling 7-Methoxy-thiochroman-3-ylamine hydrochloride and the required PPE at each step.

Disposal Plan: End-of-Life Management

Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.

  • Solid Waste:

    • Collect unused 7-Methoxy-thiochroman-3-ylamine hydrochloride and any contaminated materials (e.g., weighing paper, absorbent from spills) in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[16]

  • Contaminated PPE:

    • Disposable gloves should be removed without touching the outer surface and discarded into the hazardous waste container.[9]

    • Contaminated lab coats or clothing should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.[12]

All waste disposal must adhere to local, state, and federal regulations.[18] For sulfur-containing compounds, it is crucial to prevent environmental contamination, as they can lead to soil and groundwater acidification if disposed of improperly.[19]

G Start Handling Solid Compound Dust_Check Is dust or aerosol generated? Start->Dust_Check Ventilation_Check Is ventilation adequate (e.g., fume hood)? Dust_Check->Ventilation_Check Yes No_Respirator No respirator required (continue with other PPE) Dust_Check->No_Respirator No Ventilation_Check->No_Respirator Yes N95 Use N95 (or higher) dust respirator Ventilation_Check->N95 No OV_AG_Respirator Use respirator with OV/AG/P99 cartridges N95->OV_AG_Respirator If exposure limits are exceeded

Caption: Decision-making flowchart for selecting the appropriate level of respiratory protection.

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with 7-Methoxy-thiochroman-3-ylamine hydrochloride, ensuring both your personal safety and the integrity of your research.

References

  • Title: MSDS of (7-Methoxy-chroman-3-YL)-methylamine Source: Capot Chemical URL: [Link]

  • Title: Some aromatic amines and related compounds Source: IARC Publications URL: [Link]

  • Title: Chemical Fact Sheet - AROMATIC AMINES Source: Center for Environmental and Health Effects of PFAS URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Monocyclic aromatic amines as potential human carcinogens: old is new again Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ResearchGate URL: [Link]

  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of New Hampshire URL: [Link]

  • Title: Safety Data Sheet CHE1130 - Ammonia Source: Scientific Laboratory Supplies URL: [Link]

  • Title: 7-Methoxy-Thiochroman-3-Ylamine Hydrochloride Source: BIOFOUNT URL: [Link]

  • Title: What are the Health and Safety Guidelines for Using Amines? Source: Diplomata Comercial URL: [Link]

  • Title: GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Source: Open Government Program (Alberta, Canada) URL: [Link]

  • Title: Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) Source: INCHEM URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]

  • Title: Sulfur powder - Safety Data Sheet Source: Penta chemicals URL: [Link]

  • Title: SAFETY DATA SHEET CLEAN AMINE® Source: Greenbook.net URL: [Link]

  • Title: Sulphur Containing Heterocyclic Compounds as Anticancer Agents Source: PubMed URL: [Link]

  • Title: Sulfur-containing heterocyclic compounds Source: Google Patents URL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.